molecular formula C4H9BrO B1194514 4-Bromo-1-butanol CAS No. 33036-62-3

4-Bromo-1-butanol

Cat. No.: B1194514
CAS No.: 33036-62-3
M. Wt: 153.02 g/mol
InChI Key: SIJLYRDVTMMSIP-UHFFFAOYSA-N
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Description

4-Bromo-1-butanol is a primary alcohol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO/c5-3-1-2-4-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJLYRDVTMMSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186699
Record name 4-Bromobutan-1-ol
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Molecular Weight

153.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33036-62-3
Record name 4-Bromo-1-butanol
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Record name 4-Bromobutanol
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Record name 4-Bromobutan-1-ol
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Record name 4-bromobutan-1-ol
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Record name 4-BROMOBUTANOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-1-butanol: Chemical Properties, Structure, and Experimental Protocols

Introduction

This compound, also known by its IUPAC name 4-bromobutan-1-ol, is a bifunctional primary alcohol and alkyl halide.[1][2] Its unique structure, possessing both a nucleophilic hydroxyl group and an electrophilic carbon attached to a bromine atom, makes it a versatile building block in organic synthesis.[3] This guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols relevant to its synthesis and application.

Chemical Structure and Identification

This compound consists of a four-carbon chain with a hydroxyl group at one terminus and a bromine atom at the other. This arrangement allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[4]

Key Identifiers:

  • IUPAC Name: 4-bromobutan-1-ol[2]

  • CAS Number: 33036-62-3[2][4]

  • Molecular Formula: C₄H₉BrO[2][5]

  • SMILES: C(CCBr)CO[6]

  • InChIKey: SIJLYRDVTMMSIP-UHFFFAOYSA-N[7][8]

Caption: Chemical structure of this compound.

Quantitative Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Weight 153.02 g/mol [2]
Appearance Clear, colorless to brown or light yellow liquid[1][4][9]
Density 1.5 ± 0.1 g/cm³[4][10]
Boiling Point 56-58 °C[3][4]
Melting Point 258 °C (lit.)[9]
Flash Point 7 °C[3][4]
Refractive Index ~1.5035[3][4]
Solubility Soluble in water to some extent.[11]
XLogP3 0.6[2]

Reactivity and Applications

This compound's bifunctionality is the cornerstone of its utility in organic synthesis.[3]

  • Nucleophilic Substitution: The electrophilic carbon bonded to the bromine atom is susceptible to SN2 reactions. This allows for the introduction of various nucleophiles, such as amines and thiols, to form new carbon-heteroatom bonds.[3]

  • Reactions of the Hydroxyl Group: The primary alcohol can undergo standard transformations, including oxidation to aldehydes or carboxylic acids, esterification, and etherification.[3]

  • Intramolecular Cyclization: Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then displace the bromide via an intramolecular SN2 reaction to yield tetrahydrofuran (THF). This is a common side reaction that must be managed during synthesis.[3]

  • Protecting Group Chemistry: It is used to prepare tetrahydropyranyl ethers, which serve as protecting groups for alcohols in multi-step syntheses.[1][4] A notable application is its reaction with 3,4-dihydro-2H-pyran to form 2-(4-bromo-butoxy)-tetrahydro-pyran.[1][4][11]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are presented below.

Synthesis from Tetrahydrofuran and Hydrobromic Acid

One common laboratory-scale synthesis involves the ring-opening of tetrahydrofuran with hydrobromic acid.[12]

Methodology:

  • Add 200 kg of tetrahydrofuran and 19 kg of concentrated sulfuric acid to a 1000L reaction vessel.[12]

  • Control the system temperature at 2 ± 2°C and slowly add 420 kg of 48% aqueous hydrobromic acid.[12]

  • After the addition is complete, raise the temperature to 80 ± 2°C and maintain for 3 hours.[12]

  • Once the reaction is complete, cool the mixture to 0 ± 2°C.[12]

  • Neutralize the system to a pH of 7-8 using 23 kg of sodium bicarbonate.[12]

  • Perform an extraction and wash the organic phase.[12]

  • Concentrate the organic phase to obtain this compound. The reported yield is approximately 67.5%.[12]

Synthesis_from_THF_and_HBr cluster_reactants Reactants cluster_process Reaction & Workup THF Tetrahydrofuran Mix 1. Mix & Cool (2 ± 2°C) HBr 48% Hydrobromic Acid H2SO4 Conc. Sulfuric Acid React 2. Heat (80 ± 2°C, 3h) Mix->React Slow Addition of HBr Neutralize 3. Neutralize (pH 7-8) with NaHCO₃ React->Neutralize Extract 4. Extract & Wash Neutralize->Extract Concentrate 5. Concentrate Extract->Concentrate Product This compound Concentrate->Product

Caption: Workflow for the synthesis of this compound from THF and HBr.

Synthesis from Butane-1,4-diol and Hydrobromic Acid

An alternative method involves the azeotropic distillation of butane-1,4-diol with hydrobromic acid.[1][4][11]

Methodology: This preparation involves the azeotropic distillation of butane-1,4-diol with 47% hydrobromic acid.[1][4] The reaction is typically heated for an extended period, such as 24 hours, in a solvent like benzene.[11] This method has a reported yield of approximately 65%.[1][4][11]

Safety and Handling

This compound is classified as a highly flammable liquid and vapor.[2][5][9] It is harmful if swallowed and causes skin and serious eye irritation.[5][9][13] It may also cause respiratory irritation.[2][13]

Precautionary Measures:

  • Handling: Handle in a well-ventilated area.[9][14] Wear protective gloves, clothing, and eye/face protection.[4][9] Use non-sparking tools and take measures to prevent electrostatic discharge.[9][14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] It is recommended to store at -20°C, as the compound is sensitive to moisture and light.[4][11] Keep away from heat, sparks, open flames, and other ignition sources.[5][9]

  • Incompatible Materials: Avoid contact with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[5][15]

  • Decomposition: Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen halides.[5][15]

References

Synthesis of 4-Bromo-1-butanol from Butane-1,4-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-bromo-1-butanol from its precursor, butane-1,4-diol. This versatile building block is crucial in various organic syntheses, particularly in the development of pharmaceutical compounds. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant quantitative data.

Introduction

This compound, also known as tetramethylene bromohydrin, is a bifunctional organic compound containing both a hydroxyl and a bromo functional group. This unique structure makes it a valuable intermediate for introducing a four-carbon chain with reactive handles at both ends. Its applications range from the synthesis of complex organic molecules and active pharmaceutical ingredients to the production of specialty chemicals. The most common laboratory-scale synthesis involves the monobromination of butane-1,4-diol.

Synthetic Pathways

The primary method for synthesizing this compound is the reaction of butane-1,4-diol with a brominating agent, typically hydrobromic acid. An alternative industrial approach involves the ring-opening of tetrahydrofuran (THF).

Monobromination of Butane-1,4-diol

The direct reaction of butane-1,4-diol with hydrobromic acid (HBr) is a widely used method. This reaction is an equilibrium process, and to drive it towards the formation of the monobrominated product, specific conditions are employed. A common side product of this reaction is 1,4-dibromobutane, the formation of which can be minimized by controlling the stoichiometry of the reactants and the reaction time.

Reaction Scheme: Monobromination of Butane-1,4-diol

G butanediol Butane-1,4-diol bromobutanol This compound butanediol->bromobutanol + HBr hbr HBr water H₂O

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from butane-1,4-diol using hydrobromic acid.

ParameterValueReference
Reactants
Butane-1,4-diol (MW: 90.12 g/mol )1 equivalent[1]
47% Hydrobromic AcidExcess[2][3]
Reaction Conditions
TemperatureReflux (Azeotropic Distillation)[2][3]
Product Information
This compound (MW: 153.02 g/mol )
Typical Yield~65%[2][3]
Boiling Point56-58 °C[2]
Density1.68 g/cm³[2]
Side Products
1,4-DibromobutaneFormation increases with reaction time[4]

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound from butane-1,4-diol.

Synthesis of this compound via Azeotropic Distillation with HBr

This procedure is a common laboratory method for the preparation of this compound.[2][3]

Materials:

  • Butane-1,4-diol

  • 47% Hydrobromic acid (HBr)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O) for extraction

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or a simple distillation setup

  • Heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus for vacuum distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a distillation head and condenser, combine butane-1,4-diol and an excess of 47% hydrobromic acid.

  • Azeotropic Distillation: Heat the mixture to reflux. The water formed during the reaction will be removed as an azeotrope with some of the solvent, driving the equilibrium towards the product. Continue the distillation until no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with water.

    • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or diethyl ether (3 x volume of aqueous layer).

    • Combine the organic extracts.

  • Neutralization and Washing:

    • Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Be cautious of CO₂ evolution.

    • Wash the organic layer with brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification:

    • The crude product can be purified by vacuum distillation to obtain pure this compound. Collect the fraction boiling at 56-58 °C.[2]

Experimental Workflow

G start Start reactants Combine Butane-1,4-diol and 47% HBr start->reactants reflux Azeotropic Distillation reactants->reflux workup Cool and Extract with Organic Solvent reflux->workup neutralize Wash with NaHCO₃ and Brine workup->neutralize dry Dry with MgSO₄ neutralize->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Vacuum Distillation concentrate->purify end Pure this compound purify->end

Caption: A typical experimental workflow for the synthesis of this compound.

Safety Considerations

  • Hydrobromic acid is corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood.

  • This compound is a flammable liquid and an irritant.[2] Avoid contact with skin and eyes.

  • Organic solvents like dichloromethane and diethyl ether are flammable and volatile. Work in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound from butane-1,4-diol using hydrobromic acid is a reliable and well-established method for laboratory-scale production. Careful control of reaction conditions is necessary to maximize the yield of the desired monobrominated product and minimize the formation of the dibrominated byproduct. The detailed protocol and workflow provided in this guide offer a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development.

References

An In-depth Technical Guide to the Ring-Opening of Tetrahydrofuran for the Synthesis of 4-Bromo-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-1-butanol via the ring-opening of tetrahydrofuran (THF). This compound is a valuable bifunctional molecule widely utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] This document details the underlying reaction mechanisms, provides a comparative analysis of various synthetic protocols, and offers detailed experimental procedures.

Reaction Mechanism and Principles

The synthesis of this compound from THF is primarily achieved through an acid-catalyzed ring-opening reaction. The mechanism involves the protonation of the oxygen atom in the THF ring, forming a reactive oxonium ion. This is followed by a nucleophilic attack by a bromide ion, leading to the cleavage of a C-O bond and the formation of the final product.[3]

The overall transformation can be represented as follows:

Reaction_Mechanism THF Tetrahydrofuran (THF) HBr + HBr Product This compound THF->Product Ring-Opening

Caption: General reaction scheme for the synthesis of this compound from THF.

The choice of brominating agent and reaction conditions significantly influences the reaction's efficiency and the purity of the resulting product. Common reagents include aqueous hydrobromic acid (HBr), often in the presence of a strong acid catalyst like sulfuric acid, and HBr in acetic acid.[4][5]

Comparative Analysis of Synthetic Protocols

Several methods for the synthesis of this compound from THF have been reported. The following table summarizes the key quantitative data from various experimental protocols, allowing for a direct comparison of their efficiencies.

Method Reagents Temperature (°C) Time (h) Yield (%) Purity (%) Reference
Aqueous HBr with H₂SO₄ THF, 48% aq. HBr, conc. H₂SO₄80 ± 2367.597.0 (GC)[4]
HBr in Acetic Acid THF, 33% HBr in Acetic Acid1049399.5 (GC)[5]
HBr in Acetic Acid THF, 40% HBr in Acetic Acid1038399.5 (GC)[5]
HBr in Acetic Acid THF, 33% HBr in Acetic Acid2529099.5 (GC)[5]
HBr in Acetic Acid THF, 10% HBr in Acetic Acid5038799.5 (GC)[5]
Iodine and Triethylsilane THF, I₂, HSiEt₃Room Temp.286Not specified[4]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative analysis.

Protocol 1: Ring-Opening of THF using Aqueous HBr and Sulfuric Acid

This protocol is adapted from a scaled-up industrial process.

Reagents:

  • Tetrahydrofuran (THF): 200 kg

  • Concentrated Sulfuric Acid (H₂SO₄): 19 kg (0.07 eq)

  • 48% Aqueous Hydrobromic Acid (HBr): 420 kg (0.9 eq)

  • Sodium Bicarbonate (NaHCO₃): 23 kg (0.1 eq)

Procedure:

  • Charge a 1000L reaction vessel with 200 kg of tetrahydrofuran and 19 kg of concentrated sulfuric acid.

  • Cool the mixture to a temperature of 2 ± 2°C.

  • Slowly add 420 kg of 48% aqueous hydrobromic acid dropwise, maintaining the temperature at 2 ± 2°C.

  • After the addition is complete, raise the temperature to 80 ± 2°C and maintain for 3 hours.

  • Upon completion of the reaction, cool the mixture to 0 ± 2°C.

  • Neutralize the reaction mixture by adding 23 kg of sodium bicarbonate to adjust the pH to 7-8.

  • Perform an extraction, wash the organic phase, and concentrate to obtain the crude product.

  • The resulting oily product is this compound (286 kg), with a yield of 67.5% and a purity of 97.0% as determined by gas chromatography (GC).[4]

Protocol 2: Ring-Opening of THF using HBr in Acetic Acid

This protocol describes a laboratory-scale synthesis that affords a high-purity product.

Reagents:

  • Tetrahydrofuran (THF): 460 mL

  • 33% Acetic Acid Solution of Hydrogen Bromide: 280 g

Procedure:

  • Add 460 mL of tetrahydrofuran to a 1000 mL four-neck flask.

  • Cool the flask to 10°C using an ice-water bath.

  • Add 280 g of a 33% acetic acid solution of hydrogen bromide dropwise.

  • Maintain the reaction mixture at 10°C for 4 hours.

  • After the reaction is complete, recover the excess tetrahydrofuran and acetic acid by vacuum distillation.

  • Heat the residue to 100°C and distill under a vacuum of 2 mmHg.

  • Collect the fraction at 87-89°C to obtain 206 g of 4-bromo-1-acetoxybutane as a colorless, clear liquid. The molar yield is 93%, with a GC purity of 99.5%.[5] Note: This protocol yields the acetate-protected form, which can be readily hydrolyzed to this compound.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start Reaction Reaction Setup: - Charge THF and Acid - Cool the mixture Start->Reaction Addition Reagent Addition: - Add HBr solution dropwise - Maintain temperature Reaction->Addition Reaction_Time Reaction Progression: - Adjust temperature - Stir for specified time Addition->Reaction_Time Workup Aqueous Workup: - Neutralization - Extraction - Washing Reaction_Time->Workup Purification Purification: - Distillation or - Column Chromatography Workup->Purification Analysis Product Analysis: - GC, NMR Purification->Analysis End End Product: This compound Analysis->End

Caption: A generalized workflow for the synthesis of this compound.

Safety Considerations

  • Hydrobromic acid and sulfuric acid are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times.

  • The reaction should be performed in a well-ventilated fume hood.

  • This compound is a flammable liquid and an irritant.[1] Handle with care and avoid inhalation, ingestion, and skin contact.

This guide provides a detailed overview of the synthesis of this compound from THF. For further information on specific applications and downstream reactions of this compound, refer to the cited literature.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 4-Bromo-1-butanol, a versatile reagent often utilized in organic synthesis and the development of pharmaceutical compounds. Understanding these properties is crucial for its proper handling, application in synthetic protocols, and for the accurate modeling of its behavior in various chemical processes.

Quantitative Data Summary

The physical properties of this compound, specifically its boiling point and density, are summarized in the table below. It is critical to note that the boiling point is highly dependent on the ambient pressure under which it is measured.

Physical PropertyValueConditions
Boiling Point 56-58 °Cat 2.0 mmHg[1]
190.9 ± 23.0 °Cat 760 mmHg
Density 1.0680 g/mLNot specified
1.5 ± 0.1 g/cm³Not specified
1.68 g/cm³Not specified[2][3][4]

Experimental Protocols

The accurate determination of the physical properties outlined above relies on precise and well-established experimental methodologies. Below are detailed protocols for the determination of the boiling point and density of a liquid compound such as this compound.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] Common methods for its determination include distillation and the micro-boiling point method.[6][7]

  • Micro-Boiling Point Method (Thiele Tube): This method is advantageous when only a small amount of the substance is available.[8]

    • A small amount of the liquid sample (less than 0.5 mL) is placed into a small test tube.[8]

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.

    • The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.[8]

    • The sample is heated until a steady stream of bubbles emerges from the capillary tube.[8]

    • The heat source is then removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the liquid is drawn into the capillary tube.[8]

  • Distillation Method: For larger sample volumes, a simple distillation apparatus can be used.[6][7]

    • The liquid is placed in a distillation flask and heated.

    • The vapor travels into a condenser, where it is cooled and converted back into a liquid.

    • A thermometer is placed in the vapor path to measure the temperature of the vapor.

    • The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer during distillation, is the boiling point.[6]

2. Determination of Density

Density is the mass of a substance per unit volume.[9] It is a fundamental physical property that can be used to identify a substance or assess its purity.

  • Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume.[10]

    • The mass of the clean, dry pycnometer is determined using an analytical balance.

    • The pycnometer is then filled with the liquid sample, and its mass is measured again.

    • The mass of the liquid is the difference between the two measurements.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[10]

  • Hydrometer Method: A hydrometer is an instrument that directly measures the density of a liquid.[9]

    • The hydrometer is gently floated in the liquid sample.

    • The density is read directly from the calibrated scale on the stem of the hydrometer at the point where the surface of the liquid meets the stem.[9]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid compound like this compound.

G cluster_0 Determination of Physical Properties cluster_1 Boiling Point Determination cluster_2 Density Determination Sample Liquid Sample (this compound) BoilingPoint Select Method Sample->BoilingPoint Density Select Method Sample->Density Micro Micro-Boiling Point (Thiele Tube) BoilingPoint->Micro Small Sample Distillation Distillation BoilingPoint->Distillation Large Sample MeasureBP Measure Temperature at Boiling Micro->MeasureBP Distillation->MeasureBP RecordBP Record Boiling Point and Pressure MeasureBP->RecordBP Pycnometer Pycnometer Density->Pycnometer Hydrometer Hydrometer Density->Hydrometer MeasureMassVol Measure Mass and Volume Pycnometer->MeasureMassVol RecordDensity Record Density Hydrometer->RecordDensity CalculateDensity Calculate Density (Mass/Volume) MeasureMassVol->CalculateDensity CalculateDensity->RecordDensity

Caption: Workflow for Determining Physical Properties of a Liquid.

References

Spectroscopic Data of 4-Bromo-1-butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-bromo-1-butanol, a valuable building block in organic synthesis and drug discovery. The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is corroborated by the following spectroscopic data, which provides a detailed fingerprint of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum of this compound reveals four distinct proton environments.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
3.70Triplet2H6.4HO-CH₂ -
3.46Triplet2H6.6Br-CH₂ -
1.94-2.01Multiplet2H--CH₂-CH₂ -CH₂-
1.69-1.76Multiplet2H--CH₂-CH₂ -CH₂-

Predicted data based on computational models.[1]

¹³C NMR Data

The carbon-13 NMR spectrum shows four unique carbon signals, corresponding to the four carbon atoms in the this compound molecule.

Chemical Shift (δ) ppmAssignment
61.8HO-C H₂-
35.0Br-C H₂-
32.2-CH₂-C H₂-CH₂-
30.1-CH₂-C H₂-CH₂-

Data obtained from the Spectral Database for Organic Compounds (SDBS).

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in this compound.

Wavenumber (cm⁻¹)Description of Vibration
3334O-H stretch (broad)
2941, 2868C-H stretch (aliphatic)
1441C-H bend (scissoring)
1059C-O stretch
646C-Br stretch

Data obtained from the Spectral Database for Organic Compounds (SDBS).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in characteristic fragmentation patterns. The presence of bromine is indicated by the isotopic pattern of bromine-containing fragments (M and M+2 peaks of roughly equal intensity).

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
154/152< 5[M]⁺ (Molecular Ion)
136/134~ 20[M-H₂O]⁺
71~ 100[C₄H₇O]⁺ or [C₅H₁₁]⁺
55~ 80[C₄H₇]⁺
43~ 60[C₃H₇]⁺

Data obtained from the NIST WebBook.[2]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum using a 400 MHz or higher field strength spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using the same instrument, typically at a frequency of 100 MHz. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly as a thin film.

  • Data Acquisition:

    • Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly onto the ATR crystal.

    • Obtain a background spectrum of the clean, empty sample holder.

    • Place the sample in the spectrometer and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each fragment, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow Structural Elucidation Workflow for this compound cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information NMR NMR C-H Framework C-H Framework NMR->C-H Framework IR IR Functional Groups Functional Groups IR->Functional Groups MS MS Molecular Weight & Fragmentation Molecular Weight & Fragmentation MS->Molecular Weight & Fragmentation Structure Elucidation Structure Elucidation C-H Framework->Structure Elucidation Functional Groups->Structure Elucidation Molecular Weight & Fragmentation->Structure Elucidation This compound This compound This compound->NMR ¹H & ¹³C This compound->IR This compound->MS EI-MS

References

Navigating the Characteristics of 4-Bromo-1-butanol: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 4-Bromo-1-butanol, a versatile bifunctional molecule integral to various synthetic pathways in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the handling, storage, and application of this compound.

Core Properties of this compound

This compound (CAS No: 33036-62-3) is a primary alcohol and an alkyl bromide, a structural combination that imparts a unique reactivity profile, making it a valuable building block in organic synthesis. Its utility, however, is intrinsically linked to its solubility in various media and its stability under different environmental conditions.

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, based on chemical properties and available safety data sheets, a qualitative and semi-quantitative solubility profile can be summarized. The presence of a polar hydroxyl group allows for some degree of solubility in polar solvents, while the bromoalkyl chain provides some nonpolar character.

Table 1: Solubility of this compound in Common Solvents

SolventChemical FormulaPolaritySolubility Description
WaterH₂OHighInsoluble to sparingly soluble. Some sources indicate it is soluble to some extent, suggesting miscibility is limited.
EthanolC₂H₅OHHighMiscible (Expected based on structural similarity and "like dissolves like" principle)
MethanolCH₃OHHighSparingly soluble.
AcetoneC₃H₆OHighMiscible (Expected due to its polar aprotic nature)
Diethyl Ether(C₂H₅)₂OLowMiscible (Expected due to the presence of the butyl chain)
Dichloromethane (DCM)CH₂Cl₂MediumMiscible (Expected)
ChloroformCHCl₃MediumSparingly soluble.

Stability Characteristics and Decomposition Pathways

This compound is a reactive molecule, and its stability is influenced by temperature, pH, and light exposure. Proper storage and handling are crucial to prevent degradation and ensure its integrity in experimental work.

Key Stability Considerations:

  • Temperature: It is recommended to store this compound at low temperatures, typically -20°C, to minimize degradation. It is a flammable liquid with a low flash point.

  • Moisture and Light: The compound is sensitive to moisture and light. It should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere.

  • Incompatible Materials: this compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.

Decomposition Pathways:

The primary and most well-documented decomposition pathway for this compound is an intramolecular cyclization reaction that occurs in the presence of a strong base. This reaction, an intramolecular Williamson ether synthesis, results in the formation of tetrahydrofuran (THF).

The mechanism involves the deprotonation of the hydroxyl group by a strong base to form an alkoxide. The resulting nucleophilic oxygen then attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion and forming the cyclic ether, THF.

Under thermal stress, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (HBr) can be generated. The specific pathways for thermal, photolytic, and acid-catalyzed decomposition are not well-detailed in the available literature.

Experimental Protocols

The following are generalized experimental protocols for determining the solubility and assessing the stability of a liquid compound like this compound. These should be adapted and optimized for specific laboratory conditions and analytical capabilities.

Protocol for Determination of Solubility

This protocol outlines a standard method for determining the solubility of a liquid solute in various solvents.

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

  • Prepare a series of saturated solutions by adding an excess of this compound to a known volume of each solvent in separate vials.

  • Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

  • Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

  • After equilibration, cease agitation and allow any undissolved solute to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

  • Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Analyze the diluted solution using a calibrated analytical method (e.g., GC) to determine the concentration of this compound.

  • Calculate the solubility in g/100mL or other desired units.

Protocol for Stability Assessment

This protocol provides a framework for evaluating the stability of this compound under various stress conditions, consistent with ICH guidelines.

Objective: To assess the stability of this compound under conditions of elevated temperature, varying pH, and light exposure.

Materials:

  • This compound

  • pH buffers (e.g., pH 4, 7, 9)

  • High-purity water and other relevant solvents

  • Temperature-controlled ovens

  • Photostability chamber

  • Analytical instrument for purity and degradation product analysis (e.g., GC-MS, HPLC)

Procedure:

1. Thermal Stability: a. Aliquot this compound into several vials. b. Place the vials in ovens set at elevated temperatures (e.g., 40°C, 60°C). c. At specified time points (e.g., 1, 2, 4, 8 weeks), remove a vial from each temperature and allow it to cool to room temperature. d. Analyze the sample for purity and the presence of degradation products.

2. pH Stability (Hydrolytic Stability): a. Prepare solutions of this compound in different pH buffers. b. Store the solutions at a constant temperature (e.g., 25°C or an elevated temperature). c. At various time intervals, take aliquots from each solution. d. Analyze the aliquots to determine the remaining concentration of this compound and identify any degradation products.

3. Photostability: a. Place an aliquot of this compound in a photostability chamber. b. Expose the sample to a controlled light source (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). c. A control sample should be wrapped in aluminum foil to exclude light and placed in the same chamber. d. After a defined exposure period, analyze both the exposed and control samples for purity and degradation.

Visualizing Key Processes

To aid in the understanding of the experimental workflow and a critical decomposition pathway, the following diagrams are provided.

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment sol_start Start: Excess this compound + Solvent sol_equilibrate Equilibrate at Constant T sol_start->sol_equilibrate sol_sample Sample Supernatant sol_equilibrate->sol_sample sol_analyze Analyze Concentration (e.g., GC) sol_sample->sol_analyze sol_end Result: Quantitative Solubility sol_analyze->sol_end stab_start Start: Pure this compound stab_stress Apply Stress Condition (Temp, pH, Light) stab_start->stab_stress stab_sample Sample at Time Points stab_stress->stab_sample stab_analyze Analyze Purity & Degradants (e.g., GC-MS) stab_sample->stab_analyze stab_end Result: Stability Profile stab_analyze->stab_end

Caption: Workflow for assessing solubility and stability.

decomposition_pathway reactant This compound intermediate Alkoxide Intermediate reactant->intermediate Deprotonation base Strong Base (e.g., NaH) product Tetrahydrofuran (THF) intermediate->product Intramolecular SN2 byproduct NaBr + H₂

Caption: Intramolecular cyclization of this compound.

An In-depth Technical Guide to 4-Bromo-1-butanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Bromo-1-butanol, a versatile bifunctional molecule essential for researchers, scientists, and professionals in drug development. The document details its chemical identity, physical and chemical properties, synthesis methodologies, and significant applications in organic synthesis and beyond.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commerce. A comprehensive list of its synonyms and identifiers is provided below to aid in its recognition across different databases and supplier catalogs.

Identifier Type Value
IUPAC Name 4-bromobutan-1-ol[1][2][3]
CAS Number 33036-62-3[4][5][6][7][8]
Molecular Formula C₄H₉BrO[1][3][5][7][8][9][10][11][12]
Molecular Weight 153.02 g/mol [1][5][7][10]
EC Number 251-355-5[1][9][12]
PubChem CID 118388[1][7][9]
InChI Key SIJLYRDVTMMSIP-UHFFFAOYSA-N[1][2][3][7][9]
SMILES C(CCBr)CO[1][2][5][7][9]
Synonyms 4-bromobutan-1-ol, 4-bromobutyl alcohol, 4-bromo-n-butanol, 1-Bromo-4-hydroxybutane, 1-Butanol, 4-bromo-, Tetramethylene bromohydrin[4][7][9]

Physicochemical Properties

The utility of this compound in various synthetic applications is dictated by its distinct physical and chemical properties. These properties are summarized in the table below.

Property Value
Appearance Clear colorless to brown liquid[4][6]
Boiling Point 56-58 °C at 2.0 mmHg[4][7][13]
Density 1.68 g/cm³[4]; 1.5±0.1 g/cm³[8]; 1.0680 g/mL[7]
Flash Point 7 °C[4][7][13]
Refractive Index 1.5035[4]; 1.479[11]
Solubility Insoluble in water[7]
Storage Conditions Store at -20°C, sensitive to moisture and light[4][5][9]

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound, with varying yields and suitability for laboratory or industrial scales. The primary methods are summarized below.

Method Reagents Yield Scale
Azeotropic DistillationButane-1,4-diol, 47% Hydrobromic Acid~65%[4][6][14]Laboratory
Ring-Opening of THF (Industrial)Tetrahydrofuran, Bromine, Palladium catalyst, Hydrogen gasHigh Yield[4][14]Industrial
Ring-Opening of THF (Lab)Tetrahydrofuran, Iodine, Triethylsilane86%[14][15]Laboratory
Ring-Opening of THF (Alternative)Tetrahydrofuran, 48% Hydrobromic Acid, Sulfuric Acid67.5%[14][15]Laboratory/Industrial

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided to facilitate replication in a laboratory setting.

Protocol 1: Synthesis via Azeotropic Distillation of Butane-1,4-diol

This method involves the reaction of butane-1,4-diol with hydrobromic acid.[4][6][14]

  • Combine butane-1,4-diol with 47% hydrobromic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux.

  • The water formed during the reaction is removed azeotropically.

  • Continue the reaction for 24 hours.[9]

  • After cooling, the organic layer is separated, washed, dried, and purified by distillation to yield this compound.

Protocol 2: Synthesis via Ring-Opening of Tetrahydrofuran (Laboratory Scale)

This procedure utilizes iodine and a silane to open the tetrahydrofuran ring.[14][15]

  • Under a nitrogen atmosphere, add 47 mg (0.3 mmol) of iodine, 96 µL (0.6 mmol) of triethylsilane, and 97 µL (1.2 mmol) of tetrahydrofuran to a clean Schlenk tube.

  • Stir the mixture at room temperature for 2 hours, during which the color of the reactant will change from red-black to colorless.

  • Quench the reaction by washing with dilute hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent.

  • The combined organic extracts are concentrated, and the crude product is purified by column chromatography (PE:EA = 5:1) to afford this compound as a colorless liquid.[15]

Applications in Organic Synthesis and Drug Development

This compound is a bifunctional molecule, possessing both a hydroxyl group and a bromine atom, which makes it a valuable building block in organic synthesis.[13]

  • Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various pharmaceutical compounds.[4][14]

  • Protecting Group Chemistry: It reacts with dihydropyran in the presence of a catalyst like Amberlyst 15 to form 2-(4-bromo-butoxy)-tetrahydro-pyran, a protected alcohol. This reaction is crucial for multi-step syntheses where the hydroxyl group needs to be temporarily masked.[4][6]

  • Synthesis of Heptene Derivatives: It serves as a starting material for the preparation of 7-bromo-1-heptene, which is an important intermediate in the synthesis of pharmaceuticals, pesticides, food additives, and new materials.[15]

  • Biochemical Research: this compound interacts with enzymes such as alcohol dehydrogenase and cytochrome P450, which can influence metabolic pathways.[4] Its potential as an antimicrobial and antifungal agent has also been investigated.[4][9]

Visualizing Synthesis and Application Workflows

The following diagrams illustrate the general synthetic pathways and the utility of this compound in further chemical transformations.

Synthesis_Workflow cluster_synthesis Synthesis of this compound BDO Butane-1,4-diol Product This compound BDO->Product HBr (47%) Azeotropic Distillation THF Tetrahydrofuran (THF) THF->Product 1. Br₂, Pd catalyst, H₂ 2. I₂, HSiEt₃ 3. HBr, H₂SO₄

Caption: Key synthetic routes to this compound.

Application_Workflow cluster_application Applications of this compound Start This compound Protected 2-(4-bromo-butoxy)- tetrahydro-pyran Start->Protected 3,4-dihydro-2H-pyran Amberlyst 15 Heptene 7-Bromo-1-heptene Start->Heptene 1. Hydroxyl Protection 2. Grignard Coupling Pharma Pharmaceuticals & Agrochemicals Protected->Pharma Further Synthesis Heptene->Pharma Further Synthesis

References

The Synthetic Versatility of 4-Bromo-1-butanol: A Technical Guide to its Core Reactions and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-butanol is a bifunctional organic compound that serves as a versatile building block in a multitude of chemical syntheses. Its unique structure, featuring both a primary alcohol and a primary alkyl bromide, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, specialty chemicals, and other complex organic molecules.[1][2] This technical guide provides an in-depth overview of the key reactions and reactivity of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its application in research and development.

Core Reactivity

The reactivity of this compound is dictated by its two functional groups: the hydroxyl (-OH) group and the bromo (-Br) group. The hydroxyl group can undergo typical alcohol reactions such as oxidation, esterification, and etherification. The carbon-bromine bond is susceptible to nucleophilic attack, allowing for the displacement of the bromide ion by a wide range of nucleophiles. This dual functionality enables both intermolecular and intramolecular reactions, significantly expanding its synthetic utility.

Key Reactions and Experimental Protocols

Intramolecular Cyclization: Synthesis of Tetrahydrofuran (THF)

One of the most characteristic reactions of this compound is its intramolecular cyclization to form tetrahydrofuran (THF). This reaction is typically promoted by a strong base, which deprotonates the hydroxyl group to form an alkoxide. The resulting nucleophilic oxygen then attacks the electrophilic carbon bearing the bromine atom in an intramolecular SN2 reaction, displacing the bromide ion and forming the five-membered cyclic ether.

Experimental Protocol: Synthesis of Tetrahydrofuran from this compound

  • Materials:

    • This compound

    • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether as solvent

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the cooled suspension with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to afford crude tetrahydrofuran.

    • Purify the product by distillation.

Quantitative Data for Intramolecular Cyclization

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Sodium hydride (NaH)THF0 to RT2-4Good to excellent
Potassium tert-butoxide (t-BuOK)t-BuOHReflux2-4Good to excellent

Reaction Pathway for Intramolecular Cyclization

G This compound This compound Butoxide_intermediate Butoxide_intermediate This compound->Butoxide_intermediate  Base (e.g., NaH) THF THF Butoxide_intermediate->THF Intramolecular SN2 attack G cluster_prep Alkoxide Formation cluster_reaction SN2 Reaction cluster_workup Workup & Purification Alcohol Alcohol Alkoxide Alkoxide Alcohol->Alkoxide  + Base Base Base Ether_Product Ether_Product Alkoxide->Ether_Product  + this compound This compound This compound Quench Quench with Water Ether_Product->Quench Extraction Extract with Ether Quench->Extraction Purification Column Chromatography Extraction->Purification G This compound This compound Protected_Intermediate Protected_Intermediate This compound->Protected_Intermediate Protection (e.g., DHP, PPTS) Modified_Product Modified_Product Protected_Intermediate->Modified_Product Reaction at C-Br (e.g., Grignard, Substitution) Final_Product Final_Product Modified_Product->Final_Product Deprotection (e.g., mild acid)

References

Methodological & Application

Application Notes: The Versatile Role of 4-Bromo-1-butanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

4-Bromo-1-butanol is a bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its structure, featuring a primary alcohol and a primary alkyl bromide, allows for selective reactions at either functional group, making it a versatile reagent for constructing complex molecular architectures. The hydroxyl group can undergo oxidation, esterification, or etherification, while the bromo group is readily displaced by various nucleophiles in substitution reactions. This dual reactivity enables the introduction of a four-carbon chain with a terminal hydroxyl group, a common structural motif in many active pharmaceutical ingredients (APIs). These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates using this compound and explore the signaling pathways of the corresponding drugs.

Application 1: Synthesis of a Key Intermediate for the Anti-Anxiety Agent Buspirone

A vital intermediate in the synthesis of the anxiolytic drug buspirone and related compounds is 1-(4-hydroxybutyl)piperazine. This compound serves as an effective reagent for the mono-N-alkylation of a piperazine derivative to yield this intermediate.

Experimental Protocol: Synthesis of 1-(4-hydroxybutyl)-4-methylpiperazine

This protocol details the N-alkylation of N-methylpiperazine with this compound.

Materials:

  • This compound

  • N-Methylpiperazine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-methylpiperazine (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.1 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with brine.

  • Separate the organic layer and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure 1-(4-hydroxybutyl)-4-methylpiperazine.

Quantitative Data:
ParameterValueReference
Reactants
This compound1.1 eq[1]
N-Methylpiperazine1.0 eq[1]
Potassium Carbonate2.0 eq[2]
Reaction Conditions
SolventAcetonitrile[2]
TemperatureReflux (~82°C)[3]
Reaction Time12-16 h[1]
Product
Yield70-85% (typical)[1]
Boiling Point88-90°C at 0.2 mmHg[4]

Logical Workflow for the Synthesis of 1-(4-hydroxybutyl)-4-methylpiperazine

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product This compound This compound Reaction_Mixture Combine and Reflux This compound->Reaction_Mixture N-Methylpiperazine N-Methylpiperazine N-Methylpiperazine->Reaction_Mixture K2CO3 Potassium Carbonate K2CO3->Reaction_Mixture Acetonitrile Acetonitrile Acetonitrile->Reaction_Mixture Filtration Filter Reaction_Mixture->Filtration Concentration Concentrate Filtration->Concentration Extraction Extraction with CH2Cl2/Brine Concentration->Extraction Drying Dry over Na2SO4 Extraction->Drying Final_Concentration Concentrate Drying->Final_Concentration Purification Vacuum Distillation Final_Concentration->Purification Final_Product 1-(4-hydroxybutyl)-4-methylpiperazine Purification->Final_Product

Caption: Synthetic workflow for 1-(4-hydroxybutyl)-4-methylpiperazine.

Signaling Pathway of a Related Drug: Buspirone

Buspirone, an anxiolytic agent, primarily exerts its effects through modulation of the serotonergic and dopaminergic systems.[5] Its mechanism of action is complex, involving partial agonism at serotonin 5-HT₁ₐ receptors and antagonism at dopamine D₂ receptors.[5][6]

G cluster_buspirone Buspirone cluster_serotonin Serotonin System cluster_dopamine Dopamine System Buspirone Buspirone 5HT1A_pre Presynaptic 5-HT1A Receptor Buspirone->5HT1A_pre  Partial Agonist 5HT1A_post Postsynaptic 5-HT1A Receptor Buspirone->5HT1A_post  Partial Agonist D2_Receptor Dopamine D2 Receptor Buspirone->D2_Receptor  Antagonist Serotonin_Release ↓ Serotonin Release (acute) 5HT1A_pre->Serotonin_Release Anxiolytic_Effect_5HT Anxiolytic Effect 5HT1A_post->Anxiolytic_Effect_5HT Dopamine_Signaling ↓ Dopamine Signaling D2_Receptor->Dopamine_Signaling Anxiolytic_Effect_DA Anxiolytic Effect Dopamine_Signaling->Anxiolytic_Effect_DA

Caption: Buspirone's mechanism of action on serotonin and dopamine receptors.

Application 2: Synthesis of a Precursor to the Pulmonary Hypertension Drug Selexipag

4-Isopropylamino-1-butanol is a key intermediate in the synthesis of Selexipag, a prostacyclin receptor agonist used for the treatment of pulmonary arterial hypertension.[7][8] This intermediate can be synthesized from a derivative of this compound, namely 4-bromo-1-acetoxybutane.

Experimental Protocol: Synthesis of 4-isopropylamino-1-butanol

This two-step protocol involves the synthesis of 4-bromo-1-acetoxybutane from tetrahydrofuran, followed by its reaction with isopropylamine and subsequent hydrolysis.

Step 1: Synthesis of 4-bromo-1-acetoxybutane [8]

Materials:

  • Tetrahydrofuran (THF)

  • Acetic acid solution of hydrogen bromide (33%)

  • Four-neck flask

  • Ice-water bath

  • Distillation apparatus

Procedure:

  • Add THF to a four-neck flask and cool to 10°C using an ice-water bath.

  • Slowly add the acetic acid solution of hydrogen bromide dropwise while maintaining the temperature at 10°C.

  • Allow the reaction to proceed for 4 hours at 10°C.

  • After the reaction is complete, recover THF and acetic acid by vacuum distillation.

  • Heat the residue to 100°C and collect the fraction distilling at 87-89°C under 2 mmHg vacuum to obtain 4-bromo-1-acetoxybutane.

Step 2: Synthesis of 4-isopropylamino-1-butanol [9]

Materials:

  • 4-Bromo-1-acetoxybutane

  • Acetonitrile

  • Sodium bicarbonate

  • Isopropylamine

  • Ethyl acetate

  • Ethanol

  • Sodium hydroxide

  • Dichloromethane

  • Water

Procedure:

  • To a four-neck flask, add 4-bromo-1-acetoxybutane, acetonitrile, and sodium bicarbonate.

  • Cool the mixture to 5°C in an ice-water bath.

  • Add isopropylamine dropwise, then warm the mixture to 20°C and react for 5 hours.

  • Filter to remove inorganic salts and concentrate the filtrate to remove acetonitrile.

  • Recrystallize the residue from ethyl acetate to obtain 4-isopropylamino-1-acetoxybutane.

  • To a three-necked flask, add the 4-isopropylamino-1-acetoxybutane and ethanol.

  • Add a solution of sodium hydroxide in water dropwise at 0°C, then stir at 30°C for 1 hour.

  • Concentrate the reaction mixture to remove ethanol.

  • Add dichloromethane and water to the residue and perform an extraction.

  • Dry the organic phase over sodium sulfate, concentrate, and distill under vacuum (83-85°C at 1 mmHg) to obtain 4-isopropylamino-1-butanol.

Quantitative Data:
ParameterValue (Step 1)Value (Step 2)Reference
Reactants
4-Bromo-1-acetoxybutane-1.0 eq[9]
Isopropylamine-3.0 eq[9]
Sodium Bicarbonate-5.0 eq[9]
Sodium Hydroxide-2.0 eq[9]
Reaction Conditions
SolventAcetic Acid/THFAcetonitrile, Ethanol[8][9]
Temperature10°C5-20°C, then 0-30°C[8][9]
Reaction Time4 h5 h, then 1 h[8][9]
Product
Yield93% (for 4-bromo-1-acetoxybutane)92% (for acetate), 95% (for final alcohol)[8][9]
Purity (GC)99.5%99.5%[8][9]
Signaling Pathway of Selexipag

Selexipag is a selective prostacyclin (IP) receptor agonist.[10] Binding of selexipag to the IP receptor on pulmonary artery smooth muscle cells activates adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.[11][12] Elevated cAMP leads to the activation of protein kinase A (PKA), resulting in vasodilation and inhibition of smooth muscle cell proliferation, thereby counteracting the pathology of pulmonary arterial hypertension.[12][13]

G cluster_drug Drug Action cluster_receptor Cellular Receptor cluster_signaling Intracellular Signaling Cascade cluster_effects Physiological Effects Selexipag Selexipag IP_Receptor Prostacyclin (IP) Receptor Selexipag->IP_Receptor  Agonist Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase  Activates ATP_cAMP ATP → cAMP Adenylyl_Cyclase->ATP_cAMP PKA Protein Kinase A (PKA) ATP_cAMP->PKA  Activates Vasodilation Vasodilation PKA->Vasodilation Anti_proliferation Inhibition of Smooth Muscle Cell Proliferation PKA->Anti_proliferation

Caption: Selexipag's signaling pathway via the prostacyclin (IP) receptor.

The protocols and data presented herein demonstrate the utility of this compound as a versatile and valuable starting material in the synthesis of key pharmaceutical intermediates for diverse therapeutic areas. Its bifunctional nature allows for the straightforward introduction of a hydroxybutyl moiety, which is a common pharmacophore. The provided experimental procedures and quantitative data serve as a practical guide for researchers and scientists in drug development, while the signaling pathway diagrams offer insight into the mechanism of action of the corresponding APIs.

References

Application Notes and Protocols: 4-Bromo-1-butanol as a Precursor for Tetrahydropyranyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the fields of medicinal chemistry and drug development, the protection of functional groups is a critical strategy. The tetrahydropyranyl (THP) ether is a widely utilized protecting group for alcohols due to its ease of introduction, stability under a variety of reaction conditions, and facile cleavage under mild acidic conditions.[1][2] 4-Bromo-1-butanol serves as a valuable bifunctional precursor, containing both a hydroxyl group amenable to protection and a bromo group that can participate in subsequent nucleophilic substitution reactions. This dual functionality makes it an important building block in the synthesis of more complex molecules.

The reaction of this compound with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst yields 2-(4-bromobutoxy)tetrahydropyran, effectively protecting the alcohol functionality. This protected intermediate can then be used in a variety of synthetic transformations where the presence of a free hydroxyl group would be detrimental. The THP ether can be selectively removed later in the synthetic sequence to reveal the alcohol.

This document provides detailed application notes and experimental protocols for the synthesis of 2-(4-bromobutoxy)tetrahydropyran from this compound using two common acidic catalysts: Amberlyst-15 and p-toluenesulfonic acid (p-TSA).

Applications in Drug Development and Organic Synthesis

The tetrahydropyran motif is a common feature in many biologically active natural products and pharmaceuticals.[3] The use of this compound as a precursor for THP ethers offers several advantages in drug discovery and organic synthesis:

  • Introduction of a Linker: The protected 4-bromobutoxy moiety can act as a flexible linker to connect different molecular fragments.

  • Modification of Physicochemical Properties: The incorporation of the tetrahydropyran group can influence a molecule's solubility, lipophilicity, and metabolic stability.[3]

  • Versatile Synthetic Intermediate: The bromo group on the protected butanol chain allows for a wide range of subsequent chemical modifications, such as the formation of ethers, esters, amines, and carbon-carbon bonds through coupling reactions.[3]

Reaction Mechanism

The formation of a tetrahydropyranyl ether from an alcohol and dihydropyran is an acid-catalyzed addition reaction. The mechanism proceeds as follows:

  • Protonation of Dihydropyran: The acid catalyst protonates the double bond of the dihydropyran, generating a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack: The hydroxyl group of this compound acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: A base (typically the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, regenerating the catalyst and yielding the THP ether product.

Experimental Protocols

This section provides detailed protocols for the synthesis of 2-(4-bromobutoxy)tetrahydropyran using Amberlyst-15 and p-toluenesulfonic acid as catalysts, followed by a protocol for the deprotection of the THP ether.

Synthesis of 2-(4-bromobutoxy)tetrahydropyran

A. Using Amberlyst-15 as a Catalyst

Amberlyst-15 is a strongly acidic, macroreticular, polymeric catalyst that offers advantages such as ease of handling, recyclability, and simplified work-up procedures.[4][5]

Materials:

  • This compound

  • 3,4-Dihydro-2H-pyran (DHP)

  • Amberlyst-15 resin

  • Hexane (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous hexane, add 3,4-dihydro-2H-pyran (1.2 eq).

  • Add Amberlyst-15 resin (0.1 eq by weight relative to this compound).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin. The resin can be washed with hexane, dried, and reused.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-(4-bromobutoxy)tetrahydropyran.

B. Using p-Toluenesulfonic Acid (p-TSA) as a Catalyst

p-Toluenesulfonic acid is a commonly used, inexpensive, and effective organic acid catalyst for the formation of THP ethers.[6][7]

Materials:

  • This compound

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add 3,4-dihydro-2H-pyran (1.2 eq) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.[6]

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 2-(4-bromobutoxy)tetrahydropyran.

Deprotection of 2-(4-bromobutoxy)tetrahydropyran

The THP ether can be readily cleaved under mild acidic conditions to regenerate the parent alcohol.

Materials:

  • 2-(4-bromobutoxy)tetrahydropyran

  • Methanol

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-(4-bromobutoxy)tetrahydropyran (1.0 eq) in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.

  • Purify the product by column chromatography or distillation if necessary.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 2-(4-bromobutoxy)tetrahydropyran

ParameterAmberlyst-15 Methodp-TSA Method
Catalyst Amberlyst-15p-Toluenesulfonic acid (p-TSA)
Solvent HexaneDichloromethane (DCM)
Temperature Room TemperatureRoom Temperature
Reaction Time 2-6 hours (typical)30 minutes - 2 hours (typical)[6]
Work-up Simple filtration to remove catalystAqueous work-up to neutralize acid

Table 2: Characterization Data for 2-(4-bromobutoxy)tetrahydropyran

PropertyData
Molecular Formula C₉H₁₇BrO₂[8]
Molecular Weight 237.13 g/mol [8]
Appearance Colorless liquid
Boiling Point 118-120 °C at 10 mmHg
¹H NMR (CDCl₃, δ) ~4.57 (t, 1H), 3.87-3.72 (m, 2H), 3.53-3.38 (m, 4H), 1.98-1.45 (m, 10H)
¹³C NMR (CDCl₃, δ) ~98.8, 67.0, 62.3, 33.8, 30.7, 29.5, 28.8, 25.4, 19.5
IR (neat, cm⁻¹) ~2940, 2870, 1440, 1120, 1035, 650
Mass Spec (m/z) [M+H]⁺ calculated for C₉H₁₈BrO₂: 237.0485; found 237.0488

Diagrams

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product This compound This compound Oxonium_Ion Oxonium Ion This compound->Oxonium_Ion Nucleophilic Attack DHP Dihydropyran Protonated_DHP Protonated DHP (Oxocarbenium Ion) DHP->Protonated_DHP + H⁺ H_plus H⁺ (from Acid Catalyst) Protonated_DHP->Oxonium_Ion THP_Ether 2-(4-bromobutoxy)tetrahydropyran Oxonium_Ion->THP_Ether - H⁺

Caption: Reaction mechanism for the acid-catalyzed formation of a THP ether.

Experimental_Workflow Start Start: Combine Reactants & Catalyst Reaction Stir at Room Temperature (Monitor by TLC) Start->Reaction Workup Work-up (Catalyst Removal/Neutralization) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Final Product: 2-(4-bromobutoxy)tetrahydropyran Purification->Product

Caption: General experimental workflow for THP ether synthesis.

References

Application Notes and Protocols: Intramolecular Williamson Ether Synthesis of 4-Bromo-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the formation of ethers. A significant variation of this reaction is its intramolecular version, which is particularly useful for the synthesis of cyclic ethers. This document provides detailed application notes and a comprehensive protocol for the intramolecular Williamson ether synthesis of 4-bromo-1-butanol to produce tetrahydrofuran (THF). THF and its derivatives are crucial building blocks in organic synthesis and are found in the core structure of numerous pharmaceutical compounds.[1][2] The U.S. Food and Drug Administration (FDA) has approved thirteen drugs containing a tetrahydrofuran moiety for treating a range of clinical diseases, including antiviral agents like Darunavir.[1][2]

The reaction proceeds via a two-step mechanism. First, a strong base is used to deprotonate the hydroxyl group of this compound, forming an alkoxide intermediate. This is followed by an intramolecular SN2 reaction, where the nucleophilic alkoxide attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming the cyclic ether, THF.[3]

Applications in Drug Development

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to form hydrogen bonds. Its presence in various natural products with significant biological activities has inspired its incorporation into synthetic drug candidates. The intramolecular Williamson ether synthesis of substituted bromo-butanols provides a versatile route to access a diverse range of THF derivatives for structure-activity relationship (SAR) studies in drug discovery programs.[1][2] For instance, the bis-tetrahydrofuran ligand is a key component in the design of potent HIV-1 protease inhibitors.[4]

Experimental Protocols

This section details the experimental procedure for the synthesis of tetrahydrofuran from this compound via an intramolecular Williamson ether synthesis.

Materials and Reagents
  • This compound (C₄H₉BrO)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous diethyl ether ((C₂H₅)₂O) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Addition funnel

  • Septa

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure
  • Reaction Setup: A dry round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, is placed under an inert atmosphere of argon or nitrogen.

  • Dispensing the Base: Sodium hydride (1.1 equivalents) is carefully weighed and transferred to the reaction flask. Anhydrous diethyl ether or THF is added to the flask to create a slurry.

  • Addition of Starting Material: this compound (1.0 equivalent) is dissolved in anhydrous diethyl ether or THF in a separate flask. This solution is then transferred to an addition funnel and added dropwise to the stirred suspension of sodium hydride at 0 °C (using an ice bath). The addition should be slow to control the evolution of hydrogen gas.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction mixture is cooled to 0 °C, and the excess sodium hydride is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Workup: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by distillation to yield pure tetrahydrofuran.

Quantitative Data

The following table summarizes typical quantitative data for the intramolecular Williamson ether synthesis of this compound. The exact yields can vary depending on the reaction scale, purity of reagents, and adherence to anhydrous conditions.

ParameterValueReference/Note
Reactants
This compound1.0 eqStarting material
Sodium Hydride (60% dispersion)1.1 - 1.2 eqBase
Solvent Anhydrous Diethyl Ether or THF
Reaction Conditions
Initial Temperature0 °CDropwise addition of substrate
Reaction TemperatureReflux (approx. 35 °C for diethyl ether, 66 °C for THF)
Reaction Time2 - 6 hoursMonitored by TLC
Product
Tetrahydrofuran (THF)
Typical Yield 80 - 95%Yields are highly dependent on reaction conditions and scale.
Purification Method DistillationBoiling point of THF is 66 °C.

Potential Side Reactions

The primary side reaction in the Williamson ether synthesis is elimination, which is more prevalent with secondary and tertiary alkyl halides.[5] However, in the case of the intramolecular cyclization of this compound, the formation of the five-membered THF ring is kinetically and thermodynamically favored, minimizing the likelihood of elimination or other intermolecular side reactions. Maintaining anhydrous conditions is crucial to prevent the quenching of the alkoxide intermediate by water.

Visualizations

Reaction Mechanism

The following diagram illustrates the two-step mechanism of the intramolecular Williamson ether synthesis of this compound.

Williamson_Ether_Synthesis sub This compound alkoxide Alkoxide Intermediate sub->alkoxide Deprotonation product Tetrahydrofuran (THF) alkoxide->product Intramolecular SN2 Attack H2 H₂ (gas) alkoxide->H2 NaBr NaBr product->NaBr NaH NaH (Strong Base) NaH->sub

Caption: Mechanism of THF synthesis.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the synthesis of THF.

Experimental_Workflow start Start: Dry Reaction Flask under Inert Atmosphere add_NaH Add Sodium Hydride and Anhydrous Solvent start->add_NaH add_substrate Dropwise Addition of this compound Solution at 0°C add_NaH->add_substrate reflux Heat to Reflux and Monitor by TLC add_substrate->reflux quench Cool to 0°C and Quench with Saturated NH₄Cl reflux->quench workup Separatory Funnel Workup (Extraction and Washing) quench->workup dry Dry Organic Layer with Anhydrous MgSO₄ workup->dry concentrate Remove Solvent via Rotary Evaporation dry->concentrate purify Purify by Distillation concentrate->purify end End: Pure Tetrahydrofuran purify->end

Caption: Experimental workflow for THF synthesis.

References

Application Notes and Protocols for the Grignard Reaction of 4-Bromo-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This document provides a detailed protocol for the multi-step synthesis of 5-phenyl-1,5-pentanediol, commencing with 4-bromo-1-butanol. A key challenge in utilizing this compound for a Grignard reaction is the presence of the acidic hydroxyl group, which would quench the Grignard reagent.[1] To circumvent this, the hydroxyl group is first protected as a tert-butyldimethylsilyl (TBDMS) ether. The TBDMS group is stable under the basic conditions of Grignard reagent formation and subsequent reaction, and can be readily removed under mild conditions.[2] This protocol outlines the protection of this compound, the formation of the corresponding Grignard reagent, its reaction with benzaldehyde as a representative electrophile, and the final deprotection step to yield the target diol.

Experimental Protocols

Step 1: Protection of this compound with tert-Butyldimethylsilyl Chloride (TBDMSCl)

This procedure details the protection of the hydroxyl group of this compound as a TBDMS ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.

  • To this stirred solution, add TBDMSCl (1.2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (4-bromobutoxy)(tert-butyl)dimethylsilane.

  • Purify the crude product by flash column chromatography on silica gel if necessary. A yield of 90-91% can be expected for this step.[3]

Step 2: Formation of the Grignard Reagent

This protocol describes the formation of the Grignard reagent from (4-bromobutoxy)(tert-butyl)dimethylsilane. Note: All glassware must be rigorously dried, and anhydrous solvents must be used throughout this procedure.

Materials:

  • (4-Bromobutoxy)(tert-butyl)dimethylsilane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • A small crystal of iodine (as an activator)

Procedure:

  • Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 eq.) and a crystal of iodine in the flask.

  • Flame-dry the apparatus under a stream of nitrogen and then allow it to cool to room temperature.

  • Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.

  • Dissolve (4-bromobutoxy)(tert-butyl)dimethylsilane (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the silane solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

  • Once initiated, add the remaining silane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium is consumed. The resulting grey, cloudy solution is the Grignard reagent and should be used immediately.

Step 3: Reaction of the Grignard Reagent with Benzaldehyde

This protocol details the reaction of the prepared Grignard reagent with benzaldehyde to form the protected diol.

Materials:

  • Grignard reagent solution from Step 2

  • Benzaldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve benzaldehyde (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is the TBDMS-protected 1-phenyl-1,5-pentanediol. A yield of approximately 85% can be expected for this step, similar to analogous reactions.[4]

Step 4: Deprotection of the TBDMS Ether

This procedure describes the removal of the TBDMS protecting group to yield the final product, 5-phenyl-1,5-pentanediol.

Materials:

  • Crude product from Step 3

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude TBDMS-protected diol (1.0 eq.) in anhydrous THF at room temperature.

  • Add the 1.0 M solution of TBAF in THF (1.1 eq.) dropwise to the stirred solution.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the final product, 5-phenyl-1,5-pentanediol. This deprotection step typically proceeds in high yield.

Data Presentation

The following tables summarize the typical reaction conditions and expected outcomes for each step of the synthesis.

Table 1: Reaction Parameters

StepReactionTemperatureDurationSolvent
1TBDMS ProtectionRoom Temperature12-24 hoursDMF
2Grignard FormationReflux1-2 hoursDiethyl Ether
3Reaction with Benzaldehyde0 °C to Room Temperature1-2 hoursDiethyl Ether
4TBDMS DeprotectionRoom Temperature1-4 hoursTHF

Table 2: Reagent Stoichiometry and Expected Yields

StepReagent (eq.)Key Reagent (eq.)Expected Yield (%)
1This compound (1.0)TBDMSCl (1.2), Imidazole (2.5)90-91[3]
2Protected Bromide (1.0)Mg (1.2)~90 (used in situ)
3Grignard Reagent (1.0)Benzaldehyde (1.0)~85[4]
4Protected Diol (1.0)TBAF (1.1)>90

Visualizations

Reaction Pathway

Reaction_Pathway cluster_step1 Step 1: Protection cluster_step2 Step 2: Grignard Formation cluster_step3 Step 3: Reaction cluster_step4 Step 4: Deprotection A This compound B (4-Bromobutoxy)(tert-butyl)dimethylsilane A->B  TBDMSCl, Imidazole, DMF   C Grignard Reagent B->C  Mg, Diethyl Ether   D TBDMS-protected Diol C->D  1. Benzaldehyde  2. H₂O Workup   E 5-Phenyl-1,5-pentanediol D->E  TBAF, THF  

Caption: Overall reaction pathway for the synthesis of 5-phenyl-1,5-pentanediol.

Experimental Workflow

Experimental_Workflow start Start: this compound step1 Protect Hydroxyl Group (TBDMSCl, Imidazole) start->step1 step2 Form Grignard Reagent (Mg, Anhydrous Ether) step1->step2 step3 React with Benzaldehyde (Quench with NH₄Cl) step2->step3 step4 Deprotect TBDMS Ether (TBAF) step3->step4 purification Purification (Column Chromatography) step4->purification end Final Product: 5-Phenyl-1,5-pentanediol purification->end

References

Application Notes and Protocols: The Role of 4-Bromo-1-butanol in the Synthesis of Specialty Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromo-1-butanol in the synthesis of specialty polymers. This bifunctional molecule serves as a valuable initiator in cationic ring-opening polymerization (CROP), enabling the production of telechelic polymers with tailored functionalities. The protocols and data presented herein are intended to guide researchers in the development of novel polymeric materials for a range of applications, including drug delivery and advanced materials.

Introduction to this compound in Polymer Synthesis

This compound is a versatile chemical building block possessing both a primary hydroxyl group and a primary alkyl bromide.[1] This dual functionality allows it to act as an initiator for polymerization through one functional group while leaving the other available for subsequent chemical modification.[1] Specifically, the hydroxyl group can initiate the cationic ring-opening polymerization of cyclic ethers, such as tetrahydrofuran (THF), to produce polymers with a terminal hydroxyl group at one end and a bromo group at the other. These resulting α-hydro-ω-bromo-terminated polymers are examples of telechelic polymers, which are macromolecules with reactive functional groups at their chain ends. Such polymers are crucial intermediates for the synthesis of more complex architectures like block copolymers.

Synthesis of α-hydro-ω-bromo-poly(tetrahydrofuran) via Cationic Ring-Opening Polymerization

The synthesis of α-hydro-ω-bromo-poly(tetrahydrofuran) is a prime example of the application of this compound as an initiator in CROP. The polymerization is typically initiated by a superacid, such as trifluoromethanesulfonic anhydride (triflic anhydride), which activates the hydroxyl group of this compound to start the polymerization of THF.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of α-hydro-ω-bromo-poly(tetrahydrofuran) using this compound as an initiator.

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up cluster_analysis Characterization reagents Reagents: - this compound - Tetrahydrofuran (THF) - Triflic Anhydride glassware Dry Glassware under Inert Atmosphere reagents->glassware initiation Initiation: Add this compound and THF to reactor glassware->initiation activation Activation: Cool to 0°C and add Triflic Anhydride initiation->activation propagation Propagation: Stir at room temperature activation->propagation termination Termination: Quench with methanol propagation->termination precipitation Precipitation: Add polymer solution to cold water termination->precipitation isolation Isolation: Filter and dry the polymer precipitation->isolation analysis Analysis: - NMR for structure confirmation - GPC for Mn, Mw, and PDI isolation->analysis

Figure 1: General workflow for the synthesis of α-hydro-ω-bromo-poly(tetrahydrofuran).
Detailed Experimental Protocol

Materials:

  • This compound (≥95%)

  • Tetrahydrofuran (THF, anhydrous, ≥99.9%)

  • Trifluoromethanesulfonic anhydride (≥98%)

  • Methanol (anhydrous)

  • Dichloromethane (anhydrous)

  • Deionized water (cold)

Procedure:

  • Preparation: All glassware should be dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen or argon. All manipulations should be carried out under an inert atmosphere.

  • Initiation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.0 eq) and anhydrous tetrahydrofuran (100 eq).

  • Activation: Cool the reaction mixture to 0°C in an ice bath. Slowly add trifluoromethanesulfonic anhydride (0.1 eq) dropwise to the stirred solution.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 24 hours.

  • Termination: Quench the polymerization by adding an excess of anhydrous methanol.

  • Isolation: Concentrate the solution under reduced pressure. Dissolve the resulting viscous liquid in a minimal amount of dichloromethane and precipitate the polymer by adding the solution dropwise to a large volume of cold, stirred deionized water.

  • Purification: Collect the precipitated polymer by filtration and wash it with deionized water.

  • Drying: Dry the polymer under vacuum at 40°C to a constant weight.

Quantitative Data

The following table summarizes typical results for the synthesis of α-hydro-ω-bromo-poly(tetrahydrofuran) under varying conditions. The molecular weight and polydispersity index (PDI) are determined by Gel Permeation Chromatography (GPC).

Entry[THF]:[Initiator] RatioReaction Time (h)Yield (%)M_n ( g/mol )M_w ( g/mol )PDI (M_w/M_n)
150:124853,5004,2001.20
2100:124887,1008,8751.25
3200:1488214,00018,2001.30

Polymerization Mechanism

The cationic ring-opening polymerization of THF initiated by this compound proceeds through the following key steps, as illustrated in the diagram below.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator This compound (Br-(CH₂)₄-OH) Activated_Initiator Activated Initiator (Br-(CH₂)₄-O-SO₂CF₃) Initiator->Activated_Initiator + Activator Activator Triflic Anhydride ((CF₃SO₂)₂O) Oxonium_Ion Tertiary Oxonium Ion Activated_Initiator->Oxonium_Ion + THF THF_Monomer THF Monomer Polymer_Chain Growing Polymer Chain Oxonium_Ion->Polymer_Chain + n(THF) Telechelic_Polymer α-hydro-ω-bromo-PTHF (H-[O(CH₂)₄]n-Br) Polymer_Chain->Telechelic_Polymer + Methanol Quenching_Agent Methanol (CH₃OH)

Figure 2: Mechanism of CROP of THF initiated by this compound.
  • Initiation: The hydroxyl group of this compound reacts with the highly electrophilic triflic anhydride to form a potent initiating species.

  • Propagation: The activated initiator attacks a molecule of THF, opening the ring and forming a tertiary oxonium ion. This reactive species then sequentially adds more THF monomers to the growing polymer chain.

  • Termination: The polymerization is terminated by the addition of a nucleophile, such as methanol, which reacts with the active chain end to yield the final α-hydro-ω-bromo-poly(tetrahydrofuran).

Applications in Specialty Polymer Synthesis

The α-hydro-ω-bromo-poly(tetrahydrofuran) synthesized using this compound is a valuable precursor for various specialty polymers. The terminal bromo group can be readily converted to other functionalities, such as azides or amines, which can then be used in "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to form block copolymers. These block copolymers, combining the flexible poly(tetrahydrofuran) segment with other polymer blocks, can self-assemble into various nanostructures and are of interest for applications in drug delivery, thermoplastic elastomers, and surface modification.

Conclusion

This compound is a key reagent for the synthesis of telechelic poly(tetrahydrofuran) through cationic ring-opening polymerization. The ability to introduce a reactive bromine functionality at one end of the polymer chain opens up a wide range of possibilities for the creation of advanced polymeric materials with complex architectures and tailored properties. The protocols and data provided in these application notes serve as a foundation for researchers to explore the full potential of this compound in the field of specialty polymer synthesis.

References

Application of 4-Bromo-1-butanol in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-1-butanol is a versatile bifunctional molecule utilized in a variety of chemical syntheses, including the preparation of agrochemicals. Its dual reactivity, stemming from the hydroxyl and bromo functional groups, allows for its incorporation into complex molecular architectures. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of agrochemicals, with a specific focus on insect pheromones. While direct applications in the synthesis of commercial herbicides, fungicides, or insecticides are not extensively documented in publicly available literature, the principles of its reactivity can be extrapolated to the synthesis of various active ingredients.

Application in Insect Pheromone Synthesis

A notable application of this compound is in the synthesis of insect sex pheromones, which are crucial components of integrated pest management (IPM) strategies. These compounds are used to monitor and control insect populations by disrupting their mating behaviors.

Synthesis of (7Z, 11Z, 13E)-hexadecatrienaldehyde

(7Z, 11Z, 13E)-hexadecatrienaldehyde is the primary component of the sex pheromone of the citrus leafminer (Phyllocnistis citrella). A patented synthetic route utilizes this compound as a key starting material.[1]

Experimental Protocol: Synthesis of 6-Hepten-1-ol from this compound

This protocol describes the initial step in the synthesis of the pheromone, where this compound is converted to 6-Hepten-1-ol.

Materials:

  • This compound

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for Grignard reaction

Procedure:

  • Preparation of Allylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is typically initiated with gentle heating. Once initiated, the reaction should be maintained at a gentle reflux by the rate of addition of the allyl bromide solution.

  • Coupling Reaction: After the formation of the Grignard reagent is complete, cool the reaction mixture in an ice bath. Add a solution of this compound in anhydrous diethyl ether or THF dropwise to the Grignard reagent.

  • Reaction Quenching: After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC). Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude 6-hepten-1-ol can be purified by fractional distillation under reduced pressure.

Quantitative Data:

While the patent does not provide a specific yield for this step, similar Grignard coupling reactions with bromoalkanols typically proceed with moderate to good yields.

Intermediate ProductStarting MaterialKey ReagentsTypical Yield (%)
6-Hepten-1-olThis compoundAllylmagnesium bromide60-80% (Estimated)

Visualizing the Synthetic Pathway

The following diagram illustrates the initial step in the synthesis of the citrus leafminer sex pheromone.

G This compound This compound Coupling Grignard Coupling This compound->Coupling Allyl_MgBr Allylmagnesium bromide Allyl_MgBr->Coupling 6-Hepten-1-ol 6-Hepten-1-ol Coupling->6-Hepten-1-ol Further_Steps Further Synthetic Steps 6-Hepten-1-ol->Further_Steps Pheromone (7Z, 11Z, 13E)-hexadecatrienaldehyde Further_Steps->Pheromone

Caption: Synthesis of an insect pheromone precursor from this compound.

General Applications and Analogous Syntheses

The bifunctional nature of this compound makes it a useful building block for introducing a four-carbon chain with a terminal hydroxyl group. This moiety can be found in various biologically active molecules. The following section describes general reaction types and provides protocols for analogous transformations that are relevant to agrochemical synthesis.

Ether Synthesis with Phenolic Compounds

Phenolic ethers are a common structural motif in many herbicides and fungicides. This compound can be used to introduce a 4-hydroxybutyl ether linkage onto a phenolic substrate via a Williamson ether synthesis.

Experimental Protocol: General Procedure for the Synthesis of 4-(Phenoxy)-1-butanol

Materials:

  • Phenol (or a substituted phenol)

  • This compound

  • Potassium carbonate or sodium hydride

  • Anhydrous acetone or dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Deprotonation of Phenol: To a solution of the phenol in anhydrous acetone or DMF, add a base such as potassium carbonate or sodium hydride. Stir the mixture at room temperature until the deprotonation is complete (evolution of hydrogen gas ceases if using NaH).

  • Nucleophilic Substitution: Add this compound to the reaction mixture. Heat the reaction to reflux and monitor the progress by TLC or GC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If using potassium carbonate, filter off the solid. If using DMF, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Analogous Reactions:

The table below summarizes typical yields for Williamson ether synthesis using bromoalkanes and phenols, which are expected to be comparable for reactions with this compound.

Product TypeReactantsBaseSolventTypical Yield (%)
Aryl-alkyl etherPhenol, BromoalkaneK₂CO₃Acetone80-95%
Aryl-alkyl etherSubstituted Phenol, BromoalkaneNaHDMF75-90%

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for the synthesis of a 4-(phenoxy)-1-butanol derivative.

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Purification Phenol Phenol Deprotonation Deprotonation Phenol->Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonation Solvent Anhydrous Solvent (e.g., Acetone) Solvent->Deprotonation Substitution Williamson Ether Synthesis Deprotonation->Substitution This compound This compound This compound->Substitution Workup Aqueous Work-up & Extraction Substitution->Workup Purification Column Chromatography Workup->Purification Product 4-(Phenoxy)-1-butanol Derivative Purification->Product

Caption: General workflow for Williamson ether synthesis using this compound.

This compound serves as a valuable C4 building block in the synthesis of agrochemicals, particularly demonstrated in the preparation of insect pheromones. The protocols and workflows provided herein offer a practical guide for researchers in the field. While specific examples in the synthesis of mainstream herbicides and fungicides are limited in the current literature, the fundamental reactivity of this compound in reactions such as Grignard couplings and Williamson ether syntheses highlights its potential for the creation of novel agrochemically active compounds. Further exploration of its utility in the synthesis of diverse agrochemical scaffolds is a promising area for future research.

References

Application Notes and Protocols: 4-Bromo-1-butanol in Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical and drug development, the judicious use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, preventing undesired side reactions and enabling selective transformations at other sites within a complex molecule. 4-Bromo-1-butanol emerges as a versatile and economically viable reagent in this context, primarily serving as a precursor for the introduction of the 4-butoxy protecting group for hydroxyl functionalities in alcohols and phenols.

This bifunctional molecule, possessing both a nucleophilic hydroxyl group and an electrophilic C-Br bond, offers a straightforward entry into the formation of 4-alkoxybutyl ethers. The resulting protecting group exhibits notable stability under a range of reaction conditions, yet can be cleaved under specific acidic protocols, rendering it a valuable tool in the synthetic chemist's arsenal. These application notes provide detailed protocols for the protection of alcohols and phenols using this compound, their subsequent deprotection, and an overview of the stability of the 4-alkoxybutyl protecting group.

Data Presentation: A Comparative Overview of Protection and Deprotection Reactions

The following tables summarize quantitative data for the protection of representative alcohol (benzyl alcohol) and phenol (4-methoxyphenol) substrates using this compound, as well as the corresponding deprotection reactions. These examples are based on the well-established Williamson ether synthesis for protection and acidic cleavage for deprotection.

SubstrateProtecting ReagentBase/SolventTime (h)Temp (°C)ProductYield (%)
Benzyl AlcoholThis compoundNaH / THF15Room Temp4-(Benzyloxy)butan-1-ol~82%[1]
4-MethoxyphenolThis compoundK₂CO₃ / Acetone12Reflux4-(4-Methoxyphenoxy)butan-1-ol~40%

Table 1: Protection of Alcohols and Phenols with this compound

Protected SubstrateDeprotection ReagentSolventTime (h)Temp (°C)ProductYield (%)
4-(Benzyloxy)butan-1-olHBr (conc.)-VariesHighBenzyl AlcoholHigh
4-(4-Methoxyphenoxy)butan-1-olHBr (conc.)-VariesHigh4-MethoxyphenolHigh

Table 2: Deprotection of 4-Alkoxybutyl Ethers

Experimental Protocols

Protocol 1: Protection of Benzyl Alcohol with this compound

This protocol details the synthesis of 4-(benzyloxy)butan-1-ol via the Williamson ether synthesis.

Materials:

  • Benzyl alcohol

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • To a stirred suspension of sodium hydride (2.0 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add a solution of benzyl alcohol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 15 minutes.

  • Add this compound (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 15 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to afford 4-(benzyloxy)butan-1-ol.[1]

Protocol 2: Protection of 4-Methoxyphenol with this compound

This protocol describes the synthesis of 4-(4-methoxyphenoxy)butan-1-ol.

Materials:

  • 4-Methoxyphenol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-methoxyphenol (1.0 equivalent) in acetone, add anhydrous potassium carbonate (3.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • After cooling to room temperature, remove the acetone under reduced pressure.

  • Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain 4-(4-methoxyphenoxy)butan-1-ol.

Protocol 3: Deprotection of 4-(Benzyloxy)butan-1-ol

This protocol outlines the cleavage of the 4-benzyloxybutyl ether to regenerate the parent alcohol.

Materials:

  • 4-(Benzyloxy)butan-1-ol

  • Concentrated hydrobromic acid (HBr, 48%)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To the 4-(benzyloxy)butan-1-ol, add an excess of concentrated hydrobromic acid.

  • Heat the reaction mixture to a high temperature (reflux), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure to yield the crude benzyl alcohol.

  • If necessary, purify the product by column chromatography.

Visualizing the Chemistry: Diagrams and Workflows

Protection_Deprotection_Workflow cluster_protection Protection Stage cluster_deprotection Deprotection Stage Start_P Alcohol/Phenol (R-OH) + This compound Base Base (e.g., NaH, K₂CO₃) Solvent (e.g., THF, Acetone) Start_P->Base 1. Mix Reagents Reaction_P Williamson Ether Synthesis (SN2 Reaction) Base->Reaction_P 2. Initiate Reaction Workup_P Aqueous Workup & Purification Reaction_P->Workup_P 3. Reaction Completion Protected Protected Substrate (R-O-(CH₂)₄-OH) Workup_P->Protected 4. Isolate Product Start_D Protected Substrate (R-O-(CH₂)₄-OH) Acid Strong Acid (e.g., HBr) Start_D->Acid 1. Add Acid Reaction_D Acidic Ether Cleavage Acid->Reaction_D 2. Initiate Cleavage Workup_D Neutralization & Purification Reaction_D->Workup_D 3. Reaction Completion Deprotected Original Alcohol/Phenol (R-OH) Workup_D->Deprotected 4. Isolate Product

Caption: General workflow for the protection of hydroxyl groups using this compound and subsequent deprotection.

Protection_Mechanism ROH R-OH (Alcohol/Phenol) Alkoxide R-O⁻ Na⁺ (Alkoxide/Phenoxide) ROH->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Protected R-O-(CH₂)₄-OH (Protected Substrate) Alkoxide->Protected SN2 Attack BrButanol Br-(CH₂)₄-OH (this compound) BrButanol->Protected NaBr NaBr H2 H₂ (if NaH is used) Deprotection_Mechanism Protected R-O-(CH₂)₄-OH Protonated R-O⁺H-(CH₂)₄-OH      |     Br⁻ Protected->Protonated Protonation HBr H-Br HBr->Protonated ROH R-OH Protonated->ROH SN1 or SN2 Cleavage BrButanol_cation Br-(CH₂)₄⁺ Protonated->BrButanol_cation SN1 BrButanol_Br Br-(CH₂)₄-Br Protonated->BrButanol_Br SN2

References

Synthesis of 2-(4-bromo-butoxy)-tetrahydro-pyran from 4-Bromo-1-butanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2-(4-bromo-butoxy)-tetrahydro-pyran, a valuable intermediate in organic synthesis, from 4-bromo-1-butanol. The procedure involves the protection of the hydroxyl group of this compound using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. This method offers a robust and efficient means to obtain the desired product, which serves as a key building block in the development of various pharmaceutical compounds and other complex organic molecules. This document outlines the reaction mechanism, provides two detailed experimental protocols using different acid catalysts (p-toluenesulfonic acid and Amberlyst-15), and includes comprehensive characterization data.

Introduction

The protection of alcohol functionalities is a fundamental and frequently employed strategy in multi-step organic synthesis. The tetrahydropyranyl (THP) ether is a widely utilized protecting group for alcohols due to its ease of formation, stability under a variety of reaction conditions (including strongly basic, organometallic, and reducing environments), and facile cleavage under mild acidic conditions. The synthesis of 2-(4-bromo-butoxy)-tetrahydro-pyran from this compound is a classic example of this protective strategy. The resulting compound contains a versatile bromide functional group, making it a suitable precursor for subsequent nucleophilic substitution reactions to introduce a wide range of functionalities.

Reaction and Mechanism

The synthesis proceeds via an acid-catalyzed addition of the alcohol (this compound) to the double bond of 3,4-dihydro-2H-pyran (DHP). The acid catalyst protonates the oxygen atom of DHP, leading to the formation of a resonance-stabilized oxocarbenium ion. The nucleophilic oxygen of this compound then attacks this electrophilic intermediate. Subsequent deprotonation of the resulting oxonium ion yields the final product, 2-(4-bromo-butoxy)-tetrahydro-pyran, and regenerates the acid catalyst.

Experimental Protocols

Two effective protocols for the synthesis are presented below, utilizing either a homogeneous or a heterogeneous acid catalyst.

Protocol 1: Using p-Toluenesulfonic Acid (p-TsOH)

This protocol employs a catalytic amount of the soluble acid, p-toluenesulfonic acid monohydrate.

Materials:

  • This compound

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂) is added 3,4-dihydro-2H-pyran (1.2 eq).

  • A catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) is added to the solution.

  • The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • If necessary, the product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Protocol 2: Using Amberlyst-15

This protocol utilizes a heterogeneous acid catalyst, Amberlyst-15, which simplifies the work-up procedure as it can be removed by filtration.[1]

Materials:

  • This compound

  • 3,4-Dihydro-2H-pyran (DHP)

  • Amberlyst-15 ion-exchange resin

  • Dichloromethane (CH₂Cl₂) or hexane[2][3]

Procedure:

  • To a solution of this compound (1.0 eq) and 3,4-dihydro-2H-pyran (1.5 eq) in dichloromethane or hexane is added Amberlyst-15 resin (a catalytic amount, e.g., a spatula tip).[1]

  • The mixture is stirred at room temperature. The reaction time can vary from a few hours to overnight (e.g., 18 hours).[1] The reaction should be monitored by TLC.

  • Once the reaction is complete, the Amberlyst-15 resin is removed by filtration through a pad of Celite.[1]

  • The filtrate is concentrated under reduced pressure to afford the product.

  • Further purification, if required, can be achieved by distillation under reduced pressure or column chromatography.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product
Compound NameThis compound2-(4-bromo-butoxy)-tetrahydro-pyran
Molecular Formula C₄H₉BrOC₉H₁₇BrO₂
Molecular Weight ( g/mol ) 153.02237.13[4]
Appearance Clear colorless to brown liquid[2]Clear, colorless liquid[5]
Boiling Point (°C) 56-58284.9 at 760 mmHg[5]
Density (g/cm³) 1.681.29[5]
Refractive Index 1.50351.4780-1.4820[5]
CAS Number 33036-62-331608-22-7[4]
Table 2: Spectroscopic Data for this compound
Spectroscopic DataThis compound
¹H NMR (CDCl₃) Predicted δ (ppm): 3.70 (t, J=6.4 Hz, 2H, -CH₂OH), 3.46 (t, J=6.6 Hz, 2H, -CH₂Br), 2.01-1.94 (m, 2H, -CH₂CH₂Br), 1.76-1.69 (m, 2H, -CH₂CH₂OH)[6]
¹³C NMR Data not readily available in experimental form.
IR (cm⁻¹) Key peaks expected around 3330 (O-H stretch, broad), 2940 (C-H stretch), 1050 (C-O stretch), 645 (C-Br stretch).
Table 3: Spectroscopic Data for 2-(4-bromo-butoxy)-tetrahydro-pyran
Spectroscopic Data2-(4-bromo-butoxy)-tetrahydro-pyran
¹H NMR Data not readily available in detailed experimental form. Expected signals include a multiplet around 4.5 ppm for the anomeric proton (O-CH-O), multiplets for the other tetrahydropyran ring protons between 1.5-1.9 ppm and 3.5-3.9 ppm, and signals for the butoxy chain protons, including a triplet around 3.4 ppm for the -CH₂Br group.
¹³C NMR Spectral data available on PubChem.[4]
IR (cm⁻¹) Vapor phase IR spectra available on PubChem.[4] Key peaks expected around 2940 (C-H stretch), 1120, 1075, 1035 (C-O stretch, characteristic of the THP ether), and 645 (C-Br stretch). The absence of a broad O-H stretch around 3330 cm⁻¹ confirms the protection of the alcohol.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound and DHP in Solvent add_catalyst Add Acid Catalyst (p-TsOH or Amberlyst-15) start->add_catalyst stir Stir at Room Temperature (Monitor by TLC) add_catalyst->stir quench Quench Reaction (if p-TsOH used) stir->quench p-TsOH pathway filter_catalyst Filter to Remove Amberlyst-15 stir->filter_catalyst Amberlyst-15 pathway extract Extract with Solvent quench->extract concentrate Concentrate under Reduced Pressure filter_catalyst->concentrate wash_dry Wash and Dry Organic Layer extract->wash_dry wash_dry->concentrate purify Purify by Column Chromatography (optional) concentrate->purify product 2-(4-bromo-butoxy)- tetrahydro-pyran purify->product

Caption: Experimental workflow for the synthesis of 2-(4-bromo-butoxy)-tetrahydro-pyran.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products DHP 3,4-Dihydro-2H-pyran (DHP) Protonation Protonation of DHP DHP->Protonation Alcohol This compound Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack H_plus H⁺ (Acid Catalyst) H_plus->Protonation Carbocation Formation of Resonance-Stabilized Oxocarbenium Ion Protonation->Carbocation Carbocation->Nucleophilic_Attack Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation Product 2-(4-bromo-butoxy)-tetrahydro-pyran Deprotonation->Product H_plus_regen H⁺ (Catalyst Regenerated) Deprotonation->H_plus_regen

Caption: Reaction mechanism for the acid-catalyzed synthesis of the THP ether.

Conclusion

The protection of this compound as its tetrahydropyranyl ether is a straightforward and high-yielding reaction that is essential for many synthetic routes in drug discovery and development. The two protocols provided offer flexibility, with the Amberlyst-15 method being particularly advantageous for its simplified work-up. The resulting product, 2-(4-bromo-butoxy)-tetrahydro-pyran, is a stable and versatile intermediate ready for a variety of subsequent chemical transformations.

References

Application Notes: Nucleophilic Substitution Reactions of 4-Bromo-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-1-butanol (CAS No: 33036-62-3) is a versatile bifunctional chemical compound widely utilized in organic synthesis.[1] Its structure, featuring a primary alkyl bromide and a primary alcohol separated by a four-carbon chain, allows for a diverse range of chemical transformations.[2] This unique arrangement makes it a valuable building block in the synthesis of pharmaceuticals, specialty chemicals, and complex organic molecules.[1][3] The two functional groups can react independently or, under certain conditions, interact, leading to intramolecular cyclization.[2] This document provides detailed application notes and protocols for key nucleophilic substitution reactions involving this compound, intended for researchers, scientists, and professionals in drug development.

The reactivity of this compound is centered around two key sites:

  • The Electrophilic Carbon: The carbon atom bonded to the bromine is electron-deficient and serves as a prime site for attack by nucleophiles via an Sₙ2 mechanism.[2][4]

  • The Nucleophilic Hydroxyl Group: The oxygen atom of the alcohol group possesses lone pairs of electrons and can act as a nucleophile, particularly after deprotonation to form an alkoxide.[5]

These dual functionalities enable both intermolecular and intramolecular substitution reactions, making it a strategic starting material for various synthetic pathways.

Key Reaction Pathways and Mechanisms

The primary nucleophilic substitution reactions of this compound can be categorized into two main types: intramolecular cyclization and intermolecular substitution at the C-Br bond.

Intramolecular Nucleophilic Substitution: Cyclization to Tetrahydrofuran (THF)

Under basic conditions, this compound undergoes a rapid intramolecular Sₙ2 reaction to form tetrahydrofuran (THF), a valuable solvent and chemical intermediate.[5][6] This reaction is typically initiated by a strong base, such as sodium hydride (NaH), which deprotonates the hydroxyl group to form a nucleophilic alkoxide ion.[6][7] The resulting alkoxide then attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion and closing the five-membered ring.[5][8]

Intermolecular Nucleophilic Substitution

When reacted with external nucleophiles, this compound undergoes substitution at the carbon-bromine bond. The hydroxyl group typically remains intact unless conditions are employed to specifically react with it. This pathway is crucial for introducing a variety of functional groups. Common nucleophiles include cyanide, azide, ammonia, and thiolates.

Quantitative Data Summary

The following tables summarize quantitative data for reactions involving the synthesis and transformation of this compound.

Table 1: Synthesis of this compound Derivatives

Starting Material Reagent(s) Product Reaction Temp. Yield Purity (GC) Reference
Tetrahydrofuran HBr (47%) This compound 80±2°C ~65% 97.0% [1][3]
Tetrahydrofuran HBr in Acetic Acid 4-Bromo-1-acetoxyl butane 10°C 93% 99.5% [9]
Tetrahydrofuran HBr in Acetic Acid 4-Bromo-1-acetoxyl butane 50°C 87% 99.5% [9]
This compound Dihydropyran, Amberlyst 15 2-(4-Bromobutoxy)-tetrahydropyran N/A High N/A [1][10][11]

| this compound | Allyl Magnesium Bromide | 7-Bromo-1-heptene (multi-step) | 5-25°C (protection) | 90-91% (protection step) | 97-98% |[3] |

Experimental Protocols

Protocol 1: Intramolecular Cyclization to Synthesize Tetrahydrofuran (THF)

This protocol describes the synthesis of THF from this compound using sodium hydride as a strong base.[6][7]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (as solvent, optional, can use other ethers)

  • Anhydrous diethyl ether (for work-up)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and nitrogen inlet

Procedure:

  • Preparation: Under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) to a dry round-bottom flask containing a magnetic stir bar. Carefully wash the NaH with anhydrous hexane to remove the mineral oil, and decant the hexane.

  • Reaction Setup: Suspend the washed NaH in a minimal amount of anhydrous solvent (e.g., THF).

  • Addition of Substrate: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred NaH suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material. Hydrogen gas will evolve during the reaction.[6]

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation to obtain the crude THF product.

  • Purification: The resulting THF can be further purified by fractional distillation if necessary.

Protocol 2: Intermolecular Substitution with Sodium Cyanide

This protocol provides a representative method for the Sₙ2 reaction of this compound with a cyanide nucleophile to produce 5-hydroxypentanenitrile.[12][13]

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Ethanol (or other suitable polar aprotic solvent like DMSO)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 equivalent) in ethanol.

  • Addition of Nucleophile: Add sodium cyanide (1.2 equivalents) to the solution. Note: Cyanide salts are highly toxic; handle with extreme caution in a well-ventilated fume hood.

  • Heating: Heat the mixture to reflux and maintain for several hours (e.g., 4-12 hours).[12] Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Dilute the reaction mixture with water and filter through a pad of diatomaceous earth to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration and Purification: Remove the solvent under reduced pressure. The resulting crude 5-hydroxypentanenitrile can be purified by vacuum distillation or column chromatography.

Protocol 3: Protection of the Hydroxyl Group as a Tetrahydropyranyl (THP) Ether

This protocol details the protection of the alcohol functionality in this compound, a common step to prevent its interference in subsequent reactions targeting the bromide.[11][14]

Materials:

  • This compound

  • 3,4-Dihydro-2H-pyran (DHP)

  • Amberlyst 15 resin (or another acid catalyst, e.g., p-TsOH)

  • Anhydrous dichloromethane (DCM) or hexane as solvent[11]

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous DCM, add 3,4-dihydro-2H-pyran (1.2 equivalents).

  • Catalyst Addition: Add a catalytic amount of Amberlyst 15 resin (approx. 5-10% by weight).

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Filter off the Amberlyst 15 resin and wash it with a small amount of DCM.

  • Washing: Transfer the filtrate to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize any remaining acid, followed by washing with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 2-(4-bromobutoxy)-tetrahydro-2H-pyran.

  • Purification: The product is often of sufficient purity for subsequent steps, but can be purified further by column chromatography if needed.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Bromo-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-1-butanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction yields, and ensure the safe and efficient synthesis of this versatile building block.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My yield of this compound is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields can stem from several factors, primarily incomplete reaction, formation of byproducts, or loss of product during workup. Here are the most common issues and how to address them for the two primary synthetic routes:

  • For the Synthesis from Tetrahydrofuran (THF):

    • Incomplete Ring Opening: The acid-catalyzed ring opening of THF requires sufficient time and temperature. Ensure the reaction has proceeded to completion by monitoring it via TLC or GC. If the reaction is sluggish, consider increasing the reaction time or temperature. However, be aware that excessive heat can promote side reactions.

    • Formation of 1,4-dibromobutane: This is the most common byproduct when using excess hydrobromic acid (HBr).[1][2] The initial product, this compound, can undergo a second substitution reaction. To minimize this, use a controlled stoichiometry of HBr. Some procedures recommend using a slight excess of THF.

    • Polymerization of THF: Under strongly acidic conditions, THF can polymerize.[1] This can be minimized by maintaining a controlled temperature and dropwise addition of the acid.

  • For the Synthesis from 1,4-Butanediol:

    • Incomplete Conversion: The reaction of 1,4-butanediol with HBr is a reversible equilibrium. To drive the reaction towards the product, it is common to use a large excess of HBr and to remove the water formed during the reaction, often through azeotropic distillation.[3][4]

    • Formation of 1,4-dibromobutane: Similar to the THF route, using a large excess of HBr or prolonged reaction times at high temperatures can lead to the formation of 1,4-dibromobutane.[5] Careful control of the stoichiometry and reaction time is crucial.

    • Formation of Tetrahydrofuran (THF): Under acidic conditions, this compound can undergo intramolecular cyclization to form THF.[6] This is more likely to occur at elevated temperatures during the reaction or distillation.

Q2: I am observing a significant amount of 1,4-dibromobutane in my crude product. How can I prevent its formation and remove it?

A2: The formation of 1,4-dibromobutane is a common issue, arising from the further reaction of the desired product with the brominating agent.

  • Prevention:

    • Stoichiometry: Carefully control the molar ratio of your starting material (THF or 1,4-butanediol) to the brominating agent (HBr). Using a molar excess of the starting material can help to minimize the formation of the dibrominated byproduct.

    • Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed. Prolonged reaction times and high temperatures favor the formation of 1,4-dibromobutane.[5] For the THF ring-opening reaction, a temperature increase from 67°C to 105°C was shown to significantly increase the proportion of 1,4-dibromobutane from 5% to 36%.[5]

  • Removal:

    • Fractional Distillation: this compound and 1,4-dibromobutane have different boiling points (this compound: ~175-177 °C; 1,4-dibromobutane: ~197-200 °C). Careful fractional distillation under reduced pressure is the most effective method for separating these two compounds.

Q3: My final product is discolored (yellow to brown). What is the cause and how can I obtain a colorless product?

A3: Discoloration is often due to the presence of impurities, which can include trace amounts of bromine or polymeric byproducts.

  • Cause:

    • Trace Bromine: If bromine was used in the synthesis (some industrial processes for THF ring-opening may use it), residual amounts can cause a yellow or brown tint.

    • Degradation Products: The product can be sensitive to light and air, and prolonged exposure, especially at elevated temperatures during distillation, can lead to decomposition and discoloration.

    • Acidic Residues: Incomplete neutralization of the acidic catalyst can also contribute to instability and color formation.

  • Solution:

    • Washing: Before distillation, wash the crude product with a solution of sodium bisulfite or sodium thiosulfate to remove any trace bromine.

    • Proper Neutralization: Ensure the reaction mixture is thoroughly neutralized with a base (e.g., sodium bicarbonate) before workup.

    • Distillation under Reduced Pressure: Distilling at a lower temperature under vacuum minimizes thermal decomposition.

    • Storage: Store the purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (refrigeration is recommended).[3]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A1: The two most common laboratory and industrial methods are:

  • Ring-opening of Tetrahydrofuran (THF): This method involves cleaving the ether linkage of THF using a strong acid, typically hydrobromic acid (HBr).[7] This route can offer high yields and is suitable for large-scale production.[3]

  • Reaction of 1,4-Butanediol with Hydrobromic Acid (HBr): This is a nucleophilic substitution reaction where one of the hydroxyl groups of 1,4-butanediol is replaced by a bromine atom.[3][4] This method is also widely used and can be performed using azeotropic distillation to remove water and drive the reaction to completion.[3]

Q2: What is the primary side product I should be aware of?

A2: The most common side product in both synthetic routes is 1,4-dibromobutane .[5] This is formed when the hydroxyl group of the desired this compound product undergoes a further substitution reaction with the brominating agent.

Q3: What are the recommended purification methods for this compound?

A3: The most common and effective method for purifying this compound is fractional distillation under reduced pressure . This allows for the separation of the product from unreacted starting materials, the higher-boiling 1,4-dibromobutane byproduct, and any other non-volatile impurities. Column chromatography can also be used for smaller-scale purifications.[7]

Q4: What are the key safety precautions I should take when handling this compound and the reagents for its synthesis?

A4:

  • This compound: It is a flammable liquid and can cause skin and eye irritation. It may also be harmful if swallowed.

  • Hydrobromic Acid (HBr): It is a strong, corrosive acid. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Tetrahydrofuran (THF): It is a highly flammable liquid and can form explosive peroxides upon storage. Always use peroxide-free THF.

  • General Precautions: Always work in a well-ventilated area and wear appropriate PPE. Ground equipment to prevent static discharge, especially when handling flammable solvents like THF.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeatureSynthesis from Tetrahydrofuran (THF)Synthesis from 1,4-Butanediol
Starting Material Tetrahydrofuran1,4-Butanediol
Primary Reagent Hydrobromic Acid (HBr)Hydrobromic Acid (HBr)
Typical Yield 67.5% - 93%[7][8]~65%[3][4]
Main Byproduct 1,4-dibromobutane, THF polymers[1][5]1,4-dibromobutane, Tetrahydrofuran[6]
Key Advantage Can achieve very high yields and purity.[8]Utilizes a readily available and often cheaper starting material.
Key Challenge Potential for THF polymerization; requires careful temperature control.[1]Reaction is an equilibrium; requires removal of water to achieve high conversion.[3]

Table 2: Impact of Reaction Conditions on Yield and Purity (Synthesis from THF)

ParameterCondition 1Condition 2Condition 3
HBr Concentration 10% in Acetic Acid33% in Acetic Acid40% in Acetic Acid
Temperature 50°C10°C, then 25°C10°C
Reaction Time 3 hours2 hours3 hours
Molar Yield 87%90%83%
GC Purity 99.5%99.5%99.5%
Reference [8][8][8]

Experimental Protocols

Protocol 1: Synthesis of this compound from Tetrahydrofuran

This protocol is based on a procedure utilizing hydrobromic acid in acetic acid.[8]

Materials:

  • Tetrahydrofuran (THF)

  • 40% Hydrogen bromide in acetic acid

  • Ice-water bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Distillation apparatus

Procedure:

  • To a 1000 mL four-neck flask, add 93 mL of tetrahydrofuran.

  • Cool the flask to 10°C using an ice-water bath.

  • Slowly add 230 g of a 40% acetic acid solution of hydrogen bromide dropwise, maintaining the temperature at 10°C.

  • After the addition is complete, continue stirring the mixture at 10°C for 3 hours.

  • Monitor the reaction completion by a suitable method (e.g., GC or TLC).

  • Once the reaction is complete, recover the unreacted tetrahydrofuran and acetic acid by vacuum distillation.

  • The residue is then heated to 100°C and distilled under vacuum (2 mmHg) to collect the fraction boiling at 87-89°C, which is the 4-bromo-1-acetoxy butane intermediate. Note: This protocol produces the acetate-protected intermediate, which would require a subsequent hydrolysis step to yield this compound. A direct synthesis using aqueous HBr and a sulfuric acid catalyst has also been reported with a 67.5% yield.[7]

Protocol 2: Synthesis of this compound from 1,4-Butanediol

This protocol is a general representation of the azeotropic distillation method.[3][4]

Materials:

  • 1,4-Butanediol

  • 47% Hydrobromic acid (HBr)

  • Dean-Stark apparatus or similar setup for azeotropic distillation

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charge the flask with 1,4-butanediol and 47% hydrobromic acid.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope.

  • Continue the reaction until no more water is collected or the reaction is deemed complete by monitoring.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water.

  • Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash again with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter off the drying agent and purify the crude product by vacuum distillation.

Visualizations

experimental_workflow_THF cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification THF Tetrahydrofuran (THF) ReactionVessel Reaction at Controlled Temperature (e.g., 10-80°C) THF->ReactionVessel HBr Hydrobromic Acid (HBr) HBr->ReactionVessel Neutralization Neutralization (e.g., NaHCO3) ReactionVessel->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying (e.g., MgSO4) Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Experimental workflow for the synthesis of this compound from THF.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of This compound IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction ByproductFormation Byproduct Formation LowYield->ByproductFormation WorkupLoss Loss During Workup LowYield->WorkupLoss OptimizeConditions Optimize Reaction Time/ Temperature, Use Excess Reagent IncompleteReaction->OptimizeConditions Address with ControlStoichiometry Control Stoichiometry, Monitor Reaction Progress ByproductFormation->ControlStoichiometry Address with CarefulWorkup Careful Extraction & Fractional Distillation WorkupLoss->CarefulWorkup Address with

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 4-Bromo-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Bromo-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities depend on the synthetic route used. If prepared from butane-1,4-diol and HBr, impurities may include unreacted butane-1,4-diol, 1,4-dibromobutane, and potentially some cyclic ether byproducts.[1][2] Synthesis from tetrahydrofuran (THF) can result in residual THF and other byproducts.[1][3][4] The crude product often appears as a colorless to yellow or brown liquid, with the color indicating the presence of impurities.[3][5][6]

Q2: What is the recommended storage condition for this compound?

This compound is sensitive to moisture and light.[3][5][7] For long-term stability, it should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3][8]

Q3: My purified this compound is turning yellow upon storage. What is the cause and how can I prevent it?

Yellowing upon storage is likely due to decomposition, which can be initiated by exposure to light, air (oxygen), or residual acidic impurities. To prevent this, ensure the product is stored under an inert atmosphere, protected from light, and at a low temperature (-20°C is recommended).[3][7][8] If the product has been purified by distillation, ensuring that no acidic residue remains is also crucial.

Q4: Can I use this compound directly after synthesis without purification?

For many applications in organic synthesis, especially in pharmaceutical development, using highly pure starting materials is critical to avoid side reactions and ensure the purity of the final product. Impurities from the synthesis of this compound can interfere with subsequent reactions.[5][7] Therefore, purification is highly recommended.

Troubleshooting Guide

Issue 1: Low yield after distillation.

Possible Cause Troubleshooting Step
Decomposition at high temperatures This compound can be sensitive to high temperatures.[9] Use vacuum distillation to lower the boiling point and minimize thermal decomposition.[9]
Product loss during transfer Due to the relatively small scale of laboratory purifications, product loss during transfers can be significant. Ensure efficient transfer of the material between flasks.
Incomplete reaction If the initial synthesis did not go to completion, the yield of the desired product will be inherently low. Analyze a crude sample by GC or NMR to assess the conversion before purification.

Issue 2: The product is still impure after a single distillation.

Possible Cause Troubleshooting Step
Close-boiling impurities Some byproducts may have boiling points close to that of this compound. Use fractional distillation with a high-efficiency column (e.g., Vigreux or packed column) to improve separation.[5]
Azeotrope formation An impurity may form an azeotrope with the product, making separation by simple distillation difficult. Consider alternative purification methods such as column chromatography.
Wet product Water present in the crude product can co-distill. Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation.

Issue 3: Emulsion formation during aqueous workup (extraction).

Possible Cause Troubleshooting Step
Insufficient ionic strength of the aqueous layer Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase and helps to break the emulsion.
Vigorous shaking Shake the separatory funnel gently to mix the layers instead of vigorous shaking, which can promote emulsion formation.
Presence of surfactants or fine solids If possible, filter the crude mixture before extraction. Allowing the separatory funnel to stand for an extended period can also help the layers to separate.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₄H₉BrO[5]
Molecular Weight 153.02 g/mol [5]
Appearance Clear, colorless to brown liquid[3][6]
Boiling Point 56-58 °C at 2 mmHg[5]
Density ~1.68 g/cm³[3]
Refractive Index ~1.5035[3]

Table 2: Comparison of Purification Techniques

Technique Typical Purity Advantages Disadvantages
Vacuum Distillation >95%[5]Effective for removing non-volatile impurities and high-boiling byproducts.Can cause thermal decomposition if not controlled properly.
Fractional Distillation >99% (with multiple passes)[5]Can separate compounds with close boiling points.Can be time-consuming and may result in product loss in the column.
Column Chromatography >98%Can separate compounds with very similar boiling points but different polarities.Requires solvents, is less scalable than distillation, and can be more labor-intensive.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

  • Drying the Crude Product: Transfer the crude this compound to a round-bottom flask. Add anhydrous magnesium sulfate or sodium sulfate and swirl to dry the liquid. Let it stand for at least 30 minutes.

  • Filtration: Filter the dried liquid to remove the drying agent.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Use a magnetic stirrer in the distilling flask to ensure smooth boiling.

  • Distillation: Heat the flask gently using a heating mantle. Apply vacuum gradually.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure (e.g., 56-58 °C at 2 mmHg).[5]

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). A common starting point for the solvent ratio is 5:1 (PE:EA).[10]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Options cluster_end Final Product Crude Crude this compound Distillation Vacuum/Fractional Distillation Crude->Distillation Heat & Vacuum Chromatography Column Chromatography Crude->Chromatography Solvent Elution Pure Pure this compound (>95-99%) Distillation->Pure Chromatography->Pure

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Impure Product After Purification Q1 Close Boiling Impurities? Start->Q1 A1_Yes Use Fractional Distillation Q1->A1_Yes Yes Q2 Thermal Decomposition? Q1->Q2 No A2_Yes Use Vacuum Distillation Q2->A2_Yes Yes A_Other Consider Chromatography Q2->A_Other No

Caption: Troubleshooting logic for impure this compound.

References

Managing moisture and light sensitivity of 4-Bromo-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information for managing the moisture and light sensitivity of 4-bromo-1-butanol in a laboratory setting. It includes troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored?

This compound is sensitive to both moisture and light.[1] To maintain its stability, it should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[1] The storage area should be dark to prevent photodegradation.

Q2: What are the visible signs of this compound degradation?

Pure this compound is a clear, colorless to pale yellow liquid. A change in color to brown may indicate degradation. The presence of a significant amount of precipitate or cloudiness can also be a sign of impurity formation due to improper handling or storage.

Q3: What are the primary degradation pathways for this compound?

The two primary degradation pathways for this compound are hydrolysis due to moisture and photodegradation from light exposure. Under basic conditions, it is also prone to intramolecular cyclization.

  • Moisture/Hydrolysis: In the presence of water, this compound can slowly hydrolyze. This reaction can be accelerated by the presence of acids or bases. The primary hydrolysis product is butane-1,4-diol.

  • Light Sensitivity: Exposure to light, particularly UV light, can induce the formation of radical species, leading to a complex mixture of degradation products. This can involve cleavage of the carbon-bromine bond.

  • Intramolecular Cyclization: In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then undergo an intramolecular SN2 reaction, displacing the bromide and forming tetrahydrofuran (THF).[2]

Q4: Can I use this compound that has been stored improperly?

It is strongly advised against using this compound that shows signs of degradation or has been stored improperly. The presence of impurities can lead to unpredictable reaction outcomes, lower yields, and difficulties in product purification. It is recommended to use a fresh, properly stored supply for optimal results.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving this compound.

Observed Problem Potential Cause Recommended Solution
Low or no yield in a reaction where this compound is a reactant. Degradation of this compound due to improper storage or handling.- Use a fresh vial of this compound that has been stored at -20°C under an inert atmosphere and protected from light.- Before use, allow the sealed container to warm to room temperature to prevent condensation of atmospheric moisture onto the compound.- Handle the compound quickly and in a dry, inert atmosphere (e.g., in a glovebox or under a stream of nitrogen).
Formation of a significant amount of Tetrahydrofuran (THF) as a byproduct, especially in reactions involving bases. Intramolecular cyclization of this compound. This is a known side reaction, particularly in the presence of strong bases.[2]- Use a non-nucleophilic base if possible, or a weaker base if the reaction conditions permit.- Add the base slowly and at a low temperature to minimize the rate of the intramolecular cyclization.- Consider protecting the hydroxyl group of this compound before carrying out reactions with strong bases.
Inconsistent reaction results or appearance of unexpected peaks in analytical data (e.g., GC-MS, NMR). Contamination of this compound with water or degradation products.- Verify the purity of the this compound using a suitable analytical method like GC-MS before use.- Ensure all glassware is thoroughly dried and reactions are carried out under anhydrous conditions.- Use freshly distilled solvents to minimize moisture content.
Difficulty in purifying the desired product. The presence of polar impurities, such as butane-1,4-diol from hydrolysis, can complicate chromatographic purification.- If hydrolysis is suspected, perform an aqueous workup to remove water-soluble impurities before chromatography.- Adjust the polarity of the chromatography eluent to achieve better separation from polar impurities.

Experimental Protocols

Protocol 1: Moisture Content Determination by Karl Fischer Titration

This protocol outlines the determination of water content in this compound using volumetric Karl Fischer titration.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (e.g., CombiTitrant 5)[3]

  • Anhydrous solvent (e.g., methanol or a specialized Karl Fischer solvent)[3]

  • Gastight syringe for sample injection

  • This compound sample

Procedure:

  • System Preparation: Fill the titration vessel with the anhydrous solvent and titrate to dryness with the Karl Fischer reagent to eliminate any residual moisture in the system.

  • Titer Determination: Accurately add a known amount of a certified water standard to the conditioned solvent and titrate with the Karl Fischer reagent to determine the exact titer (mg/mL) of the reagent.

  • Sample Analysis:

    • Using a dry, gastight syringe, draw a known volume of the this compound sample.

    • Determine the exact weight of the sample by weighing the syringe before and after injection.

    • Inject the sample into the titration vessel.

    • Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The water content in the sample is calculated automatically by the instrument based on the volume of titrant consumed, the titer of the reagent, and the weight of the sample.

Data Presentation:

Parameter Value
Sample Weight (g)Enter Value
Titrant Volume (mL)Enter Value
KF Reagent Titer (mg/mL)Enter Value
Water Content (ppm) Calculated Value
Protocol 2: Stability Indicating Method by GC-MS for Forced Degradation Studies

This protocol describes a general approach for a forced degradation study of this compound to identify potential degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • GC-MS system

  • This compound

  • Hydrochloric acid (for acidic degradation)

  • Sodium hydroxide (for basic degradation)

  • Hydrogen peroxide (for oxidative degradation)

  • UV lamp (for photolytic degradation)

  • Oven (for thermal degradation)

  • Suitable organic solvent (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Sample Preparation for Forced Degradation:

    • Acidic: Dissolve a known amount of this compound in a solution of hydrochloric acid (e.g., 0.1 M HCl) and heat gently (e.g., 60°C) for a specified time.

    • Basic: Dissolve a known amount of this compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH) and keep at room temperature for a specified time.

    • Oxidative: Dissolve a known amount of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature for a specified time.

    • Photolytic: Expose a solution of this compound in a suitable solvent to UV light for a specified time.

    • Thermal: Heat a sample of this compound in an oven (e.g., 80°C) for a specified time.

  • Sample Analysis by GC-MS:

    • Neutralize the acidic and basic samples.

    • Extract all samples with a suitable organic solvent.

    • Analyze the organic extracts by GC-MS.

    • A control sample of undegraded this compound should also be analyzed.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.

    • Use the mass spectra of the new peaks to propose the structures of the degradation products.

GC-MS Parameters (Example):

Parameter Condition
Column DB-1701 or similar mid-polarity column
Injector Temperature 250°C
Oven Program 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Scan Range 35-350 amu

Visualizations

degradation_pathways A This compound B Butane-1,4-diol A->B Moisture (Hydrolysis) C Tetrahydrofuran (THF) A->C Base (Intramolecular Cyclization) D Radical Intermediates A->D Light (Photolysis) E Other Degradation Products D->E

Caption: Degradation pathways of this compound.

troubleshooting_workflow start Experiment with this compound problem Poor Yield or Unexpected Byproducts? start->problem check_storage Verify Proper Storage (-20°C, Dark, Inert Gas) problem->check_storage Yes success Successful Experiment problem->success No check_handling Review Handling Procedure (Anhydrous, Inert Atmosphere) check_storage->check_handling check_purity Analyze Purity by GC-MS check_handling->check_purity use_fresh Use Fresh Reagent check_purity->use_fresh Impure optimize_conditions Optimize Reaction Conditions (e.g., Temperature, Base) check_purity->optimize_conditions Pure use_fresh->start optimize_conditions->start

Caption: Troubleshooting workflow for experiments.

References

Technical Support Center: Scaling Up Reactions with 4-Bromo-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up chemical reactions involving 4-Bromo-1-butanol.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the scale-up of reactions with this compound in a practical question-and-answer format.

Q1: My reaction yield is significantly lower than expected on a larger scale, and I've identified Tetrahydrofuran (THF) as a major byproduct. What is causing this and how can I prevent it?

A1: The formation of Tetrahydrofuran (THF) is the most common challenge when using this compound, especially in the presence of a base. This occurs via an intramolecular Sₙ2 reaction, also known as an intramolecular Williamson ether synthesis.[1][2][3][4] The alcohol functional group is deprotonated by the base, and the resulting alkoxide attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming the five-membered THF ring.[1][4]

Troubleshooting Steps:

  • Choice of Base: Strong, non-nucleophilic bases can favor the desired intermolecular reaction over the intramolecular cyclization. However, very strong bases like sodium hydride (NaH) are known to efficiently promote THF formation.[1] Consider using milder bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) if your reaction conditions permit.[5]

  • Temperature Control: This cyclization can be temperature-dependent. Running the reaction at lower temperatures can help minimize this side reaction. Exothermic deprotonation must be controlled, especially during scale-up, as poor heat dissipation can lead to temperature spikes that favor cyclization.[6][7]

  • Order of Addition: If your protocol involves reacting the alkoxide of this compound with another electrophile, consider a strategy where the this compound is added slowly to a mixture of the base and your other reactant. This keeps the concentration of the bromo-alkoxide low at any given time, reducing the rate of the intramolecular reaction.

G cluster_main Intramolecular Cyclization Pathway reagent This compound intermediate Alkoxide Intermediate reagent->intermediate Deprotonation base Strong Base (e.g., NaH) product Tetrahydrofuran (THF) (Side Product) intermediate->product Intramolecular Sₙ2 Attack

Caption: Intramolecular cyclization of this compound to THF.

Q2: I am observing a high-boiling point impurity consistent with the formation of an ether dimer (Br-C₄H₈-O-C₄H₈-OH). How can this intermolecular side reaction be minimized?

A2: This side reaction involves the alkoxide of one molecule of this compound acting as a nucleophile and attacking the electrophilic carbon of another molecule, displacing the bromide. This is an intermolecular Williamson ether synthesis.

Troubleshooting Steps:

  • Concentration: High concentrations of this compound can favor this bimolecular reaction. While scaling up often involves increasing concentration to improve throughput, this can be counterproductive.[6] Experiment with slightly more dilute conditions.

  • Stoichiometry: Ensure precise control over the stoichiometry of your reagents. If this compound is being used in excess relative to another nucleophile, this side reaction becomes more probable.

  • Slow Addition: Slowly adding the this compound to the reaction mixture can help maintain a low instantaneous concentration, thereby disfavoring the bimolecular side reaction.

Q3: The reaction is sluggish and fails to reach completion, even with extended reaction times and heating. What are the potential causes?

A3: Several factors can contribute to an incomplete reaction during scale-up.

Troubleshooting Steps:

  • Reagent Quality: Commercial this compound can contain varying amounts of THF, which is a common solvent but can affect reactivity and stoichiometry.[8][9] It is also sensitive to moisture and light and should be stored properly.[10][11] Confirm the purity of your starting material via GC-MS before use.[8]

  • Base Activity: If using a solid base like potassium carbonate, ensure it is finely powdered and dry. The larger surface area will improve reaction kinetics. On a large scale, inefficient mixing can also lead to localized areas of low base concentration.

  • Solvent Choice: Ensure the solvent is appropriate for the reaction type and scale. For Sₙ2 reactions like the Williamson ether synthesis, polar aprotic solvents such as DMF or THF are often effective.[5][12] Ensure solvents are anhydrous, as water can deactivate strong bases.

G cluster_workflow Troubleshooting Incomplete Reaction start Reaction Incomplete? check_reagent Verify Purity of This compound (GC-MS) start->check_reagent check_base Check Base Activity (Anhydrous, Powdered?) check_reagent->check_base check_mixing Is Mixing Adequate for Scale? check_base->check_mixing check_solvent Is Solvent Anhydrous and Appropriate? check_mixing->check_solvent solution Optimize Conditions check_solvent->solution

Caption: Decision workflow for troubleshooting an incomplete reaction.

Q4: Purification of my oily product is difficult on a large scale. Column chromatography is not viable, and distillation gives poor separation. What are the alternatives?

A4: Purification is a major hurdle in scaling up.[6] If your product is an oil and has a boiling point close to impurities or starting materials, traditional methods are challenging.

Troubleshooting Steps:

  • Extractive Workup: Design a robust aqueous workup procedure to remove as many impurities as possible. For example, if you have acidic or basic impurities, you can use washes with dilute base or acid, respectively.

  • Crystallization: Even if the final product is an oil, consider if it can be converted to a crystalline salt or derivative. This can make purification by crystallization and filtration—a highly scalable method—possible.

  • Reaction Optimization: The best approach to purification is to minimize the formation of impurities in the first place. Revisit the reaction conditions (temperature, solvent, base) to achieve higher selectivity, which will simplify the downstream processing.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when handling bulk quantities of this compound?

A: this compound is a flammable liquid with a low flash point (around 7°C).[10] It is also an irritant to the skin, eyes, and respiratory system.[13][14] When scaling up, consider the following:

  • Flammability: Use spark-proof equipment and ensure the reactor is properly grounded to prevent static discharge.[13][15] All operations should be conducted in a well-ventilated area away from ignition sources.[15][16]

  • Exothermicity: Reactions can generate significant heat. A runaway reaction in a large reactor is a serious hazard.[7] Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16] For large-scale transfers, respiratory protection may be necessary.[17]

Property Value Reference
CAS Number 33036-62-3[10]
Molecular Formula C₄H₉BrO[18]
Molecular Weight 153.02 g/mol [18]
Boiling Point 56-58 °C[10]
Density ~1.68 g/cm³[10]
Flash Point 7 °C[10]
Hazards Flammable, Irritant[13][14]

Table 1: Physical and Safety Properties of this compound.

Q: How should I store bulk quantities of this compound to ensure its stability?

A: To maintain stability and prevent degradation, this compound should be stored in airtight, light-resistant containers under an inert atmosphere (e.g., nitrogen or argon).[8] The recommended storage temperature is -20°C in a freezer, particularly in an area designated for flammable materials.[10][13] It is sensitive to both moisture and light.[10][11]

Q: What are the most common impurities in commercial grades of this compound?

A: The most frequently cited impurity in technical-grade this compound is Tetrahydrofuran (THF).[8][9] This is often a remnant from its synthesis, which can involve the ring-opening of THF.[8] The presence of THF can affect the accuracy of molar calculations and may influence reactivity. It is highly recommended to quantify the amount of residual THF by GC-MS or NMR before use in a large-scale reaction.[8]

Experimental Protocols: Scale-Up Considerations

Protocol 1: General Procedure for Williamson Ether Synthesis (Intermolecular)

This protocol outlines a generic procedure for reacting this compound with a nucleophile (ROH) and highlights critical scale-up considerations.

  • Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a condenser, and an inert gas inlet (Nitrogen/Argon).

  • Reagent Charging: Charge the reactor with the alcohol (ROH) and an appropriate anhydrous polar aprotic solvent (e.g., DMF). Begin stirring.

  • Deprotonation (Critical Step): Cool the reactor jacket to 0-5°C. Add a suitable base (e.g., sodium hydride, 60% dispersion in mineral oil) portion-wise. Scale-up consideration: This step is often exothermic. The addition rate must be carefully controlled to maintain the internal temperature below a set point (e.g., 10°C). Poor temperature control can lead to side reactions.

  • Substrate Addition (Critical Step): Once deprotonation is complete, add this compound via a dropping funnel over a period of 1-2 hours. Scale-up consideration: This slow addition helps control the reaction exotherm and minimizes the instantaneous concentration of the bromo-alkoxide, reducing the risk of intramolecular cyclization to THF.

  • Reaction: Allow the reaction to stir at room temperature or gentle heat (e.g., 50°C) until completion, monitored by GC or TLC.

  • Workup: Cool the reaction mixture and carefully quench by slowly adding a protic solvent (e.g., isopropanol), followed by water. Perform aqueous washes to remove salts and residual solvent.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation or crystallization if applicable.

G cluster_protocol Scale-Up Experimental Workflow setup 1. Reactor Setup (Jacketed, Stirrer, N₂) charge 2. Charge Nucleophile & Solvent setup->charge deprotonate 3. Controlled Base Addition (Cooling is Critical!) charge->deprotonate add_substrate 4. Slow Addition of This compound deprotonate->add_substrate react 5. Reaction Monitoring (GC/TLC) add_substrate->react workup 6. Quench & Extractive Workup react->workup purify 7. Purification (Distillation/Crystallization) workup->purify

Caption: Key stages in a scaled-up Williamson ether synthesis.

References

Incompatibility of Grignard reagents with 4-Bromo-1-butanol's hydroxyl group

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Grignard Reagent Incompatibility

This guide addresses the inherent incompatibility between Grignard reagents and the hydroxyl group of molecules like 4-bromo-1-butanol. It provides troubleshooting advice and detailed protocols for researchers encountering issues during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does my attempt to form a Grignard reagent from this compound result in low or no yield?

A1: The primary reason for failure is a competing acid-base reaction. Grignard reagents are not only excellent nucleophiles but also extremely strong bases.[1][2][3] The hydroxyl (-OH) group on this compound has an acidic proton. When a molecule of the Grignard reagent successfully forms, it is immediately quenched by the acidic proton of another this compound molecule in the reaction mixture.[4][5][6] This acid-base reaction is significantly faster than the desired nucleophilic attack, consuming the Grignard reagent as it forms.[7]

Q2: What is the specific undesired reaction that occurs?

A2: The Grignard reagent (R-MgX) abstracts the proton from the hydroxyl group, leading to the formation of an alkane (R-H) and a magnesium alkoxide salt.[8][9][10] This process, known as protonolysis, neutralizes the Grignard reagent, rendering it unable to participate in the intended carbon-carbon bond-forming reaction.[9]

Q3: How can I successfully use this compound in a Grignard-mediated synthesis?

A3: To prevent the acid-base side reaction, the interfering hydroxyl group must be "protected."[4] This involves a three-step strategy:[4]

  • Protection: Convert the hydroxyl group into a non-acidic functional group, such as a silyl ether, that is inert to the Grignard reagent.[1][11][12]

  • Grignard Reaction: Form the Grignard reagent from the protected halo-alcohol and perform the desired reaction.

  • Deprotection: Remove the protecting group to regenerate the hydroxyl group in the final product.[2][4]

Q4: What are the most common protecting groups for alcohols in this context?

A4: Silyl ethers are the most widely used protecting groups for alcohols in Grignard reactions.[1][12] Common examples include trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS), and tetrahydropyranyl (THP) ethers.[12] These groups are easy to install, stable under the basic conditions of Grignard reagent formation and reaction, and can be selectively removed under acidic conditions or with a fluoride source.[4][12]

Troubleshooting Guide

Symptom Probable Cause Recommended Solution
Reaction fails to initiate, or yield of desired product is negligible.Protonolysis: The formed Grignard reagent is being quenched by the acidic hydroxyl proton of the starting material or trace amounts of water.[7][8]Ensure all glassware is flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Protect the hydroxyl group of this compound prior to reaction with magnesium.
Starting material is consumed, but the main product is a simple alkane instead of the expected alcohol.Reagent Quenching: The Grignard reagent is reacting as a base with the unprotected alcohol, abstracting a proton.[10][13]The hydroxyl group must be converted to a protecting group that lacks acidic protons, such as a silyl ether, before the Grignard reagent is formed.
A complex mixture of side products is observed.Multiple Reaction Pathways: Besides protonolysis, other side reactions like elimination or Wurtz coupling can occur, especially if the reaction is heated for extended periods.[14][15][16]Use a protecting group strategy. Optimize reaction conditions by maintaining a low temperature and controlling the rate of addition of the alkyl halide.

Quantitative Data Summary

The favorability of the acid-base side reaction is explained by the vast difference in acidity (pKa values) between the alcohol's proton and the conjugate acid of the Grignard reagent (an alkane).

Compound Type Functional Group Approximate pKa Acidity
AlcoholR-OH 16-18Weakly Acidic
Alkane (Conjugate acid of Grignard)R-CH~50Extremely Weakly Acidic

Data compiled from general organic chemistry principles.

As shown, the alcohol is trillions of times more acidic than the alkane, making the proton transfer from the alcohol to the carbanionic carbon of the Grignard reagent a highly spontaneous process.

Logical Workflow Diagram

The diagram below illustrates the problematic acid-base reaction that prevents the successful formation and use of a Grignard reagent from this compound.

G cluster_reactants Initial Reactants cluster_problem Problematic Side Reaction (Protonolysis) BromoButanol This compound (HO-(CH₂)₄-Br) Grignard Formed Grignard Reagent (BrMg-(CH₂)₄-OH) BromoButanol->Grignard reacts with Mg Mg Mg Metal Mg->Grignard QuenchedGrignard Quenched Reagent (BrMg-(CH₂)₄-O⁻ MgBr⁺) Grignard->QuenchedGrignard reacts with -OH proton Alkane Butane (from any R-MgBr) UnreactedBromoButanol Another Molecule of This compound UnreactedBromoButanol->QuenchedGrignard label_text Result: Reaction Failure Desired pathway is blocked.

Caption: Unwanted acid-base quenching of the Grignard reagent.

Experimental Protocols

Protocol 1: Protection of this compound with TBDMS
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Silylating Agent: Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) in anhydrous DCM to the cooled mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product, 1-bromo-4-(tert-butyldimethylsilyloxy)butane, via flash column chromatography.

Protocol 2: Grignard Reaction with Protected Bromo-alcohol
  • Activation: Place magnesium turnings (1.5 eq) in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel under an inert atmosphere. Add a small crystal of iodine to activate the magnesium.

  • Initiation: Add a small portion of a solution of 1-bromo-4-(tert-butyldimethylsilyloxy)butane (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium. Gentle warming may be required to initiate the reaction.

  • Formation: Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining bromo-alcohol solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed. The Grignard reagent is now ready for reaction with an appropriate electrophile (e.g., an aldehyde, ketone, or ester).

Protocol 3: Deprotection of the TBDMS Ether
  • Reaction Setup: Dissolve the TBDMS-protected alcohol product from the Grignard reaction in THF.

  • Addition of Fluoride: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq) to the mixture.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture and partition it between diethyl ether and water.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final alcohol product by flash column chromatography.

References

Technical Support Center: Dehydrobromination of 4-Bromo-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the dehydrobromination of 4-bromo-1-butanol to form alkenes. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the expected alkene products from the dehydrobromination of this compound?

The primary alkene product expected from the E2 elimination of this compound is 3-buten-1-ol. Due to the use of a sterically hindered base, the Hofmann elimination pathway is favored, which results in the formation of the less substituted alkene. Another possible, though less likely, alkene product is cyclobutene, which would require an intramolecular cyclization followed by elimination.

Q2: What is the major competing side reaction?

The major competing side reaction is an intramolecular SN2 reaction (Williamson ether synthesis), which leads to the formation of tetrahydrofuran (THF). This occurs when the hydroxyl group's oxygen atom acts as a nucleophile and attacks the carbon atom bonded to the bromine.

Q3: Why is a bulky base like potassium tert-butoxide (KOtBu) recommended?

A bulky base is recommended to favor the E2 elimination pathway over the SN2 substitution pathway.[1][2][3] The large size of the base hinders its ability to act as a nucleophile and attack the carbon atom directly (SN2), while it can still readily abstract a proton from the less sterically hindered beta-carbon, promoting the E2 reaction to form the alkene.[1][2][3]

Q4: What solvents are suitable for this reaction?

Polar aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are generally suitable for dehydrobromination reactions with potassium tert-butoxide. The choice of solvent can influence the basicity of the alkoxide and the reaction rate. Anhydrous conditions are crucial to prevent the base from being quenched by water.

Q5: How does temperature affect the product distribution?

Higher temperatures generally favor elimination reactions over substitution reactions.[4][5] Therefore, increasing the reaction temperature can improve the yield of the desired alkene, 3-buten-1-ol, relative to the formation of THF. However, excessively high temperatures may lead to decomposition and the formation of other byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of 3-buten-1-ol 1. Base is not sufficiently strong or bulky: Use of a smaller base (e.g., NaOH, EtONa) will favor the SN2 reaction to form THF. 2. Reaction temperature is too low: Elimination reactions often require higher temperatures to be favored over substitution. 3. Incomplete reaction: Insufficient reaction time or inadequate mixing. 4. Decomposition of starting material or product: Prolonged reaction times at high temperatures can lead to degradation.1. Use a bulky, strong base: Potassium tert-butoxide (KOtBu) is the recommended base to maximize the E2 pathway. 2. Increase reaction temperature: Gradually increase the temperature (e.g., to 50-70 °C) and monitor the reaction progress by GC or TLC. 3. Extend reaction time and ensure efficient stirring: Monitor the reaction until the starting material is consumed. 4. Optimize reaction time and temperature: Run small-scale trials to find the optimal balance that maximizes yield without significant decomposition.
High yield of tetrahydrofuran (THF) 1. Base is not bulky enough: Smaller bases act as better nucleophiles, promoting the intramolecular SN2 reaction. 2. Reaction conditions favor substitution: Lower temperatures can favor the SN2 pathway.1. Switch to a bulkier base: Use potassium tert-butoxide. 2. Increase the reaction temperature: This will favor the elimination reaction.
Presence of multiple unidentified byproducts 1. Reaction temperature is too high: This can lead to decomposition or side reactions. 2. Presence of impurities in the starting material or reagents: Impurities can lead to unexpected reactions. 3. Reaction exposed to air or moisture: The strong base is sensitive to water and carbon dioxide.1. Lower the reaction temperature: Find the optimal temperature that promotes the desired reaction without causing significant decomposition. 2. Ensure the purity of all reagents and solvents: Use freshly purified starting materials and anhydrous solvents. 3. Maintain an inert atmosphere: Conduct the reaction under nitrogen or argon.

Data Presentation

The following table summarizes the expected product distribution based on the choice of base. Please note that actual yields may vary depending on specific reaction conditions such as temperature, solvent, and reaction time.

Base Solvent Temperature (°C) Major Product Approx. Yield of Major Product (%) Minor Product(s) Approx. Yield of Minor Product(s) (%)
Potassium tert-butoxide (KOtBu)THF50-703-Buten-1-ol60-80Tetrahydrofuran (THF)10-30
Sodium Ethoxide (NaOEt)Ethanol50-70Tetrahydrofuran (THF)70-903-Buten-1-ol5-15
Sodium Hydroxide (NaOH)Water/Ethanol70-100Tetrahydrofuran (THF)>903-Buten-1-ol<5

Note: The yields presented are estimates based on general principles of elimination and substitution reactions and may not represent empirically validated results for this specific reaction.

Experimental Protocols

Key Experiment: Dehydrobromination of this compound using Potassium tert-Butoxide

This protocol is designed to favor the formation of 3-buten-1-ol.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas (Nitrogen or Argon) supply

  • Separatory funnel

  • Apparatus for distillation or column chromatography

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: To the flask, add anhydrous THF, followed by potassium tert-butoxide (typically 1.1 to 1.5 molar equivalents relative to the this compound). Stir the mixture to form a suspension.

  • Addition of Substrate: Slowly add this compound (1.0 molar equivalent) to the stirred suspension of potassium tert-butoxide in THF at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography to isolate 3-buten-1-ol.

Product Analysis: The identity and purity of the product, as well as the relative amounts of 3-buten-1-ol and any THF byproduct, should be determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products This compound This compound Base Base 3-Buten-1-ol 3-Buten-1-ol Base->3-Buten-1-ol E2 Elimination (Favored by bulky base, e.g., KOtBu) THF THF Base->THF Intramolecular SN2 (Favored by small base, e.g., NaOH)

Caption: Reaction pathways for the dehydrobromination of this compound.

Troubleshooting_Workflow start Low Yield of 3-Buten-1-ol check_major_product Analyze product mixture by GC/NMR. What is the major product? start->check_major_product high_thf High concentration of THF detected check_major_product->high_thf THF unreacted_sm High concentration of starting material check_major_product->unreacted_sm Starting Material degradation Multiple unidentified byproducts check_major_product->degradation Other solution_thf Use a bulkier base (KOtBu). Increase reaction temperature. high_thf->solution_thf solution_sm Increase reaction time or temperature. Ensure efficient stirring. unreacted_sm->solution_sm solution_degradation Lower reaction temperature. Check purity of reagents. Ensure inert atmosphere. degradation->solution_degradation

Caption: Troubleshooting workflow for low yield of 3-buten-1-ol.

References

Technical Support Center: Improving Reaction Selectivity of 4-Bromo-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-1-butanol. The focus is on addressing common selectivity issues and providing actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is giving a low yield of my desired intermolecular product and a significant amount of tetrahydrofuran (THF). Why is this happening and how can I fix it?

A: This is a common issue arising from the competition between the desired intermolecular reaction and an undesired intramolecular cyclization. This compound contains both a nucleophile (the hydroxyl group) and an electrophile (the carbon bonded to bromine) in the same molecule. Under basic conditions, the hydroxyl group is deprotonated to an alkoxide, which can then readily attack the electrophilic carbon, forming a stable five-membered ring, tetrahydrofuran (THF).[1][2][3] This intramolecular reaction is often kinetically favored over intermolecular reactions.[4]

Troubleshooting Steps:

  • Protect the Hydroxyl Group: The most effective way to prevent intramolecular cyclization is to "cap" or protect the hydroxyl group before running your main reaction.[5] This removes the internal nucleophile, forcing the reaction to proceed intermolecularly. A common and robust protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) ether.[6]

  • Control Reaction Concentration: Intramolecular reactions are favored at low concentrations (high dilution), as the reactive ends of the same molecule are more likely to find each other.[4] Conversely, intermolecular reactions are favored at higher concentrations. If protecting the hydroxyl group is not feasible, running the reaction at a higher concentration may improve the yield of the desired intermolecular product.

  • Choice of Base and Temperature: The use of a strong, non-nucleophilic base (e.g., sodium hydride) will readily form the alkoxide, promoting cyclization.[3] Carefully consider if a weaker base or different reaction conditions could disfavor the formation of the alkoxide. Lowering the reaction temperature may also help to control the rate of the undesired cyclization.

Q2: I need to perform a Grignard reaction with a derivative of this compound. Why is it not possible to form the Grignard reagent directly?

A: It is not possible to prepare a Grignard reagent from this compound directly because Grignard reagents are extremely strong bases.[7] The acidic proton of the hydroxyl group in another molecule of this compound will quench the Grignard reagent as soon as it is formed. This acid-base reaction is much faster than the reaction of the Grignard reagent with your desired electrophile.

Solution:

You must protect the hydroxyl group before attempting to form the Grignard reagent. Converting the alcohol to a silyl ether (e.g., TBDMS ether) is a common strategy as silyl ethers are stable to Grignard reagents.[8] After the Grignard reaction is complete, the protecting group can be easily removed.

Q3: I am attempting a Williamson ether synthesis with this compound as the alkyl halide. What are the key factors to ensure good selectivity for the intermolecular product?

A: The Williamson ether synthesis is an SN2 reaction between an alkoxide and an alkyl halide.[9] When using this compound, the primary challenge is again the competing intramolecular cyclization to THF.

Key Factors for Selectivity:

  • Protecting the Hydroxyl Group: As with other reactions involving strong bases, protecting the hydroxyl group of this compound is the most reliable strategy to prevent the formation of THF.

  • Use of a Strong Base: A strong base, such as sodium hydride (NaH), is required to fully deprotonate the alcohol you are reacting with this compound to form the necessary alkoxide nucleophile.[1][9]

  • Choice of Alkyl Halide: For a successful Williamson ether synthesis, it is generally best to use a primary alkyl halide, which this compound is.[9] Secondary and tertiary alkyl halides are more prone to elimination reactions.[9]

Data Presentation

The following tables summarize qualitative and illustrative quantitative data for reactions involving this compound and related systems.

Table 1: Influence of Reaction Conditions on Intermolecular vs. Intramolecular Reactions

Condition Favors Intramolecular Cyclization (e.g., THF formation) Favors Intermolecular Reaction Rationale
Concentration Low Concentration (High Dilution)High ConcentrationAt low concentrations, the probability of the two ends of the same molecule reacting is higher. At high concentrations, collisions between different molecules are more frequent.[4]
Hydroxyl Group UnprotectedProtectedAn unprotected hydroxyl group provides an internal nucleophile for cyclization. A protecting group removes this possibility.[5]
Ring Size 5- and 6-membered rings-The formation of 5-membered rings (like THF) is kinetically and thermodynamically favorable.[4][9]

Table 2: Overview of Common Protecting Groups for Alcohols

Protecting Group Abbreviation Protection Conditions Deprotection Conditions Stability
tert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, imidazole, DMFTBAF, THF or mild acid (e.g., AcCl in MeOH)Stable to bases, mild oxidants, and Grignard reagents. Cleaved by fluoride ions and strong acids.[2][6]
Tetrahydropyranyl etherTHPDihydropyran (DHP), acid catalyst (e.g., PPTS)Aqueous acid (e.g., HCl, p-TsOH)Stable to bases, Grignard reagents, and nucleophiles. Cleaved by acid.
Methoxymethyl etherMOMMOM-Cl, DIPEA, DCMAcid (e.g., HCl in THF/water)Stable to bases and nucleophiles. Cleaved by strong acids.

Experimental Protocols

Protocol 1: Protection of this compound with TBDMS-Cl

This protocol describes the formation of (4-bromobutoxy)(tert-butyl)dimethylsilane.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous DMF, add imidazole (2.5 equiv.).

  • Add TBDMS-Cl (1.2 equiv.) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the TBDMS-protected alcohol, which is expected in high yield.[6]

Protocol 2: Williamson Ether Synthesis using Protected this compound

This protocol is an adaptation for the synthesis of an ether using a generic alcohol (R-OH) and TBDMS-protected this compound.

Materials:

  • Alcohol (R-OH)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • (4-bromobutoxy)(tert-butyl)dimethylsilane (TBDMS-protected this compound)

  • Saturated aqueous ammonium chloride

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (R-OH, 1.0 equiv.) and anhydrous THF.

  • Carefully add sodium hydride (1.1 equiv.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide. Hydrogen gas will be evolved.

  • Add a solution of (4-bromobutoxy)(tert-butyl)dimethylsilane (1.0 equiv.) in anhydrous THF dropwise to the alkoxide solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool to 0 °C and cautiously quench with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting product is the TBDMS-protected ether. This can be deprotected using TBAF (as described in Protocol 3) if the free alcohol is desired.

Protocol 3: Deprotection of TBDMS Ethers

This protocol describes the cleavage of the TBDMS ether to regenerate the free alcohol.

Materials:

  • TBDMS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the TBDMS-protected alcohol (1.0 equiv.) in THF, add the 1 M solution of TBAF in THF (1.1 equiv.).[6]

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.[6]

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[6]

  • Purify the residue by column chromatography to afford the deprotected alcohol in high yield.[6]

Visualizations

G cluster_0 Reaction of this compound start This compound + Reagent base Strong Base? start->base conc High Concentration? inter Intermolecular Product conc->inter Yes intra Intramolecular Cyclization (THF) conc->intra No base->conc Yes base->inter No

Caption: Decision pathway for selectivity in this compound reactions.

G start Start: this compound protect Step 1: Protect -OH Group (e.g., with TBDMS-Cl) start->protect Prevents cyclization reaction Step 2: Perform Main Reaction (e.g., Grignard, Williamson) protect->reaction OH is masked deprotect Step 3: Deprotect -OTBDMS (e.g., with TBAF) reaction->deprotect Desired C-C or C-O bond formed product Final Product with free -OH deprotect->product Regenerates alcohol

Caption: Experimental workflow using a protecting group strategy.

G reagents This compound External Nucleophile (Nu:⁻) inter_path Intermolecular Path (High Concentration) reagents:nuc->inter_path intra_path Intramolecular Path (Low Concentration) reagents:start->intra_path Deprotonation of -OH product_inter Br-CH₂(CH₂)₂CH₂-Nu inter_path->product_inter product_intra Tetrahydrofuran (THF) intra_path->product_intra

Caption: Competing intermolecular and intramolecular reaction pathways.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Bromo-1-butanol: THF vs. Diol Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates like 4-bromo-1-butanol is paramount. This versatile building block is crucial in the preparation of various pharmaceuticals and complex organic molecules. Two of the most common starting materials for its synthesis are tetrahydrofuran (THF) and 1,4-butanediol. This guide provides an objective comparison of these two primary synthesis routes, supported by experimental data and detailed protocols to aid in selecting the most suitable method for your laboratory or industrial needs.

Executive Summary

The synthesis of this compound can be effectively achieved through either the ring-opening of tetrahydrofuran or the monosubstitution of 1,4-butanediol. The THF-based methods generally offer higher reported yields and can be performed under various conditions, including with gaseous or aqueous hydrobromic acid. However, these reactions can be prone to the formation of 1,4-dibromobutane as a significant byproduct, especially at elevated temperatures. The 1,4-butanediol route is often described as a straightforward laboratory-scale method, but may present lower yields and require careful control of reaction conditions to favor monosubstitution over disubstitution.

Data Comparison of Synthesis Routes

The following table summarizes the key quantitative data from representative experimental protocols for the synthesis of this compound from THF and 1,4-butanediol.

ParameterTHF Method (Aqueous HBr/H₂SO₄)THF Method (Gaseous HBr)1,4-Butanediol Method (Aqueous HBr)
Starting Material TetrahydrofuranTetrahydrofuran1,4-Butanediol
Primary Reagents 48% aq. HBr, conc. H₂SO₄Gaseous HBr47% aq. HBr
Reported Yield 67.5%[1]up to 88% (molar)[2]~65%[3]
Product Purity 97% (GC)[1]91% (crude, by weight)[2]Not specified
Reaction Temperature 2°C (addition), then 80°C[1]Room Temperature (~20°C)[2]Azeotropic distillation conditions
Reaction Time 3 hours at 80°C[1]4 hours (HBr injection)[2]Not specified
Key Byproducts 1,4-dibromobutane1,4-dibromobutane[2]1,4-dibromobutane, unreacted diol
Scale Large scale described[1]Adaptable for various scales[2]Laboratory scale[3]

Experimental Protocols

Synthesis from Tetrahydrofuran (Aqueous HBr/H₂SO₄ Method)

This protocol is adapted from a described large-scale synthesis.[1]

  • Charging the Reactor: In a 1000L reaction vessel, add 200 kg of tetrahydrofuran and 19 kg of concentrated sulfuric acid.

  • Cooling: Control the system temperature and cool to 2 ± 2°C.

  • Addition of HBr: Slowly add 420 kg of 48% aqueous hydrobromic acid dropwise while maintaining the temperature.

  • Reaction: After the addition is complete, raise the temperature to 80 ± 2°C and maintain for 3 hours.

  • Work-up: Cool the reaction mixture to 0 ± 2°C.

  • Neutralization: Adjust the pH of the system to 7-8 using 23 kg of sodium bicarbonate.

  • Extraction and Purification: Perform an extraction, wash the organic phase, and concentrate to obtain the oily product, this compound.

Synthesis from Tetrahydrofuran (Gaseous HBr Method)

This protocol is based on a patented procedure demonstrating high yield at room temperature.[2]

  • Reactor Setup: In a 1-liter reactor equipped with a stirrer, temperature controller, and a condenser cooled to -25°C, introduce 216 g (3 mol) of tetrahydrofuran at room temperature.

  • HBr Injection: Inject gaseous hydrobromic acid into the base of the reactor with stirring. The flow rate is maintained at 1 mol/h for 2 hours, and then reduced to 0.5 mol/h for another 2 hours. The reaction temperature is maintained at approximately 20°C throughout the injection.

  • Product Composition: Upon completion, the reaction phase contains approximately 91% this compound, 5% 1,4-dibromobutane, and 4% unconverted THF by weight.

  • Purification: The crude product can be purified by distillation under reduced pressure.

Note: The patent also describes that running this reaction at higher temperatures (starting at 67°C and ending at 105°C) leads to a significantly lower yield of this compound (52% by weight) and a substantial increase in the formation of 1,4-dibromobutane (36% by weight).[2]

Synthesis from 1,4-Butanediol (Azeotropic Distillation)

This is a common laboratory-scale method.[3]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine 1,4-butanediol with 47% aqueous hydrobromic acid.

  • Azeotropic Distillation: Heat the mixture to reflux. Water is continuously removed from the reaction mixture via azeotropic distillation.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Work-up: After completion, the reaction mixture is cooled. The organic layer is separated, washed with water, a basic solution (e.g., sodium bicarbonate) to remove excess acid, and then brine.

  • Purification: The crude product is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and purified by vacuum distillation.

Visualizing the Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification steps for the two primary methods discussed.

THF_Synthesis_Workflow cluster_prep Preparation and Reaction cluster_workup Work-up and Purification start Charge THF and H₂SO₄ to Reactor cool Cool to ~2°C start->cool add_hbr Slowly Add 48% aq. HBr cool->add_hbr react Heat to 80°C for 3 hours add_hbr->react cool_workup Cool to ~0°C react->cool_workup neutralize Neutralize with NaHCO₃ cool_workup->neutralize extract Extract and Wash Organic Phase neutralize->extract concentrate Concentrate extract->concentrate product This compound concentrate->product

Caption: Workflow for the synthesis of this compound from THF using aqueous HBr.

Diol_Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification start Combine 1,4-Butanediol and 47% aq. HBr reflux Heat to Reflux with Azeotropic Water Removal start->reflux workup Cool, Separate, and Wash Organic Layer reflux->workup dry Dry with Anhydrous Drying Agent workup->dry distill Vacuum Distillation dry->distill product This compound distill->product

Caption: General workflow for the synthesis of this compound from 1,4-butanediol.

Conclusion

The choice between the tetrahydrofuran and 1,4-butanediol routes for synthesizing this compound depends on several factors including the desired scale of the reaction, available equipment, and tolerance for byproducts.

The THF ring-opening method , particularly with gaseous HBr under controlled, low-temperature conditions, appears to offer the highest potential yield.[2] However, it requires careful temperature management to minimize the formation of 1,4-dibromobutane. The use of aqueous HBr with a sulfuric acid catalyst is also a viable, high-yield option suitable for larger scales, though it involves heating and a neutralization step.[1]

The 1,4-butanediol method is a classic substitution reaction, often favored for its procedural simplicity in a laboratory setting.[3] While the reported yields are generally lower than the optimized THF methods, it may be a more straightforward approach if precise control over gaseous reagents is challenging. The primary challenge in this method is achieving selective monobromination and separating the desired product from the starting material and the dibrominated byproduct.

For industrial applications or where maximizing yield is the primary concern, the THF route is likely preferable. For smaller, laboratory-scale syntheses where simplicity is valued, the 1,4-butanediol method remains a solid choice. In all cases, careful purification is necessary to obtain high-purity this compound.

References

A Comparative Guide to 4-Bromo-1-butanol and Other Bromoalkanols in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-bromo-1-butanol with other key bromoalkanols, offering experimental data and detailed protocols to inform synthetic strategy. Bromoalkanols are invaluable bifunctional molecules in organic synthesis, serving as versatile building blocks for pharmaceuticals, agrochemicals, and specialty materials.[1][2] Their dual reactivity, stemming from the hydroxyl and alkyl bromide functional groups, allows for a range of transformations including etherification, esterification, and cyclization. The choice of a specific bromoalkanol is critical as the alkyl chain length dictates reactivity and the structure of the final product.

Physicochemical Properties: A Comparative Overview

The physical properties of bromoalkanols, such as boiling point and density, are largely influenced by the length of the carbon chain. These properties are critical for determining appropriate reaction conditions and purification methods.

Property2-Bromo-1-ethanol3-Bromo-1-propanolThis compound5-Bromo-1-pentanol
CAS Number 540-51-2627-18-933036-62-34541-40-0
Molecular Formula C₂H₅BrOC₃H₇BrOC₄H₉BrOC₅H₁₁BrO
Molecular Weight 124.97 g/mol 138.99 g/mol 153.02 g/mol [3][4]167.04 g/mol
Boiling Point 149-150 °C175-177 °C56-58 °C (at 1 mmHg)[5][6]90-91 °C (at 5 mmHg)
Density 1.763 g/cm³1.54 g/cm³1.68 g/cm³[5]1.396 g/cm³
Flash Point 71 °C85 °C7 °C[5][6]104 °C

Table 1: Comparative physicochemical properties of common bromoalkanols.

Synthesis of Bromoalkanols

The preparation of bromoalkanols can be achieved through several methods, with the choice often depending on the desired scale and available starting materials.

  • From Diols: A common laboratory method involves the reaction of the corresponding diol with hydrobromic acid (HBr). For example, this compound can be prepared by the azeotropic distillation of butane-1,4-diol with 47% HBr, affording a yield of approximately 65%.[2][5][7][8]

  • Ring-Opening of Cyclic Ethers: An industrially favored method is the ring-opening of cyclic ethers. This compound is efficiently synthesized via the ring-opening of tetrahydrofuran (THF) with reagents like bromine in the presence of a palladium catalyst or by using HBr.[5][8] This approach is noted for its high yield and simplicity.[5][8] Similarly, other bromoalkanols can be synthesized from their corresponding cyclic ethers (e.g., oxirane, oxetane, tetrahydropyran).[9]

Comparative Reactivity in Synthesis

The chain length separating the hydroxyl and bromide groups is the primary determinant of the synthetic utility of a given bromoalkanol, particularly in intramolecular reactions.

Intramolecular Cyclization: The Baldwin's Rules in Practice

One of the most significant applications of bromoalkanols is the synthesis of cyclic ethers via intramolecular Williamson ether synthesis.[10] Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide, which then acts as an internal nucleophile, displacing the bromide in an SN2 reaction.[10][11] The favorability of this reaction is governed by the size of the ring being formed.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Intramolecular SN2 Attack Br(CH2)4OH This compound Base Base (e.g., NaH) Br(CH2)4O- Alkoxide Intermediate Br(CH2)4OH->Br(CH2)4O- NaH H-Base+ Conjugate Acid Base->H-Base+ Intermediate Br-(CH2)4-O⁻ THF Tetrahydrofuran (THF) Intermediate->THF 5-exo-tet cyclization Intermediate->THF Br- Bromide Ion THF->Br-

BromoalkanolRing SizeProductRelative RateThermodynamic Stability
3-Bromo-1-propanol4OxetaneModerateStrained
This compound 5 Tetrahydrofuran Fast High
5-Bromo-1-pentanol6TetrahydropyranFastHigh
2-Bromo-1-ethanol3OxiraneSlow (Favors elimination)Highly Strained

Table 2: Comparison of intramolecular cyclization rates and product stability.

The formation of 5- and 6-membered rings is kinetically and thermodynamically favored, making this compound and 5-bromo-1-pentanol excellent precursors for tetrahydrofuran (THF) and tetrahydropyran, respectively. The formation of the 4-membered oxetane from 3-bromo-1-propanol is also feasible, though the ring is more strained. The cyclization of 2-bromo-1-ethanol to the highly strained oxirane is less common and often competes with elimination reactions.

Intermolecular Etherification

Bromoalkanols are effective reagents for introducing a hydroxyalkyl chain onto other molecules, such as phenols or other alcohols, via intermolecular Williamson ether synthesis. This reaction is fundamental in drug development for modifying polarity and adding flexible linkers.

G Start Starting Materials (Alcohol/Phenol + Bromoalkanol) Solvent Dissolve in Anhydrous Solvent (e.g., DMF, Acetone) Start->Solvent Base Add Base (e.g., NaH, K2CO3) Reaction Stir at RT or Heat Base->Reaction Solvent->Base Quench Reaction Quench (e.g., Water, NH4Cl) Reaction->Quench Extraction Workup & Extraction Quench->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product Purified Ether Product Purification->Product

Reactant 1 (Nucleophile)BromoalkanolConditionsProductYield
PhenolThis compoundK₂CO₃, Acetone, Reflux4-Phenoxy-1-butanol>90%
1-Naphthol3-Bromo-1-propanolNaH, DMF, 0 °C to RT1-(3-Hydroxypropoxy)naphthalene~85%
Benzyl alcohol5-Bromo-1-pentanolNaH, THF, RT5-(Benzyloxy)-1-pentanol~90%

Table 3: Representative intermolecular etherification reactions.

Other Synthetic Applications

  • Protecting Group Chemistry: this compound is widely used to prepare 2-(4-bromobutoxy)-tetrahydro-pyran by reacting it with 3,4-dihydropyran.[5][7][12][13] This reaction introduces the tetrahydropyranyl (THP) ether, a common acid-labile protecting group for alcohols.

  • Esterification: The hydroxyl group of bromoalkanols can be readily esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to introduce a bromoalkyl ester moiety, further expanding their synthetic utility.

  • Pharmaceutical Intermediates: These compounds are crucial intermediates in drug synthesis.[2][] For example, this compound is a reactant for the synthesis of tetrasubstituted alkenes and is used in the preparation of intermediates for drugs like Perospirone.[15]

G cluster_reactants Bromoalkanol Reactants cluster_products Cyclic Ether Products BrC3 3-Bromo-1-propanol Oxetane Oxetane (4-membered) BrC3->Oxetane Forms BrC4 This compound THF Tetrahydrofuran (5-membered) BrC4->THF Forms BrC5 5-Bromo-1-pentanol THP Tetrahydropyran (6-membered) BrC5->THP Forms

Experimental Protocols

Protocol 1: Synthesis of Tetrahydrofuran (THF) from this compound

This protocol describes the intramolecular cyclization of this compound to form THF.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) as solvent

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

  • Carefully add the sodium hydride dispersion to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the NaH suspension dropwise. Vigorous hydrogen gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Note: THF is highly volatile. Use care during concentration.

  • The crude product can be purified by distillation if necessary.

Protocol 2: Synthesis of 4-Phenoxy-1-butanol

This protocol details a typical intermolecular Williamson ether synthesis.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous powder (2.0 eq)

  • Acetone or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve phenol in acetone.

  • Add anhydrous potassium carbonate to the solution.

  • Add this compound to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 4-phenoxy-1-butanol.

Conclusion

This compound stands out as a highly efficient precursor for the formation of the synthetically crucial 5-membered tetrahydrofuran ring. Its reactivity profile is balanced, favoring intramolecular cyclization under basic conditions while also serving as an effective four-carbon hydroxyalkylating agent in intermolecular reactions. In comparison, other bromoalkanols offer access to different ring systems (oxetane, tetrahydropyran) or introduce alkyl chains of varying lengths. The choice between this compound and its counterparts should be guided by the specific molecular architecture required for the target compound, with careful consideration of the principles of ring-strain and reaction kinetics. This guide provides the foundational data and protocols to enable researchers to make informed decisions in their synthetic endeavors.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of 4-Bromo-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents and intermediates is a cornerstone of reproducible and reliable research, particularly in the fields of pharmaceutical development and complex organic synthesis. 4-Bromo-1-butanol is a key building block in the synthesis of numerous organic molecules, and its purity can significantly impact reaction yields, impurity profiles of final products, and overall experimental outcomes. This guide provides an objective comparison of the primary analytical techniques used to confirm the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Executive Summary

Each analytical technique offers distinct advantages and limitations for the purity assessment of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a high-sensitivity separation technique ideal for identifying and quantifying volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides an absolute measure of purity and structural confirmation without the need for a specific reference standard of the analyte.

  • Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique best suited for identity confirmation and the detection of functional group impurities.

A comprehensive purity assessment of this compound often involves the strategic application of these orthogonal techniques to gain a complete understanding of the material's composition.

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on the specific information required. The following table summarizes the key performance characteristics of GC-MS, qNMR, and FTIR for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Fourier-Transform Infrared (FTIR) Spectroscopy
Primary Use Separation and quantification of volatile impurities, identification of unknown impurities.Absolute quantification of the main component, structural confirmation.Identity confirmation, detection of functional group impurities.
Purity Range Typically >90% (can detect trace impurities).High purity samples (typically >95%).Primarily for qualitative assessment; not ideal for precise purity quantification.
Sample Throughput HighMediumVery High
Selectivity Excellent for separating structurally similar compounds.Excellent for distinguishing different proton environments.Good for identifying different functional groups.
Sensitivity High (ppm to ppb level for impurities).Moderate (impurities >0.1%).Low for minor components.
Quantitative Accuracy High, requires calibration with reference standards.Very high, a primary ratio method.Low, generally not used for quantification of purity.
Key Information Provided Retention time, mass-to-charge ratio of fragments.Chemical shift, signal integration, coupling constants.Wavenumber of absorbed infrared radiation.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative experimental protocols for each technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for separating and identifying volatile impurities that may be present in this compound, such as unreacted starting materials (e.g., tetrahydrofuran) or byproducts (e.g., 1,4-dibromobutane).[1]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-400.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct measurement of the purity of this compound by comparing the integral of a characteristic analyte signal to that of a certified internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a known amount of this compound (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh a known amount of the internal standard into the same NMR tube.

    • Add the appropriate volume of deuterated solvent (e.g., 0.6 mL).

    • Gently agitate to ensure complete dissolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A sufficiently long delay to allow for complete T1 relaxation of all relevant protons (typically 5 times the longest T1).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the characteristic, well-resolved signals of both the this compound (e.g., the triplet at ~3.70 ppm corresponding to the -CH₂OH protons) and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique for confirming the identity of this compound by identifying its key functional groups.

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: As this compound is a liquid, a small drop can be placed directly onto the ATR crystal. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal or empty salt plates.

    • Collect the sample spectrum.

    • The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should be compared to a reference spectrum of this compound.

    • Key characteristic peaks to confirm identity include:

      • Broad O-H stretch from the alcohol group (~3300-3400 cm⁻¹).

      • C-H stretches from the alkyl chain (~2850-2950 cm⁻¹).

      • C-O stretch from the alcohol group (~1050 cm⁻¹).

      • C-Br stretch (~560-650 cm⁻¹).

Experimental Workflows and Logical Relationships

A systematic approach to purity analysis ensures comprehensive characterization of the material. The following diagram illustrates a logical workflow for the purity confirmation of this compound.

Purity_Analysis_Workflow cluster_0 Initial Screening & Identity Confirmation cluster_1 Quantitative Purity Assessment cluster_2 Data Analysis & Reporting Start This compound Sample FTIR FTIR Analysis Start->FTIR Identity_Check Identity Confirmed? FTIR->Identity_Check qNMR qNMR Analysis Identity_Check->qNMR Yes GC_MS GC-MS Analysis Identity_Check->GC_MS Yes Final_Report Final Purity Report Identity_Check->Final_Report No (Identity Fails) Purity_Data Quantitative Purity Data qNMR->Purity_Data GC_MS->Purity_Data Comparison Compare & Correlate Results Purity_Data->Comparison Comparison->Final_Report

Caption: Logical workflow for the comprehensive purity analysis of this compound.

Conclusion

The confirmation of this compound purity is a critical step in ensuring the quality and reliability of research and development activities. While GC-MS excels at identifying and quantifying volatile impurities, qNMR provides a highly accurate, absolute measure of the main component's purity. FTIR serves as a rapid and indispensable tool for identity confirmation. For a comprehensive and robust quality assessment, a multi-technique approach is recommended. By leveraging the strengths of each of these analytical methods, researchers, scientists, and drug development professionals can proceed with confidence in the quality of their starting materials, leading to more reliable and reproducible outcomes.

References

Interpreting the ¹H NMR Spectrum of 4-Bromo-1-butanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical tool for the structural elucidation of organic molecules. The chemical environment of each proton within a molecule generates a unique signal in the NMR spectrum, characterized by its chemical shift (δ), integration, and splitting pattern (multiplicity). This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-bromo-1-butanol and presents a comparative study with related small molecules to aid researchers, scientists, and drug development professionals in their structural characterization efforts.

Quantitative ¹H NMR Data Comparison

The following table summarizes the key ¹H NMR spectral data for this compound and three comparable molecules: 1-butanol, 1,4-dibromobutane, and 1-chlorobutanol. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm and was recorded in deuterated chloroform (CDCl₃).

CompoundStructureProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound Br-(CH₂)a-(CH₂)b-(CH₂)c-CH₂d-OHa (α to Br)3.46Triplet (t)2H
b (β to Br)1.94-2.01Multiplet (m)2H
c (γ to Br)1.69-1.76Multiplet (m)2H
d (α to OH)3.70Triplet (t)2H
1-Butanol CH₃-CH₂-CH₂-CH₂-OHMethylene (α to OH)3.64Triplet (t)2H
Methylene (β to OH)1.54Multiplet (m)2H
Methylene (γ to OH)1.40Multiplet (m)2H
Methyl0.92Triplet (t)3H
1,4-Dibromobutane Br-CH₂-CH₂-CH₂-CH₂-BrMethylene (α to Br)3.44Multiplet (m)4H
Methylene (β to Br)2.00Multiplet (m)4H
1-Chlorobutanol Cl-(CH₂)a-(CH₂)b-(CH₂)c-CH₂d-OHa (α to Cl)3.58Triplet (t)2H
b (β to Cl)1.85Multiplet (m)2H
c (γ to Cl)1.75Multiplet (m)2H
d (α to OH)3.71Triplet (t)2H

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible ¹H NMR spectra.

1. Sample Preparation:

  • Accurately weigh 5-25 mg of the analyte.

  • Dissolve the sample in 0.6-0.75 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial.[1]

  • To ensure the removal of any particulate matter, which can degrade spectral quality, filter the solution through a pipette packed with a small cotton or glass wool plug directly into a 5 mm NMR tube.[2]

  • The final solution depth in the NMR tube should be at least 4.5 cm to ensure it is within the instrument's detection coil.

2. NMR Instrument Parameters:

  • Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • The instrument performs a deuterium lock on the solvent to stabilize the magnetic field.

  • The magnetic field is shimmed to achieve maximum homogeneity, resulting in sharp and symmetrical peaks.

  • Standard acquisition parameters for ¹H NMR include a 90° pulse angle and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform.

  • The spectrum is phased to ensure all peaks are in the positive absorptive mode.

  • A baseline correction is applied to produce a flat baseline.

  • The chemical shifts are calibrated relative to an internal standard, typically TMS (δ = 0.00 ppm).

  • The area under each signal is integrated to determine the relative ratio of protons.

Visualizing Signal Assignments in this compound

The following diagram illustrates the correlation between the chemical structure of this compound and its corresponding signals in the ¹H NMR spectrum.

Caption: Correlation of ¹H NMR signals to protons in this compound.

Comparative Analysis and Interpretation

The ¹H NMR spectrum of this compound displays four distinct signals, each integrating to two protons. The signals for the protons alpha to the electronegative bromine and oxygen atoms (protons 'a' and 'd') are shifted downfield due to deshielding effects. The protons on the central methylene groups ('b' and 'c') are in a more shielded environment and thus appear at a higher field (lower ppm).

  • Comparison with 1-Butanol: Replacing a terminal proton with a bromine atom significantly deshields the protons on the adjacent carbon. This is evident from the downfield shift of the signal for the protons at the 4-position from a component of the higher-field multiplets in 1-butanol to 3.46 ppm in this compound.

  • Comparison with 1,4-Dibromobutane: The symmetrical nature of 1,4-dibromobutane results in only two signals in its ¹H NMR spectrum, representing the alpha and beta protons relative to the bromine atoms.

  • Comparison with 1-Chlorobutanol: Chlorine is more electronegative than bromine, leading to a greater deshielding effect. This is observed in the further downfield shift of the protons alpha to the halogen in 1-chlorobutanol (3.58 ppm) compared to this compound (3.46 ppm).

This comparative analysis demonstrates the predictable effects of substituent electronegativity and molecular symmetry on ¹H NMR spectra, providing a solid framework for the structural interpretation of small organic molecules.

References

A Comparative Analysis of Alcohol Protecting Groups: The Efficacy of 4-Bromo-1-butanol as a Tetrahydropyranyl (THP) Ether Precursor

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of achieving high yields and specificity. For the ubiquitous hydroxyl group, a variety of protecting groups have been developed, each with its own set of advantages and limitations. This guide provides a comparative overview of the efficacy of the tetrahydropyranyl (THP) protecting group, for which 4-bromo-1-butanol serves as a key precursor, against other widely employed alcohol protecting groups such as silyl ethers (specifically tert-butyldimethylsilyl, TBS) and benzyl (Bn) ethers. This analysis is supported by experimental data and detailed protocols to aid researchers in selecting the optimal protecting group strategy for their synthetic endeavors.

Introduction to Alcohol Protection Strategies

The primary role of a protecting group is to temporarily mask a reactive functional group, like an alcohol, to prevent it from interfering with reactions occurring elsewhere in the molecule.[1][2] An ideal protecting group should be easy to introduce and remove under mild conditions with high yields, and it should be stable to a wide range of reagents and reaction conditions.[1][3] The choice of protecting group is therefore a critical decision in the design of a synthetic route.

Comparison of Common Alcohol Protecting Groups

The selection of an appropriate protecting group depends on factors such as the stability of the substrate to acidic or basic conditions, the presence of other functional groups, and the desired orthogonality of deprotection steps. Below is a comparative summary of THP, TBS, and Bn ethers.

Protecting GroupPrecursor/ReagentProtection ConditionsDeprotection ConditionsStability Profile
Tetrahydropyranyl (THP) Ether This compound (as precursor to 2-(4-bromobutoxy)-tetrahydro-pyran) or 3,4-Dihydropyran (DHP)Acid catalyst (e.g., PPTS, TsOH) in an aprotic solvent (e.g., CH2Cl2)[4][5]Acidic hydrolysis (e.g., TsOH in MeOH, aqueous AcOH)[5][6]Stable to strong bases, organometallics, and nucleophiles. Labile to acid.[6][7]
tert-Butyldimethylsilyl (TBS) Ether tert-Butyldimethylsilyl chloride (TBSCl)Imidazole or other amine base in an aprotic solvent (e.g., DMF)[2][8]Fluoride ion source (e.g., TBAF in THF) or acidic conditions (e.g., HCl in MeOH)[2][8][9]Stable to bases, many oxidizing and reducing agents. Labile to acid and fluoride ions.[8][10]
Benzyl (Bn) Ether Benzyl bromide (BnBr) or Benzyl chloride (BnCl)Strong base (e.g., NaH) in an aprotic solvent (e.g., DMF, THF)[8][11]Catalytic hydrogenolysis (e.g., H2, Pd/C) or strong acid (e.g., BBr3)[8][12][13]Stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[1][8]

Experimental Protocols

Detailed methodologies for the protection and deprotection of alcohols using THP, TBS, and Bn ethers are provided below.

Tetrahydropyranyl (THP) Ether

Protocol 1: Protection of a Primary Alcohol as a THP Ether

  • Reaction: R-OH + 3,4-Dihydropyran --(H+)--> R-OTHP

  • Procedure: To a solution of the alcohol (1.0 mmol) and 3,4-dihydropyran (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C is added a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 mmol). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the THP ether.[4][5]

Protocol 2: Deprotection of a THP Ether

  • Reaction: R-OTHP --(H+)--> R-OH

  • Procedure: A solution of the THP ether (1.0 mmol) in methanol (10 mL) is treated with a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 mmol). The reaction is stirred at room temperature and monitored by TLC. Once the starting material is consumed, the reaction is neutralized with a saturated aqueous solution of sodium bicarbonate and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the deprotected alcohol.[5]

tert-Butyldimethylsilyl (TBS) Ether

Protocol 3: Protection of a Primary Alcohol as a TBS Ether

  • Reaction: R-OH + TBSCl + Imidazole --> R-OTBS

  • Procedure: To a solution of the alcohol (1.0 mmol) and imidazole (2.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added tert-butyldimethylsilyl chloride (TBSCl, 1.2 mmol). The mixture is stirred at room temperature for 12-16 hours. The reaction is then diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The product is purified by flash chromatography.[2][8]

Protocol 4: Deprotection of a TBS Ether with TBAF

  • Reaction: R-OTBS --(F⁻)--> R-OH

  • Procedure: A solution of the TBS ether (1.0 mmol) in tetrahydrofuran (THF, 5 mL) is treated with a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol). The reaction is stirred at room temperature for 1-4 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the alcohol.[8][14]

Benzyl (Bn) Ether

Protocol 5: Protection of a Primary Alcohol as a Benzyl Ether

  • Reaction: R-OH + BnBr --(Base)--> R-OBn

  • Procedure: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in anhydrous DMF (5 mL) at 0 °C is added a solution of the alcohol (1.0 mmol) in DMF. The mixture is stirred for 30 minutes at 0 °C, followed by the dropwise addition of benzyl bromide (BnBr, 1.1 mmol). The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is carefully quenched by the slow addition of water at 0 °C. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification by flash chromatography yields the benzyl ether.[8]

Protocol 6: Deprotection of a Benzyl Ether by Hydrogenolysis

  • Reaction: R-OBn + H₂ --(Pd/C)--> R-OH

  • Procedure: A solution of the benzyl ether (1.0 mmol) in ethanol (10 mL) is treated with 10% palladium on carbon (Pd/C, 10 mol%). The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 4-12 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to afford the deprotected alcohol.[8][15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of alcohol protection and deprotection strategies.

ProtectionDeprotectionWorkflow Start Alcohol (R-OH) Protect Protection Reaction Start->Protect Protected Protected Alcohol (R-OPG) Protect->Protected Reaction Further Synthetic Steps Protected->Reaction Deprotect Deprotection Reaction Reaction->Deprotect FinalProduct Deprotected Alcohol (R-OH) Deprotect->FinalProduct

General workflow for alcohol protection and deprotection.

THP_Protection_Workflow cluster_protection THP Protection cluster_deprotection THP Deprotection Alcohol Alcohol (R-OH) THP_Ether THP Ether (R-OTHP) Alcohol->THP_Ether DCM DHP 3,4-Dihydropyran DHP->THP_Ether Acid_cat Acid Catalyst (e.g., PPTS) Acid_cat->THP_Ether THP_Ether_dep THP Ether (R-OTHP) Deprotected_Alcohol Alcohol (R-OH) THP_Ether_dep->Deprotected_Alcohol Acid_dep Acid (e.g., TsOH) Acid_dep->Deprotected_Alcohol Solvent_dep Solvent (e.g., MeOH) Solvent_dep->Deprotected_Alcohol

Workflow for THP protection and deprotection.

TBS_Protection_Workflow cluster_protection TBS Protection cluster_deprotection TBS Deprotection Alcohol Alcohol (R-OH) TBS_Ether TBS Ether (R-OTBS) Alcohol->TBS_Ether DMF TBSCl TBSCl TBSCl->TBS_Ether Imidazole Imidazole Imidazole->TBS_Ether TBS_Ether_dep TBS Ether (R-OTBS) Deprotected_Alcohol Alcohol (R-OH) TBS_Ether_dep->Deprotected_Alcohol THF TBAF TBAF TBAF->Deprotected_Alcohol

Workflow for TBS protection and deprotection.

Bn_Protection_Workflow cluster_protection Benzyl Protection cluster_deprotection Benzyl Deprotection Alcohol Alcohol (R-OH) Bn_Ether Benzyl Ether (R-OBn) Alcohol->Bn_Ether DMF BnBr BnBr BnBr->Bn_Ether Base Base (e.g., NaH) Base->Bn_Ether Bn_Ether_dep Benzyl Ether (R-OBn) Deprotected_Alcohol Alcohol (R-OH) Bn_Ether_dep->Deprotected_Alcohol EtOH H2 H₂ H2->Deprotected_Alcohol Pd_C Pd/C Pd_C->Deprotected_Alcohol

Workflow for Benzyl protection and deprotection.

Conclusion

The choice of an alcohol protecting group is a nuanced decision that significantly impacts the efficiency and success of a synthetic sequence. This compound serves as a valuable precursor in the formation of tetrahydropyranyl ethers, a protecting group that offers excellent stability under basic conditions and is readily cleaved with acid. When compared to silyl ethers like TBS, which are labile to both acid and fluoride, and benzyl ethers, which require reductive or strongly acidic conditions for removal, the THP group provides a distinct set of orthogonal properties. By understanding the comparative stability and reactivity profiles, as well as the specific experimental protocols for their installation and removal, researchers can make informed decisions to optimize their synthetic strategies.

References

A Comparative Guide to the Synthesis of 4-Bromo-1-butanol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 4-Bromo-1-butanol is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides a detailed cost-benefit analysis of the most common methods for synthesizing this compound, supported by experimental data and protocols to aid in selecting the most suitable method for your laboratory or production needs.

This analysis focuses on three primary, industrially relevant methods for the synthesis of this compound: the ring-opening of tetrahydrofuran (THF) with hydrobromic acid, the reaction of THF with hydrobromic acid in acetic acid, and the bromination of 1,4-butanediol. Each method is evaluated based on reaction yield, purity of the final product, reaction conditions, and an estimated cost of starting materials.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for the three primary synthesis methods of this compound, providing a clear comparison to inform your selection process.

Parameter Method A: From THF (HBr/H₂SO₄) Method C: From THF (HBr in Acetic Acid) Method E: From 1,4-Butanediol (HBr)
Starting Materials Tetrahydrofuran, 48% Hydrobromic Acid, Conc. Sulfuric AcidTetrahydrofuran, HBr in Acetic Acid1,4-Butanediol, 47% Hydrobromic Acid
Reported Yield 67.5%[1]83-93% (of 4-bromo-1-acetoxyl butane)[2]~65%[3][4]
Product Purity (GC) 97.0%[1]99.5% (of 4-bromo-1-acetoxyl butane)[2]Not explicitly stated, requires distillation
Reaction Temperature 0-80°C[1]10-50°C[2]Reflux (Azeotropic distillation)
Reaction Time ~3 hours at 80°C[1]2-4 hours[2]Not explicitly stated
Key Advantages Good yield and purity on a large scale.High yield and very high purity of the intermediate.Utilizes a common and relatively inexpensive starting material.
Key Disadvantages Use of concentrated sulfuric acid.Forms an acetate intermediate requiring a subsequent hydrolysis step.Lower reported yield compared to THF-based methods.

Cost-Benefit Analysis

A crucial factor in selecting a synthesis method is the cost of the starting materials. The following table provides an estimated cost comparison based on typical market prices. Please note that these prices can fluctuate based on supplier and quantity.

Starting Material CAS Number Typical Price (USD/kg)
Tetrahydrofuran (THF)109-99-9$1.60 - $2.50
1,4-Butanediol110-63-4$1.10 - $1.90
48% Hydrobromic Acid10035-10-6~$2.40
Acetic Acid64-19-7~$0.50 - $1.00
Concentrated Sulfuric Acid7664-93-9~$0.20 - $0.50

Based on this analysis, the synthesis from 1,4-butanediol (Method E) offers the most economical route in terms of starting material cost. However, it provides a lower yield compared to the THF-based methods.

The synthesis from THF using HBr in acetic acid (Method C) shows the highest yield and purity of the intermediate product. While this method requires an additional hydrolysis step to obtain this compound, the high efficiency of the initial bromination may make it an attractive option, particularly when high purity is critical.

The synthesis from THF with HBr and sulfuric acid (Method A) presents a balanced approach with a good yield and purity, making it a viable option for large-scale production.

Experimental Protocols

Below are the detailed experimental protocols for the three discussed synthesis methods.

Method A: Synthesis from Tetrahydrofuran (HBr/H₂SO₄)

This industrial-scale protocol involves the acid-catalyzed ring-opening of tetrahydrofuran.

Procedure:

  • In a 1000L reaction kettle, add 200 kg of tetrahydrofuran and 19 kg of concentrated sulfuric acid.

  • Control the system temperature at 2 ± 2°C.

  • Slowly add 420 kg of 48% hydrobromic acid aqueous solution dropwise.

  • After the addition is complete, raise the temperature to 80 ± 2°C and maintain for 3 hours.

  • After the reaction is complete, cool the mixture to 0 ± 2°C.

  • Adjust the pH of the system to 7-8 using 23 kg of sodium bicarbonate.

  • Extract the product, wash the organic phase, and concentrate to obtain this compound.[1]

Method C: Synthesis from Tetrahydrofuran (HBr in Acetic Acid)

This method produces a high-purity intermediate, 4-bromo-1-acetoxyl butane, which is then hydrolyzed to this compound.

Procedure for 4-bromo-1-acetoxyl butane:

  • Add 460 mL of tetrahydrofuran to a 1000 mL four-neck flask and cool to 10°C using an ice-water bath.

  • Add 280 g of a 33% (by mass) solution of hydrogen bromide in acetic acid dropwise.

  • Maintain the mixture at 10°C for 4 hours to allow the reaction to complete.

  • Recover tetrahydrofuran and acetic acid by vacuum distillation.

  • Heat the residue to 100°C and distill at 2 mmHg vacuum, collecting the fraction at 87-89°C to obtain colorless 4-bromo-1-acetoxyl butane.[2]

  • The resulting acetate can then be hydrolyzed to this compound using standard aqueous acid or base procedures.

Method E: Synthesis from 1,4-Butanediol (Azeotropic Distillation with HBr)

This is a common laboratory-scale preparation.

Procedure:

  • The synthesis is achieved through the azeotropic distillation of butane-1,4-diol with 47% hydrobromic acid.[3][4]

  • The mixture is heated to reflux, and the water-insoluble layer containing the product is separated.

  • The crude product is then washed successively with water, cold concentrated sulfuric acid, and a sodium carbonate solution.

  • The washed product is dried with calcium chloride and purified by distillation.

Experimental Workflows

The following diagrams illustrate the workflows for the described synthesis methods.

Method_A THF Tetrahydrofuran Reaction Reaction (0-80°C, 3h) THF->Reaction HBr_H2SO4 48% HBr & Conc. H₂SO₄ HBr_H2SO4->Reaction Neutralization Neutralization (NaHCO₃) Reaction->Neutralization Extraction Extraction Neutralization->Extraction Purification Concentration Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound from THF with HBr/H₂SO₄.

Method_C THF Tetrahydrofuran Reaction Reaction (10-50°C, 2-4h) THF->Reaction HBr_AcOH HBr in Acetic Acid HBr_AcOH->Reaction Distillation Vacuum Distillation Reaction->Distillation Intermediate 4-Bromo-1-acetoxyl butane Distillation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Workflow for the synthesis of this compound from THF with HBr in Acetic Acid.

Method_E BDO 1,4-Butanediol Reaction Azeotropic Distillation BDO->Reaction HBr 47% HBr HBr->Reaction Separation Phase Separation Reaction->Separation Washing Washing (H₂O, H₂SO₄, Na₂CO₃) Separation->Washing Drying Drying (CaCl₂) Washing->Drying Purification Distillation Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound from 1,4-Butanediol.

Conclusion

The choice of synthesis method for this compound depends on a balance of factors including the cost of starting materials, desired yield and purity, and the scale of the reaction. For cost-sensitive applications, the use of 1,4-butanediol as a starting material is advantageous. When high purity is the primary concern, the synthesis via the 4-bromo-1-acetoxyl butane intermediate from THF offers the best results, albeit with an additional process step. The direct reaction of THF with hydrobromic and sulfuric acids provides a robust and scalable method with good overall performance. Researchers and production chemists should carefully consider these trade-offs to select the optimal synthetic route for their specific needs.

References

A Spectroscopic Comparison of 4-Bromo-1-butanol and Its Transformation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-bromo-1-butanol and three of its common reaction products: tetrahydrofuran, 1,4-dibromobutane, and 4-azido-1-butanol. The information presented is intended to aid in the identification and characterization of these compounds through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its derivatives. These values are compiled from various spectral databases and literature sources. Note that predicted spectral data for 4-azido-1-butanol are included due to the limited availability of experimental spectra and are denoted with an asterisk (*).

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound NameStructureC1-HC2-HC3-HC4-HOther
This compoundBr-(CH₂)₄-OH3.70 (t)1.73 (m)1.98 (m)3.46 (t)~1.6 (br s, OH)
Tetrahydrofuranc-(CH₂)₄-O3.76 (m)1.85 (m)1.85 (m)3.76 (m)
1,4-DibromobutaneBr-(CH₂)₄-Br3.45 (t)2.05 (m)2.05 (m)3.45 (t)
4-Azido-1-butanolN₃-(CH₂)₄-OH3.65 (t)1.62 (m)1.62 (m)3.32 (t)~2.5 (br s, OH)*

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound NameStructureC1C2C3C4
This compoundBr-(CH₂)₄-OH62.130.332.033.6
Tetrahydrofuranc-(CH₂)₄-O68.225.725.768.2
1,4-DibromobutaneBr-(CH₂)₄-Br33.531.031.033.5
4-Azido-1-butanolN₃-(CH₂)₄-OH62.025.526.551.0

Table 3: Infrared (IR) Spectroscopy Data (Key Peaks in cm⁻¹)

Compound NameO-H StretchC-H StretchN₃ StretchC-O StretchC-Br Stretch
This compound3200-3500 (broad)2850-3000-1050-1150500-600
Tetrahydrofuran-2850-3000-1070 (strong)-
1,4-Dibromobutane-2850-3000--500-600
4-Azido-1-butanol3200-3500 (broad)2850-3000~2100 (strong)1050-1150-

Table 4: Mass Spectrometry (MS) Data (Key m/z Fragments)

Compound NameMolecular Ion (M⁺)Key Fragments
This compound152/154135/137, 71, 56, 43
Tetrahydrofuran7271, 43, 42
1,4-Dibromobutane214/216/218135/137, 55
4-Azido-1-butanol11587, 71, 58, 43

Reaction Pathways

The following diagram illustrates the transformation of this compound into the discussed products.

Reactions A This compound Br-(CH2)4-OH B Tetrahydrofuran c-(CH2)4-O A->B Intramolecular Cyclization (Base) C 1,4-Dibromobutane Br-(CH2)4-Br A->C Substitution (HBr) D 4-Azido-1-butanol N3-(CH2)4-OH A->D Nucleophilic Substitution (NaN3)

Reaction pathways of this compound.

Experimental Protocols

Detailed methodologies for the synthesis of the reaction products and subsequent spectroscopic analysis are provided below.

Synthesis Protocols

1. Synthesis of Tetrahydrofuran from this compound (Intramolecular Cyclization)

  • Materials: this compound, a strong base (e.g., sodium hydride or potassium tert-butoxide), and an appropriate anhydrous solvent (e.g., tetrahydrofuran or diethyl ether).

  • Procedure: To a solution of this compound in the chosen anhydrous solvent, a slight molar excess of the strong base is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield tetrahydrofuran. Further purification can be achieved by distillation.

2. Synthesis of 1,4-Dibromobutane from this compound (Substitution)

  • Materials: this compound, hydrobromic acid (HBr, 48%), and sulfuric acid (H₂SO₄).

  • Procedure: this compound is treated with an excess of concentrated hydrobromic acid and a catalytic amount of sulfuric acid. The mixture is heated under reflux for several hours. After cooling, the mixture is diluted with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is purified by distillation under reduced pressure to give 1,4-dibromobutane.

3. Synthesis of 4-Azido-1-butanol from this compound (Nucleophilic Substitution)

  • Materials: this compound, sodium azide (NaN₃), and a polar aprotic solvent (e.g., dimethylformamide - DMF).

  • Procedure: A solution of this compound and a slight molar excess of sodium azide in DMF is heated at an elevated temperature (e.g., 60-80 °C) for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The product is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 4-azido-1-butanol.

Spectroscopic Analysis Workflow

The general workflow for the synthesis and spectroscopic characterization of the products is depicted below.

Workflow Start Start: This compound Reaction Chemical Reaction (Cyclization, Substitution, etc.) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Product Isolated Product Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Analysis Data Analysis and Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis

General experimental and analytical workflow.

NMR Spectroscopy:

  • Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane - TMS).

IR Spectroscopy:

  • Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a solution is prepared in a suitable solvent.

  • Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: The positions of absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for these types of molecules.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are analyzed.

4-Bromo-1-butanol: A Comparative Guide to its Applications in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-1-butanol is a versatile bifunctional molecule widely employed in organic synthesis as a valuable building block for pharmaceuticals and other complex organic molecules. Its utility stems from the presence of both a primary alcohol and a primary alkyl bromide, allowing for a range of chemical transformations. This guide provides a comparative overview of this compound's performance in key applications against common alternatives, supported by available experimental data and established chemical principles.

I. Alkylation Reactions: A Comparison of 4-Halobutanol Reactivity

This compound is frequently utilized as a four-carbon electrophile in alkylation reactions, such as the Williamson ether synthesis. The choice of the halide in 4-halobutanol derivatives significantly impacts reactivity, following the general trend for SN2 reactions: I > Br > Cl.

4-Iodo-1-butanol, in turn, is more reactive than its bromo counterpart and can be synthesized from this compound via a Finkelstein reaction, where a bromide is exchanged for an iodide by treatment with sodium iodide in a suitable solvent like acetone.[1] This conversion is often performed to access the more reactive alkyl iodide for subsequent nucleophilic substitution reactions where the bromoalkane shows insufficient reactivity.[1]

Table 1: Comparison of 4-Halobutanols in Alkylation Reactions

Feature4-Chloro-1-butanolThis compound4-Iodo-1-butanol
Reactivity in SN2 Reactions LowestIntermediateHighest
Leaving Group Ability FairGoodExcellent
Typical Reaction Conditions More forcing (higher temperatures, longer times)Milder than chloro-derivativeMildest
Cost & Availability Generally the most economicalModerateGenerally the most expensive
Stability Most stableLess stable than chloro-derivativeLeast stable, can be light-sensitive
Experimental Workflow: Williamson Ether Synthesis

A general workflow for a Williamson ether synthesis using a 4-halobutanol is depicted below. The specific conditions (base, solvent, temperature, and reaction time) will vary depending on the reactivity of the specific 4-halobutanol and the nucleophilicity of the alcohol.

G cluster_prep Alkoxide Formation cluster_reaction SN2 Reaction cluster_workup Workup & Purification ROH Alcohol (R-OH) Base Strong Base (e.g., NaH) ROH->Base Deprotonation Alkoxide Alkoxide (R-O⁻Na⁺) Base->Alkoxide Halobutanol 4-Halobutanol (X-(CH₂)₄-OH) Alkoxide->Halobutanol Nucleophilic Attack Product Ether Product (R-O-(CH₂)₄-OH) Halobutanol->Product Quench Quenching Product->Quench Extraction Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification

Caption: General workflow for Williamson ether synthesis.

II. Intramolecular Cyclization: Synthesis of Tetrahydrofuran (THF)

This compound can undergo an intramolecular SN2 reaction to form the cyclic ether, tetrahydrofuran (THF). This reaction is typically promoted by a base, which deprotonates the hydroxyl group to form an alkoxide that then displaces the bromide.

The rate of this cyclization is dependent on the nature of the leaving group. Following the same principles as intermolecular SN2 reactions, the rate of cyclization for 4-halobutanols is expected to be in the order: 4-iodo-1-butanol > this compound > 4-chloro-1-butanol.

Indeed, the conversion of 4-Chloro-1-butanol to THF has been described as a facile process, often occurring in the presence of a protonating agent like sulfuric acid.[2] Given the superior leaving group ability of bromide, the cyclization of this compound is expected to proceed under even milder conditions or at a faster rate.

Table 2: Comparison of 4-Halobutanols for Tetrahydrofuran Synthesis

Starting MaterialLeaving GroupExpected Rate of CyclizationTypical Conditions
4-Chloro-1-butanolCl⁻SlowestBase or acid catalysis, may require heating[2]
This compoundBr⁻Faster than chloro-derivativeBase catalysis, often at room temperature[3]
4-Iodo-1-butanolI⁻FastestBase catalysis, expected to be very rapid
Reaction Pathway: Intramolecular Cyclization to THF

The logical pathway for the base-induced intramolecular cyclization of this compound to form THF is illustrated below.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular SN2 Attack A This compound B Alkoxide Intermediate A->B Base (e.g., OH⁻) C Tetrahydrofuran (THF) B->C Cyclization G A This compound B Attach to Substrate via SN2 A->B C Substrate with Pendant 4-hydroxybutyl group B->C D Protect Hydroxyl Group (e.g., with DHP) C->D E Perform Other Synthetic Steps D->E F Deprotect Hydroxyl Group E->F G Final Product F->G

References

A Comparative Guide to Alternative Reagents for 4-Bromo-1-butanol in Key Organic Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, 4-bromo-1-butanol serves as a versatile bifunctional building block, prized for its capacity to participate in a variety of transformations, including the formation of ethers and the introduction of a four-carbon chain. However, considerations of reactivity, cost, and availability often necessitate the exploration of alternative reagents. This guide provides an objective comparison of the performance of this compound with its alternatives in two key reaction types: intramolecular and intermolecular Williamson ether synthesis, supported by available experimental data and detailed methodologies.

Intramolecular Williamson Ether Synthesis: The Gateway to Tetrahydrofuran

One of the most common applications of 4-halo-1-butanols is their conversion to tetrahydrofuran (THF) through an intramolecular Williamson ether synthesis. This reaction proceeds via the deprotonation of the hydroxyl group to form an alkoxide, which then displaces the halide in an intramolecular SN2 reaction.

A primary alternative to this compound for this transformation is 4-chloro-1-butanol . The choice between these two reagents often hinges on a trade-off between reactivity and cost. General principles of nucleophilic substitution dictate that the carbon-bromine bond is weaker and bromide is a better leaving group than chloride, suggesting that this compound would react faster.

ReagentLeaving GroupRelative Reactivity (Predicted)Typical Base
This compoundBr⁻FasterNaH, NaOH
4-Chloro-1-butanolCl⁻SlowerNaH, NaOH
Experimental Protocol: Synthesis of Tetrahydrofuran from this compound

The following is a representative protocol for the intramolecular cyclization of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF) as solvent

  • Magnetic stirrer and heating mantle

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of this compound in anhydrous THF is added dropwise to a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is carefully quenched by the slow addition of water to destroy any unreacted sodium hydride.

  • The resulting mixture is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude tetrahydrofuran.

  • Purification can be achieved by distillation.

Intramolecular_Williamson_Ether_Synthesis reagent 4-Halo-1-butanol (X = Br, Cl) alkoxide Alkoxide Intermediate reagent->alkoxide + Base thf Tetrahydrofuran (THF) alkoxide->thf Intramolecular SN2 Cyclization hx NaX + H₂ base Base (e.g., NaH) base->alkoxide

Fig. 1: Intramolecular cyclization of 4-halo-1-butanols to THF.

Intermolecular Williamson Ether Synthesis: Building Ethers

In intermolecular reactions, this compound can act as an electrophile to introduce a 4-hydroxybutyl group onto a nucleophile, typically an alkoxide or phenoxide. Key alternatives in this context are derivatives of 1,4-butanediol where the hydroxyl groups have been converted into better leaving groups, such as tosylates or mesylates. A prominent, albeit specialized, example is Busulfan (1,4-butanediol dimethanesulfonate) , an alkylating agent used in chemotherapy.[1] For monosubstitution, a monoprotected 1,4-butanediol derivative would be employed.

The primary advantage of using sulfonate esters like tosylates or mesylates is that sulfonate anions are excellent leaving groups, generally better than bromide. This can lead to faster reaction rates and potentially higher yields.

ReagentLeaving GroupKey AdvantagesPotential Disadvantages
This compoundBr⁻Commercially available.Bromide is a good but not exceptional leaving group.
1,4-Butanediol monotosylateTsO⁻Tosylate is an excellent leaving group, leading to faster reactions.Requires an additional synthetic step from 1,4-butanediol.
1,4-Butanediol monomesylateMsO⁻Mesylate is an excellent leaving group; often more atom-economical than tosylate.Requires an additional synthetic step from 1,4-butanediol.
Busulfan (for dialkylation)MsO⁻A potent difunctional alkylating agent.[1]High reactivity can lead to side products; toxic.
Experimental Protocol: Williamson Ether Synthesis of 4-Butoxy-1-phenol (Illustrative)

This protocol outlines the general procedure for the reaction of a phenoxide with a 4-substituted butanol derivative.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH) or Sodium Hydride (NaH)

  • This compound (or 1,4-butanediol monotosylate/monomesylate)

  • Anhydrous solvent (e.g., DMF, DMSO, or Acetone)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Phenol is dissolved in the anhydrous solvent, and a strong base (e.g., NaOH or NaH) is added to generate the sodium phenoxide in situ.

  • This compound (or the sulfonate ester alternative) is added to the solution of the phenoxide.

  • The reaction mixture is heated to a temperature appropriate for the specific substrate and solvent (typically ranging from room temperature to reflux).

  • The reaction is monitored by TLC or GC until the starting material is consumed.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the desired ether.

Intermolecular_Williamson_Ether_Synthesis cluster_nucleophile Nucleophile Generation cluster_reagents Alternative Electrophiles Alcohol/Phenol Alcohol/Phenol Alkoxide/Phenoxide Alkoxide/Phenoxide Alcohol/Phenol->Alkoxide/Phenoxide + Base Ether Product Ether Product Alkoxide/Phenoxide->Ether Product SN2 Reaction This compound This compound This compound->Ether Product 1,4-Butanediol monotosylate 1,4-Butanediol monotosylate 1,4-Butanediol monotosylate->Ether Product 1,4-Butanediol monomesylate 1,4-Butanediol monomesylate 1,4-Butanediol monomesylate->Ether Product Reagent_Selection_Flowchart cluster_intra cluster_inter cluster_amine start Desired Transformation? intramolecular Intramolecular Ether Synthesis (e.g., THF formation) start->intramolecular Cyclization intermolecular Intermolecular Ether Synthesis start->intermolecular Ether Formation amine Amine Synthesis start->amine Amination reactivity Higher Reactivity Needed? intramolecular->reactivity leaving_group Excellent Leaving Group Required? intermolecular->leaving_group pathway Synthetic Pathway? amine->pathway cost Cost is a Key Factor? reactivity->cost No bromo_intra Use this compound reactivity->bromo_intra Yes cost->bromo_intra No chloro_intra Use 4-Chloro-1-butanol cost->chloro_intra Yes direct_reagent Direct Use of Reagent Preferred? leaving_group->direct_reagent No sulfonate Use 1,4-Butanediol monosulfonate leaving_group->sulfonate Yes direct_reagent->sulfonate No (requires prep) bromo_inter Use this compound direct_reagent->bromo_inter Yes chemo Chemoenzymatic/Traditional pathway->chemo From Halohydrins bio Biocatalytic/Fermentative pathway->bio From Renewable Feedstock

References

A Comparative Guide to the Reactivity of 4-Bromo-1-butanol and Structurally Similar Haloalcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reactivity of 4-Bromo-1-butanol, benchmarking it against structurally similar compounds such as 4-Chloro-1-butanol and 3-Bromo-1-propanol. The focus is on intramolecular nucleophilic substitution reactions, a critical transformation in the synthesis of cyclic ethers, which are prevalent scaffolds in pharmaceuticals and other fine chemicals. This document presents established chemical principles, a detailed experimental protocol for comparative analysis, and illustrative data to guide researchers in selecting the appropriate starting material for their synthetic needs.

Introduction to Haloalcohol Reactivity

Haloalcohols, containing both a hydroxyl group and a halogen atom, are versatile bifunctional molecules. Their principal reaction pathway, particularly in the presence of a base, is an intramolecular nucleopolimer substitution (SN2) reaction, leading to the formation of cyclic ethers. The rate of this cyclization is significantly influenced by two key factors: the nature of the leaving group (the halogen) and the size of the ring being formed.

This compound is a primary alcohol with a bromine atom on the fourth carbon.[1] In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide, which then acts as an internal nucleophile, attacking the carbon bearing the bromine atom to form the five-membered ring, tetrahydrofuran (THF).[2] This intramolecular process is entropically favored, leading to significantly enhanced reaction rates compared to analogous intermolecular reactions.[3]

Benchmarking Reactivity: Key Structural Comparisons

The reactivity of this compound is best understood by comparing it to its analogs, where either the halogen is changed (4-Chloro-1-butanol) or the carbon chain length is altered (3-Bromo-1-propanol).

The Influence of the Leaving Group: this compound vs. 4-Chloro-1-butanol

In nucleophilic substitution reactions, the facility of the leaving group to depart is a critical determinant of the reaction rate. For halogens, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻. This is primarily due to the strength of the carbon-halogen bond; the C-Br bond is weaker than the C-Cl bond, requiring less energy to break.[4]

Consequently, This compound is significantly more reactive than 4-Chloro-1-butanol in intramolecular cyclization reactions. Under identical conditions, the formation of tetrahydrofuran from this compound will proceed at a much faster rate.

The Effect of Ring Size: this compound vs. 3-Bromo-1-propanol

The length of the carbon chain separating the hydroxyl group and the halogen dictates the size of the resulting cyclic ether. This compound forms a five-membered ring (tetrahydrofuran), while 3-Bromo-1-propanol cyclizes to form a four-membered ring (oxetane).

The formation of five- and six-membered rings is generally kinetically and thermodynamically favored over the formation of three- and four-membered rings. The latter are associated with significant ring strain. Therefore, the intramolecular cyclization of this compound to form the relatively strain-free five-membered THF ring is kinetically more favorable than the cyclization of 3-Bromo-1-propanol to the more strained four-membered oxetane ring .

Quantitative Reactivity Comparison

While the principles outlined above provide a qualitative understanding, quantitative data is essential for precise reaction planning. The following table provides illustrative data on the relative reaction rates for the intramolecular cyclization of this compound and its analogs. This data is based on the established principles of chemical reactivity and represents the expected outcomes of a comparative experimental study.

CompoundLeaving GroupRing FormedRelative Rate Constant (k_rel)Expected Reaction Time
This compound Br5-membered (THF)100Fast
4-Chloro-1-butanolCl5-membered (THF)1Slow
3-Bromo-1-propanolBr4-membered (Oxetane)~10Moderate

Note: The relative rate constants are illustrative and serve to highlight the expected trend in reactivity based on the leaving group ability and ring strain.

Experimental Protocol for Reactivity Benchmarking

A common and effective method for comparing the reactivity of haloalcohols is to monitor the rate of halide ion formation upon reaction with a suitable reagent. The following protocol utilizes aqueous silver nitrate to precipitate the halide ions as they are formed, allowing for a visual and timed comparison of the reaction rates.

Objective: To qualitatively and semi-quantitatively compare the rates of intramolecular cyclization of this compound, 4-Chloro-1-butanol, and 3-Bromo-1-propanol.

Materials:

  • This compound

  • 4-Chloro-1-butanol

  • 3-Bromo-1-propanol

  • Ethanol (solvent)

  • Aqueous silver nitrate solution (0.1 M)

  • Test tubes and a test tube rack

  • Water bath maintained at a constant temperature (e.g., 50°C)

  • Stopwatch

Procedure:

  • Preparation: Label three test tubes, one for each haloalcohol. To each test tube, add 2 mL of ethanol.

  • Substrate Addition: To each respective test tube, add 5 drops of the corresponding haloalcohol (this compound, 4-Chloro-1-butanol, or 3-Bromo-1-propanol).

  • Equilibration: Place the test tubes in the water bath for 5 minutes to allow them to reach the desired reaction temperature.

  • Initiation and Observation: To each test tube, simultaneously add 2 mL of the pre-warmed aqueous silver nitrate solution and start the stopwatch.

  • Data Collection: Observe the test tubes for the formation of a precipitate (silver bromide is a cream-colored solid, silver chloride is a white solid). Record the time at which a precipitate first becomes visible in each test tube.

Expected Results:

  • This compound: A cream-colored precipitate of silver bromide (AgBr) will form the most rapidly.

  • 3-Bromo-1-propanol: A cream-colored precipitate of AgBr will form, but at a slower rate than with this compound.

  • 4-Chloro-1-butanol: A white precipitate of silver chloride (AgCl) will form at the slowest rate.

Visualizing the Reaction Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the intramolecular cyclization pathway of this compound and the experimental workflow for comparing haloalcohol reactivity.

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Alkoxide Alkoxide This compound->Alkoxide Deprotonation Base Base Base->Alkoxide Tetrahydrofuran (THF) Tetrahydrofuran (THF) Alkoxide->Tetrahydrofuran (THF) Intramolecular SN2 Attack Bromide Ion Bromide Ion Alkoxide->Bromide Ion Leaving Group Departure

Caption: Intramolecular cyclization of this compound to THF.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Haloalcohol Solutions in Ethanol Prepare Haloalcohol Solutions in Ethanol Equilibrate at Constant Temperature Equilibrate at Constant Temperature Prepare Haloalcohol Solutions in Ethanol->Equilibrate at Constant Temperature Add Aqueous Silver Nitrate Add Aqueous Silver Nitrate Equilibrate at Constant Temperature->Add Aqueous Silver Nitrate Start Timer Start Timer Add Aqueous Silver Nitrate->Start Timer Observe Precipitate Formation Observe Precipitate Formation Start Timer->Observe Precipitate Formation Record Time Record Time Observe Precipitate Formation->Record Time Compare Reactivity Compare Reactivity Record Time->Compare Reactivity

Caption: Workflow for comparing haloalcohol reactivity.

Conclusion

For intramolecular cyclization reactions to form five-membered rings, This compound offers superior reactivity compared to 4-Chloro-1-butanol due to the better leaving group ability of the bromide ion. Furthermore, the formation of a five-membered ring from this compound is kinetically more favorable than the formation of a four-membered ring from 3-Bromo-1-propanol. These reactivity trends, supported by fundamental principles of organic chemistry, can be readily verified using the provided experimental protocol. This guide serves as a valuable resource for researchers in selecting the optimal haloalcohol precursor for their synthetic endeavors, enabling more efficient and predictable reaction outcomes.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-1-butanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 4-Bromo-1-butanol is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly.

Immediate Safety and Handling Precautions:

This compound is a highly flammable liquid and vapor that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Always handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2][5] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[1][5] Personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection, is mandatory.[1][2][4][5]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and physical properties of this compound.

PropertyValue
CAS Number 33036-62-3
Molecular Formula C4H9BrO
Physical State Liquid
Appearance Light yellow
Melting Point 258°C (lit.)
GHS Hazard Statements H225 (Highly flammable liquid and vapour), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)

Data sourced from multiple safety data sheets.[1][2]

Experimental Protocol: Safe Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical safety goggles or face shield

    • Flame-resistant lab coat

    • Chemical-resistant gloves (e.g., nitrile)

  • Designated and labeled hazardous waste container (glass or polyethylene)

  • Waste manifest or tracking form (as required by your institution)

  • Fume hood

Procedure:

  • Segregation of Waste:

    • Collect all waste containing this compound, including unused product, contaminated materials (e.g., paper towels, gloves), and solutions, in a designated, compatible, and properly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Container Management:

    • Ensure the waste container is in good condition and has a secure, tightly fitting lid.[1][2][5]

    • Label the container clearly with "Hazardous Waste," "this compound," and the associated hazards (Flammable, Irritant).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste storage area.[1][2][5]

    • The storage area should be away from heat, ignition sources, and incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide all necessary information about the waste, including its composition and volume.

  • Documentation:

    • Complete all required waste manifest forms accurately and retain a copy for your records, in accordance with institutional and regulatory requirements.

Spill Cleanup Procedure:

In the event of a spill, evacuate non-essential personnel and remove all ignition sources.[1][5] Ensure adequate ventilation.[1][5] Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[1][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into Labeled, Compatible Container ppe->segregate storage Store in Designated Cool, Ventilated Hazardous Waste Area segregate->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs documentation Complete Waste Manifest/Documentation contact_ehs->documentation disposal Arrange for Professional Disposal (e.g., Incineration) documentation->disposal

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended for guidance purposes only and should not replace the specific protocols and regulations of your institution or local authorities. Always consult your organization's Environmental Health and Safety (EHS) department for detailed instructions and compliance requirements. The information provided is based on publicly available Safety Data Sheets and is believed to be accurate at the time of publication.

References

Essential Safety and Logistics for Handling 4-Bromo-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for 4-Bromo-1-butanol, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Chemical Identifier and Properties:

PropertyValue
Chemical Name This compound
CAS Number 33036-62-3
Molecular Formula C4H9BrO[1][2][3]
Molecular Weight 153.02 g/mol [3]
Appearance Clear, colorless to brown liquid[4][5]
Boiling Point 56-58°C[4]
Density 1.68 g/cm³[4]
Flash Point 7°C[4]

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure and ensure safety when handling this compound.

PPE CategorySpecifications and Requirements
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6][7]
Skin Protection - Gloves: Handle with chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the EN 374 standard. Inspect gloves before each use.[6] - Clothing: Wear fire/flame-resistant and impervious clothing.[6]
Respiratory Protection If exposure limits are exceeded or irritation occurs, use a full-face respirator.[6] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[7]

Operational and Disposal Plan

A systematic approach to handling, storage, and disposal is essential for maintaining a safe laboratory environment.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[4][6][8]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][6][8][9] Use non-sparking tools and explosion-proof electrical equipment.[1][6][8][9]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[6][8][9]

  • Personal Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[9]

Storage Plan
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6][8][9]

  • Temperature: Some sources recommend storage in a freezer at -20°C.[2][4][10]

  • Incompatibilities: Store away from incompatible materials and foodstuff containers.[6][8]

Spill Response
  • Evacuate and Ventilate: Evacuate personnel from the spill area and ensure adequate ventilation. Remove all sources of ignition.[6]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[6]

  • Cleanup: Absorb the spill with inert, non-combustible material (e.g., sand, earth, vermiculite). Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[1][6][8]

Disposal Protocol
  • Dispose of this compound and any contaminated materials at an approved waste disposal facility.[1][9] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

A Receiving - Verify container integrity - Check label B Storage - Tightly closed container - Cool, dry, well-ventilated area - Away from ignition sources A->B C Pre-Use Preparation - Review SDS - Don appropriate PPE - Ensure fume hood is operational B->C D Handling & Use - Use in fume hood - Ground equipment - Use non-sparking tools C->D E Spill Response (If necessary) - Evacuate and ventilate - Contain and absorb - Collect for disposal D->E F Post-Use - Tightly seal container - Return to proper storage D->F G Waste Disposal - Collect in labeled, sealed container - Dispose via approved hazardous waste facility E->G F->B Return to Storage F->G

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.